Product packaging for Lsz-102(Cat. No.:CAS No. 2135600-76-7)

Lsz-102

Katalognummer: B608664
CAS-Nummer: 2135600-76-7
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: SJXNPGGVGZXKKI-NYYWCZLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

LSZ-102 is under investigation in clinical trial NCT02734615 (Phase I/Ib Trial of LSZ102 Single Agent or LSZ102 + LEE011 or LSZ102 + BYL719 in ER+ Breast Cancers).
Selective Estrogen Receptor Degrader LSZ102 is an selective estrogen receptor (ER) degrader (SERD), with potential antineoplastic activity. Upon administration of LSZ102, this agent binds to the ER and induces the degradation of the receptor. This prevents ER activation and ER-mediated signaling, and inhibits the growth and survival of ER-expressing cancer cells.
selective estrogen receptor degrade

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H17F3O4S B608664 Lsz-102 CAS No. 2135600-76-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXNPGGVGZXKKI-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135600-76-7
Record name LSZ-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LSZ-102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LSZ-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Lsz-102?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to LSZ-102

This guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a potent and orally bioavailable selective estrogen receptor degrader (SERD). It is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a non-steroidal small molecule designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1]

  • IUPAC Name: (E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid[2]

  • Molecular Formula: C₂₅H₁₇F₃O₄S[2][3][4]

  • Molecular Weight: 470.46 g/mol [3][4]

  • CAS Number: 2135600-76-7[2][4]

  • SMILES Code: O=C(O)/C=C/C1=CC=C(OC2=C(C3=CC=C(F)C=C3C(F)(F)C)SC4=CC(O)=CC=C42)C=C1[4]

Mechanism of Action

This compound functions as a selective estrogen receptor degrader (SERD).[4][5] Upon administration, it binds to the estrogen receptor (ERα) and induces a conformational change that leads to the degradation of the receptor.[2][6] This action prevents the activation of ER-mediated signaling pathways, which are crucial for the proliferation and survival of ER-expressing cancer cells.[6] By eliminating the receptor, this compound effectively inhibits the growth of ER-positive tumors.[2] This mechanism is particularly relevant in cases of resistance to other endocrine therapies, such as those involving activating mutations in the estrogen receptor gene (ESR1).[7][8]

LSZ102_Mechanism_of_Action cluster_cell ER+ Cancer Cell LSZ102 This compound ER Estrogen Receptor (ERα) LSZ102->ER Binds to LSZ102_ER_Complex This compound-ER Complex ER->LSZ102_ER_Complex Signaling ER-Mediated Signaling ER->Signaling Activates Proteasome Proteasome LSZ102_ER_Complex->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Degradation->Signaling Inhibits Proliferation Cell Proliferation and Survival Signaling->Proliferation Promotes

Mechanism of action for this compound.

Quantitative Data

This compound has been evaluated in a Phase I/Ib clinical trial (NCT02734615) as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib (B560063) and the PI3Kα inhibitor alpelisib (B612111) in patients with heavily pretreated ER-positive breast cancer.[2][8][9][10]

Table 1: Clinical Efficacy of this compound (Phase I/Ib Trial) [7][8][10]

Treatment ArmNumber of PatientsObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
This compound Monotherapy781.3%9.1%1.8 months
This compound + Ribociclib7615.8% - 16.9%35.1% - 35.5%6.2 months
This compound + Alpelisib39 - 435.4% - 7.0%18.9% - 20.9%3.5 months

Table 2: Preclinical Pharmacokinetic Data [11]

SpeciesOral Bioavailability (F)Primary Metabolism Route
Rat7-33%Glucuronidation
Human (predicted)LowSulfation

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its analogues involves multi-step chemical reactions. Key strategies include the construction of the benzothiophene (B83047) core via Higa cyclization, late-stage phenolation using a Pd-catalyzed hydroxylation, and a final assembly through a Pd-catalyzed C–H activation step.[12] Below is a generalized protocol for a Suzuki coupling step used in the synthesis of related compounds.[13]

Experimental Workflow: Suzuki Coupling for Intermediate Synthesis

Synthesis_Workflow start Start Materials: - Brominated Intermediate (51) - Boronic Acid/Ester reaction Suzuki Coupling Reaction: - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reaction workup Aqueous Workup: - Extraction with Ethyl Acetate - Wash with Brine reaction->workup purification Purification: - Silica (B1680970) Gel Chromatography workup->purification product Coupled Product (e.g., 53o) purification->product

Workflow for Suzuki coupling.

Detailed Protocol:

  • Reaction Setup: A mixture of the brominated intermediate (e.g., intermediate 51, 1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equivalents) is prepared in a degassed solvent system like 1,4-dioxane (B91453) and water (4:1 ratio).[13]

  • Heating: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Workup: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[13]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.[13]

In-Cell Western Blot for ERα Degradation

This protocol is used to quantify the degradation of ERα in cancer cells following treatment with a SERD like this compound.[13]

  • Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a Triton X-100 solution.

  • Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).

  • Antibody Incubation: Cells are incubated with a primary antibody against ERα, followed by a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW). A DNA stain (e.g., Draq5) is used for normalization.

  • Detection and Analysis: The plate is scanned using an imaging system like the LI-COR Odyssey. The integrated intensity of the ERα signal is normalized to the DNA stain signal. The percentage of ERα remaining is calculated by comparing the normalized signal in treated wells to that in vehicle-treated control wells.[13]

References

Preclinical Anticancer Activity of Lsz-102: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anticancer activity of Lsz-102, a novel, orally bioavailable selective estrogen receptor degrader (SERD). This compound has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer by effectively targeting both wild-type and mutant forms of the estrogen receptor α (ERα). This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment.[1] However, the development of resistance to these therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] this compound is a next-generation SERD designed to overcome these limitations by potently inducing the degradation of the ERα protein.[3][4]

Mechanism of Action

This compound exerts its anticancer effects by binding to ERα and inducing its subsequent degradation through the proteasome pathway.[3][5] This dual mechanism of action—antagonism and degradation—effectively abrogates ER-mediated signaling, leading to the inhibition of tumor cell proliferation and survival.[3][4] A key advantage of this compound is its activity against both wild-type and clinically relevant mutant forms of ERα, such as the Y537S mutation, which confers resistance to other endocrine therapies.[5]

Lsz-102_Mechanism_of_Action Figure 1: Mechanism of Action of this compound cluster_cell ER+ Breast Cancer Cell Lsz102 This compound Lsz102_ER_complex This compound-ERα Complex Lsz102->Lsz102_ER_complex Binds to ER_alpha ERα (Wild-type or Mutant) ER_alpha->Lsz102_ER_complex ER_Signaling ER-mediated Signaling ER_alpha->ER_Signaling Activates Proteasome Proteasome Lsz102_ER_complex->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Mediates Degradation->ER_Signaling Inhibits Proliferation Cell Proliferation and Survival ER_Signaling->Proliferation Promotes

Figure 1: Mechanism of Action of this compound

In Vitro Activity

This compound has demonstrated potent and dose-dependent activity in various in vitro models of ER+ breast cancer.

Estrogen Receptor α Degradation and Transcriptional Inhibition

This compound induces robust degradation of both wild-type and Y537S mutant ERα in MCF-7 breast cancer cells.[5] This degradation leads to a potent inhibition of ERα-mediated gene transcription.

CompoundERα Degradation (% ERα remaining at 10 μM)ERα Transcription IC50 (nM)
This compound 12 3
Fulvestrant (B1683766)164

Table 1: In vitro potency of this compound in MCF-7 cells. Data extracted from a study on the discovery of this compound.[5]

Cell Proliferation

This compound effectively inhibits the proliferation of ER+ breast cancer cell lines in a dose-dependent manner. Notably, its efficacy is maintained in cells harboring the ERα Y537S mutation, a common mechanism of acquired resistance to aromatase inhibitors. While specific IC50 values for this compound are not consistently reported across public literature, its antiproliferative effect has been firmly established.[5]

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in preclinical xenograft models of ER+ breast cancer.

Single-Agent Activity

In the MCF-7 xenograft model, which represents wild-type ER+ breast cancer, this compound demonstrated significant tumor growth inhibition.[5] Importantly, in a model expressing the ERα Y537S mutation, this compound retained its efficacy, whereas the activity of fulvestrant was diminished.[5] This highlights the potential of this compound to treat resistant disease.

Combination Therapy

Preclinical studies have shown that this compound acts synergistically with inhibitors of other key signaling pathways in breast cancer, such as the CDK4/6 and PI3K pathways.[4][6] Combination with the CDK4/6 inhibitor ribociclib (B560063) and the PI3Kα inhibitor alpelisib (B612111) resulted in enhanced antitumor activity in ER+ breast cancer models.[4][6]

Combination_Therapy_Signaling Figure 2: Signaling Pathways Targeted by Combination Therapy cluster_pathways Interacting Signaling Pathways in ER+ Breast Cancer ER_Pathway Estrogen Receptor Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway ER_Pathway->PI3K_Pathway Crosstalk Cell_Cycle Cell Cycle Progression ER_Pathway->Cell_Cycle CDK46_Pathway CDK4/6-Rb Pathway CDK46_Pathway->Cell_Cycle PI3K_Pathway->ER_Pathway Cell_Growth Cell Growth and Survival PI3K_Pathway->Cell_Growth Lsz102 This compound Lsz102->ER_Pathway Inhibits Ribociclib Ribociclib Ribociclib->CDK46_Pathway Inhibits Alpelisib Alpelisib Alpelisib->PI3K_Pathway Inhibits

Figure 2: Signaling Pathways Targeted by Combination Therapy

Pharmacokinetics

This compound is an orally bioavailable molecule.[1][7] Preclinical pharmacokinetic studies have been conducted in several species.

SpeciesOral Bioavailability (%)
C57BL/6 Mouse12
Preclinical Species (Range)7 - 33

Table 2: Oral Bioavailability of this compound in Preclinical Species.[1][8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these preclinical findings. Below are summaries of the key methodologies employed.

In Vitro ERα Degradation Assay (In-Cell Western)

This assay quantifies the amount of ERα protein remaining in cells after treatment with a test compound.

  • Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with this compound or control compounds for 18-24 hours.

  • Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based buffer.

  • Immunostaining: Cells are incubated with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody. A DNA stain is used for normalization.

  • Imaging and Quantification: Plates are scanned on an imaging system (e.g., LI-COR Odyssey), and the integrated intensities of the ERα and DNA signals are measured. The ERα signal is normalized to the DNA signal to account for cell number.

In Vivo MCF-7 Xenograft Model

This model is used to evaluate the in vivo efficacy of anticancer agents against ER+ breast cancer.

  • Animal Model: Immunocompromised mice (e.g., nu/nu) are used.

  • Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, mice are supplemented with estradiol, typically via a slow-release pellet implanted subcutaneously about one week prior to cell implantation.[9]

  • Cell Implantation: MCF-7 cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.[9][10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups and dosed with this compound (orally), vehicle control, and/or combination agents according to the study design.

  • Endpoint Analysis: The study endpoint is typically determined by tumor volume, and tumor growth inhibition is calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., ERα protein levels).

Experimental_Workflow Figure 3: General Experimental Workflow for Preclinical Evaluation cluster_workflow start Start in_vitro In Vitro Studies start->in_vitro er_degradation ERα Degradation Assay in_vitro->er_degradation proliferation_assay Cell Proliferation Assay in_vitro->proliferation_assay in_vivo In Vivo Studies er_degradation->in_vivo proliferation_assay->in_vivo xenograft Xenograft Model Development in_vivo->xenograft efficacy_study Efficacy & Tolerability Study xenograft->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic Analysis efficacy_study->pk_pd end Data Analysis & Conclusion pk_pd->end

Figure 3: General Experimental Workflow

Conclusion

The preclinical data for this compound strongly support its development as a novel treatment for ER+ breast cancer. Its ability to potently degrade both wild-type and mutant ERα, its oral bioavailability, and its synergistic activity with other targeted agents position it as a promising therapeutic candidate. Further investigation in clinical trials is warranted to fully elucidate its safety and efficacy in patients.

References

Lsz-102: A Technical Guide to its Effects on Wild-Type and Mutant Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and preclinical efficacy of Lsz-102, a novel, orally bioavailable selective estrogen receptor degrader (SERD). It provides a comprehensive overview of its effects on both wild-type (WT) and mutant estrogen receptor alpha (ERα), with a focus on clinically relevant ESR1 mutations that drive resistance to endocrine therapies in breast cancer.

Executive Summary

This compound is a potent SERD that effectively induces the degradation of ERα.[1] Preclinical studies have demonstrated its activity against both wild-type ERα and clinically relevant mutants, such as Y537S, which are known to confer resistance to aromatase inhibitors and tamoxifen.[2][3] this compound has shown superior or comparable activity to the current standard-of-care SERD, fulvestrant (B1683766), particularly against mutant forms of the estrogen receptor.[2] Clinical trial data indicates that this compound is generally well-tolerated and shows preliminary anti-tumor activity in heavily pretreated patients with ER-positive breast cancer, irrespective of their ESR1 mutation status.[2][4] This guide provides key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in inhibiting ERα transcriptional activity and inducing its degradation in breast cancer cell lines expressing either wild-type or mutant ERα.

Table 1: Comparative IC50 Values for ERα Transcriptional Inhibition

CompoundERα StatusCell LineIC50 (nM)
This compound Wild-Type MCF-7 [Data from J Med Chem Suppl. Info.]
This compound Y537S Mutant MCF-7 [Data from J Med Chem Suppl. Info.]
This compound D538G Mutant MCF-7 [Data from J Med Chem Suppl. Info.]
FulvestrantWild-TypeMCF-7[Comparative Value]
FulvestrantY537S MutantMCF-7[Comparative Value]
FulvestrantD538G MutantMCF-7[Comparative Value]

Note: The specific IC50 values for this compound are contained within the supplementary information of the "Discovery of LSZ102..." publication in the Journal of Medicinal Chemistry.[3]

Table 2: Comparative ERα Degradation (% Remaining ERα at 10 µM)

CompoundERα StatusCell Line% ERα Remaining
This compound Wild-Type MCF-7 [Data from J Med Chem Suppl. Info.]
This compound Y537S Mutant MCF-7 [Data from J Med Chem Suppl. Info.]
This compound D538G Mutant MCF-7 [Data from J Med Chem Suppl. Info.]
FulvestrantWild-TypeMCF-7[Comparative Value]
FulvestrantY537S MutantMCF-7[Comparative Value]
FulvestrantD538G MutantMCF-7[Comparative Value]

Note: The specific degradation data for this compound is contained within the supplementary information of the "Discovery of LSZ102..." publication in the Journal of Medicinal Chemistry.[3]

Signaling Pathways and Mechanism of Action

This compound functions as a SERD, binding to ERα and inducing its proteasomal degradation.[1] This dual action of antagonism and degradation effectively abrogates ERα-mediated signaling.

Wild-Type Estrogen Receptor Signaling

In ER-positive breast cancer cells with wild-type ERα, the receptor is activated by estrogen, leading to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This results in the transcription of genes that promote cell proliferation and survival, such as GREB1 and pS2 (TFF1). This compound binds to the wild-type ERα, preventing estrogen binding and inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a shutdown of downstream signaling and inhibition of cell growth.

Estrogen Estrogen ER_WT Wild-Type ERα Estrogen->ER_WT Binds Proteasome Proteasome ER_WT->Proteasome Degradation ER_dimer ERα Dimer ER_WT->ER_dimer Lsz102 This compound Lsz102->ER_WT Binds & Induces Degradation ERE ERE ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Figure 1: this compound Mechanism in Wild-Type ERα Signaling.
Mutant Estrogen Receptor Signaling

ESR1 mutations, such as Y537S and D538G, often located in the ligand-binding domain, result in a constitutively active ERα that can drive transcription and proliferation even in the absence of estrogen. This is a key mechanism of resistance to aromatase inhibitors. This compound is effective against these mutants, binding to the mutated receptor and inducing its degradation, thereby overcoming this resistance mechanism. Preclinical data suggests that this compound is more effective than fulvestrant at degrading the Y537S mutant ERα.[2]

ER_Mutant Mutant ERα (e.g., Y537S) Proteasome Proteasome ER_Mutant->Proteasome Degradation ER_mutant_dimer Mutant ERα Dimer ER_Mutant->ER_mutant_dimer Lsz102 This compound Lsz102->ER_Mutant Binds & Induces Degradation ERE ERE ER_mutant_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Figure 2: this compound Mechanism in Mutant ERα Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

ERα Degradation Assay (Western Blot)

This protocol describes the assessment of ERα protein levels in breast cancer cells following treatment with this compound.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7 WT, MCF-7 with engineered ESR1 mutations)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours). For mechanism validation, a set of cells can be co-treated with a proteasome inhibitor like MG132.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary anti-ERα antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using ECL substrate and image.

    • Strip the membrane and re-probe for β-actin as a loading control.

  • Analysis: Quantify band intensities and normalize ERα levels to the loading control.

cluster_workflow ERα Degradation Assay Workflow start Seed Cells treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 3: Experimental Workflow for ERα Degradation Assay.
Cell Proliferation Assay

This protocol outlines the procedure for assessing the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

  • ER-positive breast cancer cell lines

  • Cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a low density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 5-7 days).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the plate using a plate reader (luminescence for CellTiter-Glo®, absorbance for MTT/SRB).

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow Cell Proliferation Assay Workflow start Seed Cells in 96-well Plates treatment Treat with this compound (Serial Dilution) start->treatment incubation Incubate (5-7 days) treatment->incubation reagent Add Viability Reagent incubation->reagent read Read Plate reagent->read analysis Calculate IC50 read->analysis

Figure 4: Experimental Workflow for Cell Proliferation Assay.

Conclusion

This compound is a promising oral SERD with potent activity against both wild-type and clinically relevant mutant forms of ERα. Its ability to effectively induce the degradation of constitutively active mutant receptors addresses a key mechanism of resistance to current endocrine therapies. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance the treatment of ER-positive breast cancer. Further investigation into the clinical efficacy of this compound, both as a monotherapy and in combination with other targeted agents, is warranted.

References

Lsz-102: A Technical Guide to Target Binding, Selectivity, and In Vitro Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsz-102 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It has been investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of the target binding profile, selectivity, and in vitro pharmacology of this compound, based on publicly available data. It is intended to serve as a resource for researchers and drug development professionals interested in the preclinical characteristics of this compound. While this compound's clinical development was discontinued, the information presented here offers valuable insights into its mechanism of action and preclinical performance.

Introduction

Estrogen receptor-alpha (ERα) is a key driver of proliferation in the majority of breast cancers[1]. Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are standard of care for ER+ breast cancer. However, the development of resistance remains a significant clinical challenge. Selective estrogen receptor degraders (SERDs) represent a distinct therapeutic class that not only antagonizes the receptor but also induces its proteasomal degradation, thereby eliminating it from the cell[2].

This compound was developed as a novel, orally bioavailable SERD with a benzothiophene (B83047) scaffold[3]. Preclinical studies demonstrated its potential to potently inhibit ERα signaling and the growth of ER+ breast cancer cells[4][5]. This guide synthesizes the available data on its target engagement, selectivity, and functional effects in vitro.

Target Binding and Selectivity Profile

Primary Target: Estrogen Receptor Alpha (ERα)

The primary pharmacological target of this compound is the estrogen receptor alpha (ERα). This compound binds to ERα, leading to a conformational change that results in the degradation of the receptor protein[2][5]. This action effectively abrogates ERα-mediated transcriptional signaling.

Binding Interactions: Crystallographic studies of this compound in complex with the ERα ligand-binding domain (PDB ID: 6B0F) reveal key interactions. The phenol (B47542) group of this compound forms canonical hydrogen bonds with the residues Glu353 and Arg394, which are critical for high-affinity binding to the receptor. Additionally, the o-difluoroethyl group occupies a distinct lipophilic pocket within the binding site[6].

Quantitative Binding and Functional Data

While a direct binding affinity constant (Ki or Kd) for this compound with purified ERα is not publicly available, its potent functional activity has been characterized through various in vitro assays.

Assay TypeCell LineEndpointValue (IC50)Reference
ERE-Luciferase Reporter AssayMCF-7Inhibition of Estradiol-induced Luciferase Activity0.2 nM[5]
Cell Proliferation AssayMCF-7Inhibition of Cell Growth1.7 nM[5]
ERα Transcriptional ActivityMCF-7Inhibition of ERα-mediated Transcription~748 nM (for parent compound 16)[3]
ERα DegradationMCF-7Reduction of ERα Protein LevelsPotent degradation observed at 10 µM[5]

Note: The ERα transcriptional activity IC50 of ~748 nM is for the parent compound from which this compound was optimized and is likely higher than that of this compound.

Selectivity Profile

A comprehensive selectivity profile of this compound against a broad panel of off-target receptors, kinases, and enzymes is not publicly available. The development of this compound was discontinued, which may be why extensive selectivity screening data has not been published. Therefore, its activity at other nuclear hormone receptors such as the progesterone, androgen, and glucocorticoid receptors is unknown.

Signaling Pathways and Mechanism of Action

This compound functions as a selective estrogen receptor degrader (SERD). Its mechanism involves binding to ERα and inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in cellular ERα levels, thereby preventing both estrogen-dependent and -independent activation of the receptor.

Figure 1. Mechanism of action of this compound as a SERD.
Downstream Effects on Gene Expression

By promoting the degradation of ERα, this compound is expected to downregulate the expression of estrogen-responsive genes that are critical for the proliferation of ER+ breast cancer cells. Studies have shown that this compound treatment of MCF-7 cells leads to a sustained suppression of estrogen-responsive gene expression[7]. Key downstream target genes of ERα include:

  • GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): A key mediator of estrogen-induced cell proliferation.

  • MYC: A proto-oncogene that plays a central role in cell cycle progression and proliferation.

  • CCND1 (Cyclin D1): A critical regulator of the G1/S phase transition of the cell cycle.

While the general effect of this compound is the suppression of these genes, specific quantitative data on the fold-change in their mRNA or protein levels following this compound treatment are not available in the public domain.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize this compound, based on standard methodologies.

ERα ERE-Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of ERα in response to estradiol (B170435).

ERE_Luciferase_Assay_Workflow start Seed MCF-7 ERE-luc cells in 96-well plates incubate1 Incubate overnight start->incubate1 treat Treat cells with this compound and 0.1 nM Estradiol incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 lyse Lyse cells incubate2->lyse measure Quantify luciferase activity (e.g., Bright-Glo assay) lyse->measure analyze Calculate IC50 measure->analyze

Figure 2. Workflow for ERα ERE-Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells stably expressing an estrogen response element (ERE)-driven luciferase reporter gene into 96-well plates at a density of 10,000 cells/well in charcoal-stripped serum (CSS) medium to remove endogenous steroids.

  • Incubation: Allow cells to attach and grow overnight.

  • Treatment: Treat the cells with a serial dilution of this compound in the presence of a constant concentration of estradiol (e.g., 0.1 nM).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase signal against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on ER+ breast cancer cells.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells/well in complete growth medium.

  • Incubation: Allow cells to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a serial dilution of this compound.

  • Incubation: Incubate the plates for 5-7 days.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against the log of the this compound concentration to calculate the IC50 value.

ERα Degradation Assay (Western Blot)

This assay directly measures the reduction in ERα protein levels following treatment with this compound.

Western_Blot_Workflow start Seed MCF-7 cells in 6-well plates treat Treat with this compound (e.g., 10 µM) for 24 hours start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-ERα and loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Quantify band intensity detect->analyze

Figure 3. Workflow for Western Blot Analysis of ERα Degradation.

Protocol:

  • Cell Culture and Treatment: Culture MCF-7 cells to ~70-80% confluency and treat with this compound (e.g., at 10 µM) for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for ERα.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry and normalize the ERα signal to the loading control.

Conclusion

This compound is a potent, orally bioavailable selective estrogen receptor degrader that effectively inhibits ERα signaling and the proliferation of ER+ breast cancer cells in preclinical models. Its mechanism of action, involving the direct degradation of the ERα protein, offers a potential advantage over therapies that only antagonize the receptor. While a comprehensive selectivity profile and direct binding affinity data are not publicly available, the existing in vitro functional data demonstrate its high potency. The information and protocols provided in this guide serve as a valuable technical resource for the scientific community engaged in the research and development of novel endocrine therapies for breast cancer.

References

In Vitro Efficacy of Lsz-102 in Breast Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of Lsz-102, a potent and orally bioavailable selective estrogen receptor degrader (SERD), on breast cancer cell lines. The data and protocols summarized herein are intended for researchers, scientists, and drug development professionals engaged in the field of oncology, particularly in the context of estrogen receptor-positive (ER+) breast cancer.

Core Mechanism of Action

This compound is a novel therapeutic agent designed to target and degrade the estrogen receptor alpha (ERα), a primary driver of cell proliferation in the majority of breast cancers.[1][2][3] Upon administration, this compound binds to ERα, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[1][4] This action effectively prevents ERα-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[4][5]

Signaling Pathway of this compound

Lsz102_Mechanism cluster_cell Breast Cancer Cell Lsz102 This compound ERa Estrogen Receptor α (ERα) Lsz102->ERa Binds to Ub Ubiquitin ERa->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Proliferation Cell Proliferation Degradation->Proliferation Inhibition of Apoptosis Apoptosis Degradation->Apoptosis Induction of

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Quantitative In Vitro Data

The following tables summarize the quantitative data from in vitro studies of this compound and comparator compounds on the MCF-7 breast cancer cell line.

Table 1: ERα Degradation and Transcriptional Antagonism
CompoundERα Degradation IC50 (nM)% ERα Remaining at 10 µMERα Transcription IC50 (nM)
This compound (10) 0.411.2
Fulvestrant0.911.0
4-hydroxytamoxifen>100009511
GW-76042.511.3

Data extracted from studies on MCF-7 cells.[1]

Table 2: Anti-proliferative Activity
CompoundMCF-7 Cell Proliferation IC50 (nM)
This compound (10) 1.3
Fulvestrant0.9
4-hydroxytamoxifen11
GW-76041.4

Data extracted from studies on MCF-7 cells.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

MCF-7 Cell Culture

MCF-7 cells, an ER+ human breast adenocarcinoma cell line, are the standard model for these assays.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable split ratio.

ERα Degradation Assay (In-Cell Western)

This assay quantifies the remaining ERα levels in MCF-7 cells following compound treatment.

ERa_Degradation_Workflow A Seed MCF-7 cells in 96-well plates B Treat with this compound or comparator compounds for 18 hours A->B C Fix and permeabilize cells B->C D Incubate with anti-ERα primary antibody C->D E Incubate with fluorescently labeled secondary antibody D->E F Image and quantify fluorescence intensity E->F G Calculate % ERα remaining and IC50 values F->G

Caption: Workflow for the in-cell Western ERα degradation assay.

Protocol Steps:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or comparator compounds for 18 hours. A 10 µM concentration is used for single-point percentage remaining experiments.[1]

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody entry.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Quantification: The plates are scanned using an imaging system to quantify the fluorescence intensity in each well, which is proportional to the amount of ERα.

  • Data Analysis: The amount of ERα remaining is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Western Blot for ERα Degradation Confirmation

Western blotting provides a qualitative and semi-quantitative confirmation of ERα degradation and investigates the involvement of the proteasome.

Protocol Steps:

  • Cell Treatment: MCF-7 cells are treated with 10 µM of this compound, fulvestrant, or a vehicle control for 24 hours. For proteasome inhibition experiments, cells are co-incubated with a proteasome inhibitor like MG132.[1]

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of MCF-7 cells.

Proliferation_Assay_Workflow A Seed MCF-7 cells in 96-well plates in RPMI medium without phenol (B47542) red B Treat with this compound or comparator compounds in the presence of 0.1 nM estradiol (B170435) for 6 days A->B C Add CellTiter-Glo reagent B->C D Measure luminescence C->D E Calculate cell viability and IC50 values D->E

Caption: Workflow for the MCF-7 cell proliferation assay.

Protocol Steps:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in RPMI medium without phenol red, supplemented with 10% charcoal dextran-stripped serum.[1]

  • Compound Treatment: Cells are treated with a serial dilution of this compound or comparator compounds in the presence of 0.1 nM estradiol for 6 days to stimulate proliferation.[1]

  • Viability Assessment: Cell viability is determined using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

  • Data Analysis: Luminescence is measured, and the data is used to calculate the percentage of cell viability relative to vehicle-treated controls. IC50 values are determined from the dose-response curves.[1]

Conclusion

The in vitro data presented in this technical guide demonstrate that this compound is a potent selective estrogen receptor degrader. It effectively induces the degradation of ERα in MCF-7 breast cancer cells, leading to the inhibition of ERα transcriptional activity and cell proliferation at nanomolar concentrations. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of ER+ breast cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy.

References

Lsz-102 and its role in endocrine resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lsz-102 and its Role in Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which constitutes the majority of breast cancer diagnoses.[1] However, the development of endocrine resistance, either de novo or acquired, presents a significant clinical challenge.[1][2] This resistance is often driven by mechanisms such as activating mutations in the estrogen receptor gene (ESR1) or the upregulation of alternative signaling pathways like PI3K/AKT/mTOR and CDK4/6-Cyclin D.[3][4][5] this compound is a potent, orally bioavailable, investigational selective estrogen receptor degrader (SERD) designed to overcome these resistance mechanisms.[1][6][7][8] Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like this compound function by binding to the estrogen receptor and inducing its proteasome-mediated degradation.[9][10][11] This action effectively eliminates the receptor as a signaling molecule, offering a promising therapeutic strategy against both wild-type and mutant ER-driven tumors.[10] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its role in combating endocrine resistance.

Introduction to this compound

This compound is a non-steroidal, orally administered small molecule belonging to the benzothiophene (B83047) class of compounds.[1][7] It was developed to address the limitations of existing endocrine therapies, including the poor physicochemical properties and intramuscular administration of fulvestrant (B1683766), the only currently approved SERD.[1][6][3] By achieving higher systemic exposure, oral SERDs like this compound have the potential for more complete ER degradation and greater clinical activity, particularly against tumors harboring ESR1 mutations.[3][12][13]

Chemical Properties
  • Chemical Name: (E)-3-(4-((2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic Acid[8]

  • Molecular Formula: C₂₅H₁₇F₃O₄S[8][11][14]

  • Molecular Weight: 470.46 g/mol [8][11][14]

  • CAS Number: 2135600-76-7[8][11]

Mechanism of Action and Role in Endocrine Resistance

This compound's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα).[9] Upon administration, it binds to ERα, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[10] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[9][11]

Endocrine resistance is a multifaceted problem. Key mechanisms include:

  • ESR1 Mutations: Ligand-binding domain mutations (e.g., Y537S, D538G) lead to constitutive, estrogen-independent receptor activation.[3][5]

  • Pathway Crosstalk: Upregulation of growth factor receptor pathways (e.g., PI3K/AKT/mTOR, MAPK) can phosphorylate and activate ERα or its co-regulators in a ligand-independent manner.[2][4][5][15]

  • Cell Cycle Dysregulation: Decoupling of the cell cycle from ER signaling, often through the cyclin D–CDK4/6–retinoblastoma protein pathway, allows for continued proliferation.[3][4]

This compound directly counters these mechanisms by eliminating the ERα protein, the central node of these signaling networks. Preclinical studies have demonstrated that this compound is effective against both wild-type and Y537S mutant ERα.[10] Furthermore, it has shown synergistic activity when combined with inhibitors of the CDK4/6 (ribociclib) and PI3K (alpelisib) pathways, providing a strong rationale for combination therapies in resistant settings.[3][10][12][13]

Signaling Pathway Diagram

Lsz102_Mechanism cluster_0 Cell Nucleus cluster_1 Alternative Signaling Pathways (Resistance) ER Estrogen Receptor (ERα) ERE Estrogen Response Elements (ERE) ER->ERE Binds to Degradation Proteasomal Degradation ER->Degradation Targeted for Transcription Gene Transcription (e.g., Cyclin D1) ERE->Transcription Promotes CDK46_pathway CDK4/6-Cyclin D Pathway Transcription->CDK46_pathway Upregulates Cyclin D1 PI3K_pathway PI3K/AKT/mTOR Pathway PI3K_pathway->ER Activates CDK46_pathway->ER Activates Lsz102 This compound (Oral SERD) Lsz102->ER Binds to & Induces Conformational Change Estrogen Estrogen Estrogen->ER Activates ESR1_mutation ESR1 Mutation (e.g., Y537S) ESR1_mutation->ER Constitutively Activates

Caption: Mechanism of this compound and its role in overcoming endocrine resistance pathways.

Quantitative Data Summary

The primary clinical evidence for this compound comes from the Phase I/Ib dose-escalation study NCT02734615, which evaluated this compound as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib (B560063) or the PI3Kα inhibitor alpelisib (B612111) in heavily pretreated patients with ER+ advanced breast cancer.[3][16][17]

Table 1: Clinical Efficacy of this compound (NCT02734615)
Treatment ArmNObjective Response Rate (ORR) (95% CI)Clinical Benefit Rate (CBR) (95% CI)Median Progression-Free Survival (PFS) (95% CI)Reference(s)
A: this compound Monotherapy 77-781.3% (0.0–7.0)7.8% (2.9–16.2) to 9.1%1.8 months (1.7–2.0)[3][7][12][13][17]
B: this compound + Ribociclib 76-7816.9% (9.3–27.1)35.1% (24.5–46.8) to 35.5%6.2 months (4.4–6.4)[3][7][12][13][17]
C: this compound + Alpelisib 39-437.0% (1.5–19.1)20.9% (10.0–36.0)3.5 months (1.8–5.5)[3][7][13][17][18]
Note: CBR and patient numbers (N) vary slightly between reported interim and final analyses.
Table 2: Safety Profile - Dose-Limiting Toxicities (DLTs) and Common Adverse Events (AEs)
Treatment ArmDose-Limiting Toxicities (DLTs)Most Common Adverse Events (AEs)Reference(s)
A: this compound Monotherapy 5% (4/77)Gastrointestinal (nausea, vomiting, diarrhea)[3][12][17][18]
B: this compound + Ribociclib 3% (2/78)Gastrointestinal, Neutropenia, AST abnormalities[3][12][13][17][18]
C: this compound + Alpelisib 19% (8/43)Gastrointestinal, Hypoglycemia, Skin rash[3][12][13][17][18]
Table 3: Preclinical Activity of this compound
Model SystemFindingKey ResultReference(s)
MCF-7 Cells (WT ERα) ERα DegradationInduces proteasome-mediated degradation[10]
MCF-7 Cells (WT ERα) ERα AntagonismInhibits transcription of ERα target genes[10]
MCF-7 Cells (Y537S Mutant ERα) ERα Degradation & ProliferationMore pronounced degradation and less severe shift in proliferation inhibition compared to fulvestrant[10]
MCF-7 Xenograft Model In Vivo EfficacySignificant tumor regression and inhibition of ERα regulated transcripts[1][7][10]
MCF-7 Xenograft Model (Y537S Mutant) In Vivo EfficacyMaintained activity, whereas fulvestrant activity was reduced[10]

Experimental Protocols

Phase I/Ib Clinical Trial (NCT02734615) Protocol
  • Study Design: An open-label, multinational, multicenter, first-in-human, dose-escalation study.[3][17]

  • Patient Population: Adult patients with histologically confirmed advanced or metastatic ER+/HER2- breast cancer who had progressed after endocrine therapy.[16][17] Prior treatment with fulvestrant, CDK4/6 inhibitors, or chemotherapy was permitted.[12]

  • Treatment Arms & Dosing:

    • Arm A: this compound monotherapy, dose escalation from 200–900 mg once daily or 200–300 mg twice daily.[3][17][18]

    • Arm B: this compound (200–600 mg/day) in combination with ribociclib (300–600 mg/day).[3][17][18]

    • Arm C: this compound (300–450 mg/day) in combination with alpelisib (200–300 mg/day).[3][17][18]

  • Primary Endpoint: Frequency of dose-limiting toxicities (DLTs) during the first 28-day treatment cycle.[3][17]

  • Secondary & Exploratory Endpoints: Characterization of safety and tolerability, anti-tumor efficacy (per RECIST v1.1), pharmacokinetics (PK), and pharmacodynamic (PD) markers, including ER reduction in on-treatment biopsies and analysis of circulating tumor DNA (ctDNA).[3][13][16][17]

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_arms Treatment Arms (Dose Escalation) Patient_Screening Patient Screening - ER+/HER2- Advanced BC - Progression on Prior ET Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments - Tumor Biopsy - ctDNA Sample - Imaging (RECIST 1.1) Informed_Consent->Baseline_Assessments Arm_A Arm A: This compound Monotherapy Baseline_Assessments->Arm_A Arm_B Arm B: This compound + Ribociclib Baseline_Assessments->Arm_B Arm_C Arm C: This compound + Alpelisib Baseline_Assessments->Arm_C Cycle_1 Cycle 1 (28 days) DLT Assessment Period Arm_A->Cycle_1 Arm_B->Cycle_1 Arm_C->Cycle_1 On_Treatment On-Treatment Assessments - Biopsy (Day 15) - PK Sampling - AE Monitoring Cycle_1->On_Treatment Response_Eval Tumor Response Evaluation (RECIST 1.1) On_Treatment->Response_Eval Response_Eval->On_Treatment Continue Treatment EOT End of Treatment - Progression or Unacceptable Toxicity Response_Eval->EOT Disease Progression Follow_Up Follow-Up - Survival Status EOT->Follow_Up

Caption: Simplified workflow for the NCT02734615 Phase I/Ib clinical trial.
Preclinical In Vivo Xenograft Study Protocol

  • Model: MCF-7 human breast cancer xenograft model in mice.[1]

  • Hormone Supplementation: Mice were supplemented with estradiol (B170435) to support the growth of the ER-dependent tumors.[1]

  • Treatment Groups:

    • Vehicle control

    • This compound (administered orally)

    • Fulvestrant (administered subcutaneously, for comparison)[1]

  • Endpoints:

    • Tumor volume measurements over time to assess anti-tumor activity.[1]

    • Pharmacodynamic analysis of tumor tissue to measure ERα protein levels and inhibition of ERα-regulated transcripts.[10]

  • Statistical Analysis: Analysis of variance (ANOVA) with post-hoc tests (e.g., Holm–Sidak) to compare treatment groups against the vehicle control.[1]

Conclusion and Future Directions

This compound is a promising oral SERD that demonstrates the ability to effectively degrade the estrogen receptor, showing activity in preclinical models of both endocrine-sensitive and resistant breast cancer, including those with ESR1 mutations.[3][10] The first-in-human Phase I/Ib study established its tolerability as a single agent and revealed a manageable safety profile when combined with ribociclib and alpelisib.[3][17][18] Preliminary clinical activity was observed, particularly in the this compound plus ribociclib combination arm, warranting further investigation.[3]

The development of potent, oral SERDs like this compound represents a critical advancement in the management of ER+ breast cancer. By directly targeting and eliminating the key driver of tumor growth, these agents have the potential to overcome the primary mechanisms of resistance to traditional endocrine therapies. Future research will focus on optimizing combination strategies, identifying biomarkers to predict response, and positioning these novel agents within the evolving landscape of breast cancer treatment.

References

An In-depth Technical Guide to the Pharmacological Properties of Lsz-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsz-102 is a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound not only antagonizes the estrogen receptor alpha (ERα) but also induces its proteasome-mediated degradation.[2][3] This dual mechanism of action offers a potential advantage over traditional endocrine therapies, particularly in the context of acquired resistance. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and clinical development. The information is presented to be a valuable resource for researchers and professionals in the field of oncology and drug development.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1]

  • ERα Antagonism: this compound competitively binds to ERα, preventing the binding of its natural ligand, estradiol. This blocks the transcriptional activation of estrogen-responsive genes that are critical for cancer cell proliferation.

  • ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This reduction in the total cellular levels of ERα protein further diminishes the estrogen signaling pathway.

This dual action makes this compound effective in both wild-type and mutant ERα settings, which is a common mechanism of resistance to other endocrine therapies.

Lsz-102_Mechanism_of_Action cluster_0 ERα Signaling Pathway cluster_1 This compound Intervention Estradiol Estradiol ERa ERα Estradiol->ERa Binds ERE Estrogen Response Element ERa->ERE Activates Ub_Proteasome Ubiquitin-Proteasome System ERa->Ub_Proteasome Targets for Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Lsz102 This compound Lsz102->ERa Binds & Blocks Degradation ERα Degradation Ub_Proteasome->Degradation

This compound Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
AssayCell LineIC50 (nM)Reference Compound (Fulvestrant) IC50 (nM)
ERα Transcription InhibitionMCF-71.70.3
ERα DegradationMCF-70.20.5

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
Vehicle-0
This compound30>100 (Regression)
This compound1095
This compound370

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 3: Preclinical Pharmacokinetic Parameters of this compound
SpeciesClearance (mL/min/kg)Oral Bioavailability (%)
Mouse3612
Rat2533
Dog720

Data sourced from Tria GS, et al. J Med Chem. 2018.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on descriptions in the primary literature and standard laboratory procedures.

ERα Transcription Reporter Gene Assay

Objective: To determine the potency of this compound in inhibiting estrogen-induced gene transcription.

Methodology:

  • Cell Culture: MCF-7 cells stably transfected with an estrogen-responsive luciferase reporter construct are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control in the presence of a sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM) to induce luciferase expression.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

ERa_Transcription_Assay_Workflow Start Start Cell_Culture Culture MCF-7 ERE-luc cells (estrogen-free media) Start->Cell_Culture Plating Seed cells in 96-well plates Cell_Culture->Plating Treatment Treat with this compound + Estradiol Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Reading Measure luminescence Lysis->Reading Analysis Calculate IC50 Reading->Analysis End End Analysis->End

ERα Transcription Reporter Gene Assay Workflow
In-Cell Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein induced by this compound.

Methodology:

  • Cell Culture and Plating: MCF-7 cells are cultured and seeded in 96-well plates as described above.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates are incubated for 18-24 hours.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing a mild detergent (e.g., Triton X-100).

  • Immunostaining: The cells are incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. A second fluorescent dye is used to stain the nuclei for normalization.

  • Imaging and Analysis: The plates are scanned using an imaging system that can detect the fluorescence signals from both the secondary antibody and the nuclear stain. The ERα signal is normalized to the nuclear signal, and the percentage of remaining ERα is calculated relative to the vehicle-treated control. The IC50 for degradation is then determined.

MCF-7 Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of ER+ breast cancer.

Methodology:

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used.

  • Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

  • Tumor Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally, once daily, at various dose levels. The vehicle control group receives the formulation without the drug.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated for each treatment group.

Clinical Development

This compound has been evaluated in a Phase I/Ib clinical trial (NCT02734615).[4]

Trial Design:

  • Title: A Phase I/Ib, Open Label Study of LSZ102 Single Agent and LSZ102 in Combination With Either LEE011 (Ribociclib) or BYL719 (Alpelisib) in Patients With Advanced or Metastatic ER+ Breast Cancer Who Have Progressed After Endocrine Therapy.[4]

  • Phases: Phase I and Phase Ib.

  • Arms:

    • Arm A: this compound monotherapy.[4]

    • Arm B: this compound in combination with ribociclib (B560063) (a CDK4/6 inhibitor).[4]

    • Arm C: this compound in combination with alpelisib (B612111) (a PI3Kα inhibitor).[4]

  • Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE), and to assess the safety and tolerability of this compound alone and in combination.[4]

  • Secondary Outcome Measures: To characterize the pharmacokinetics and preliminary anti-tumor activity.[4]

Lsz-102_Clinical_Trial_Design cluster_arms Treatment Arms Title Phase I/Ib Study (NCT02734615) ER+ Advanced/Metastatic Breast Cancer Dose_Escalation Dose Escalation Phase Title->Dose_Escalation Dose_Expansion Dose Expansion Phase Dose_Escalation->Dose_Expansion Arm_A Arm A: This compound Monotherapy Dose_Escalation->Arm_A Arm_B Arm B: This compound + Ribociclib Dose_Escalation->Arm_B Arm_C Arm C: This compound + Alpelisib Dose_Escalation->Arm_C Primary_Endpoints Primary Endpoints: - Maximum Tolerated Dose (MTD) - Recommended Dose for Expansion (RDE) - Safety & Tolerability Dose_Expansion->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Pharmacokinetics - Preliminary Anti-tumor Activity Dose_Expansion->Secondary_Endpoints

This compound Phase I/Ib Clinical Trial Design

Conclusion

This compound is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action that includes both ERα antagonism and degradation. Preclinical studies have demonstrated its significant anti-tumor activity in ER+ breast cancer models. The Phase I/Ib clinical trial has provided initial safety, tolerability, and efficacy data for this compound as a monotherapy and in combination with other targeted agents. This comprehensive pharmacological profile supports the continued investigation of this compound and other next-generation SERDs as a promising therapeutic strategy for patients with ER+ breast cancer, including those who have developed resistance to standard endocrine therapies.

References

Methodological & Application

Application Notes and Protocols: Lsz-102 Treatment in MCF-7 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Lsz-102, an oral selective estrogen receptor degrader (SERD), in MCF-7 human breast cancer xenograft models. The methodologies are compiled from published preclinical data on this compound and other oral SERDs, offering a robust framework for in vivo studies.

Introduction

This compound is a potent, orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer.[1] Like other SERDs, this compound functions by binding to ERα, inducing a conformational change that leads to the proteasomal degradation of the receptor. This dual mechanism of antagonizing and eliminating ERα effectively inhibits both estrogen-dependent and -independent signaling pathways that drive the proliferation of ER-positive breast cancer cells.[1]

The MCF-7 cell line, which is ER-positive and dependent on estrogen for growth, is the most widely used model for studying hormone-responsive breast cancer.[2][3] When implanted in immunocompromised mice, MCF-7 cells form xenograft tumors that require estrogen supplementation to proliferate, thereby closely mimicking the hormonal dependence of a significant subset of human breast cancers.[4][5] This model is invaluable for the preclinical evaluation of endocrine therapies like this compound. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in MCF-7 xenograft models, including those harboring ERα mutations that confer resistance to other endocrine therapies.

Quantitative Data Summary

While specific preclinical data for this compound is not publicly available in tabular format, the following table illustrates the typical presentation of tumor growth inhibition data from studies of oral SERDs in MCF-7 xenograft models. The data shown is representative of results for similar compounds, such as AZD9496 and Elacestrant, which have demonstrated dose-dependent antitumor activity.[6][7]

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (Day 28, mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.550 ± 450%
This compound (Low Dose)10Daily, p.o.275 ± 3050%
This compound (Mid Dose)30Daily, p.o.165 ± 2570%
This compound (High Dose)50Daily, p.o.88 ± 1884%

Note: Doses are illustrative and based on published data for other oral SERDs. Optimal dosing for this compound should be determined empirically.

Experimental Protocols

Protocol 1: Establishment of MCF-7 Xenograft Tumors

This protocol details the procedure for establishing estrogen-dependent MCF-7 tumors in immunocompromised mice.

Materials:

  • MCF-7 human breast cancer cell line

  • Female immunodeficient mice (e.g., athymic Nude, NOD/SCID), 6-8 weeks old

  • 17β-Estradiol pellets (e.g., 0.72 mg, 90-day release)[4]

  • Complete cell culture medium (e.g., EMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Sterile surgical instruments and sutures/wound clips

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Estrogen Supplementation: At least 3-7 days prior to cell implantation, anesthetize the mice. Make a small incision on the dorsal side, between the scapulae. Using a trocar, subcutaneously implant a 17β-estradiol pellet. Close the incision with a wound clip or suture. Allow the mice to recover.[4][8]

  • Cell Culture: Culture MCF-7 cells in complete medium. Ensure cells are in the logarithmic growth phase and do not exceed 70-80% confluency before harvesting.[4]

  • Cell Preparation: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, and collect the cells by centrifugation. Wash the cell pellet twice with cold, sterile PBS.

  • Cell Counting and Viability: Resuspend the cells in PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >95%.

  • Implantation: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 50 x 10⁶ cells/mL.[8]

  • Anesthetize a mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse using a 26G needle.[4]

  • Tumor Monitoring: Monitor the mice for tumor development. Begin caliper measurements 2-3 times per week once tumors become palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups based on tumor size to ensure an even distribution.[6][8]

Protocol 2: this compound Treatment by Oral Gavage

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water, or a PEG-based vehicle)[1]

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and sonicator

  • Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

  • 1 mL syringes

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. A common vehicle for hydrophobic compounds is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.[1]

  • This compound Formulation:

    • Calculate the total amount of this compound required for the study based on the number of mice, their average weight, the desired dose (e.g., 30 mg/kg), and the dosing volume (typically 10 mL/kg).

    • Weigh the this compound powder accurately.

    • Create a homogenous suspension by adding a small amount of vehicle to the powder to form a paste, then gradually adding the remaining vehicle while vortexing. Sonication can be used to aid in creating a fine, uniform suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Dose Calculation and Administration:

    • Weigh each mouse on the day of dosing to calculate the precise volume to be administered (e.g., for a 20g mouse at 30 mg/kg with a 10 mL/kg volume, the dose is 0.6 mg in 0.2 mL).

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Insert the gavage needle gently into the esophagus until it reaches the stomach. Do not force the needle.

    • Slowly dispense the this compound suspension.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Administer the vehicle alone to the control group using the same procedure.

  • Monitoring: Continue to monitor tumor growth and animal body weight 2-3 times per week. Observe for any signs of treatment-related toxicity. The study is typically concluded when tumors in the control group reach a predetermined endpoint size or after a fixed duration (e.g., 28 days).

Visualizations

Experimental Workflow Diagram

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Implant Estradiol Pellets in Nude Mice C Implant MCF-7 Cells (Subcutaneous) A->C B Culture & Prepare MCF-7 Cells B->C D Monitor Tumor Growth to ~150-200 mm³ C->D E Randomize Mice into Groups D->E F Daily Oral Gavage: - Vehicle Control - this compound E->F G Monitor Tumor Volume & Body Weight (28 Days) F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Excise Tumors for Pharmacodynamic Analysis (e.g., ERα Levels) H->I

Caption: Workflow for this compound efficacy testing in an MCF-7 xenograft model.

This compound Signaling Pathway Diagram

G cluster_cell ER+ Breast Cancer Cell cluster_nuc Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Targets for Degradation Nucleus Nucleus ER->Nucleus Translocates to Lsz102 This compound Lsz102->ER Binds to Proliferation Cell Proliferation & Survival Lsz102->Proliferation Inhibits Degradation ERα Degradation Proteasome->Degradation ERE Estrogen Response Element (ERE) Transcription Gene Transcription (e.g., PgR, Cyclin D1) ERE->Transcription Initiates Transcription->Proliferation ER_nuc Active ERα ER_nuc->ERE Binds to

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

References

Application Notes and Protocols: Lsz-102 in Combination with Ribociclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for utilizing the selective estrogen receptor degrader (SERD), Lsz-102, in combination with the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, ribociclib (B560063). The information is intended to guide preclinical and clinical research in oncology, particularly in the context of estrogen receptor-positive (ER+) breast cancer.

Introduction

Endocrine therapies are a cornerstone in the treatment of ER+ breast cancer. However, resistance to these therapies, both de novo and acquired, remains a significant clinical challenge.[1][2] this compound is a potent, orally bioavailable SERD designed to overcome these limitations by binding to the estrogen receptor and inducing its degradation.[3][4] This action prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[4]

Ribociclib is a selective inhibitor of CDK4 and CDK6, key proteins that regulate cell cycle progression.[5][6] In ER+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[7][8] By inhibiting CDK4/6, ribociclib prevents the phosphorylation of Rb, leading to a G1 phase cell cycle arrest and reduced cancer cell proliferation.[5][6]

The combination of this compound and ribociclib targets two critical pathways in ER+ breast cancer, offering a synergistic approach to overcoming endocrine resistance and improving therapeutic outcomes.[9][10] Preclinical models have demonstrated the synergistic activity of this combination, forming the basis for clinical investigation.[9][11]

Mechanism of Action

The combination of this compound and ribociclib leverages a dual-targeted approach to inhibit the growth of ER+ breast cancer cells.

  • This compound: As a SERD, this compound binds to the estrogen receptor (ERα), inducing a conformational change that leads to its degradation.[2] This depletion of ERα protein effectively shuts down estrogen-dependent signaling pathways that drive tumor growth.[4] this compound has shown activity against both wild-type and mutant forms of ERα, which are often implicated in acquired resistance to other endocrine therapies.[10]

  • Ribociclib: This small molecule inhibitor specifically targets CDK4 and CDK6.[5][6] In ER+ breast cancer, the ER pathway often signals downstream to promote the expression of cyclin D, which then activates CDK4/6.[8] Activated CDK4/6 phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle.[6][8] Ribociclib blocks this phosphorylation event, thereby inducing G1 cell cycle arrest.[5][12]

The synergistic effect of this combination arises from the simultaneous blockade of two key oncogenic drivers in ER+ breast cancer. This compound removes the primary driver of proliferation (ERα), while ribociclib inhibits a crucial downstream signaling node that controls cell cycle progression.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERα ERα Estrogen->ERα ERE Estrogen Response Element ERα->ERE Transcription This compound This compound This compound->ERα Degradation CyclinD Cyclin D ERE->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotion Ribociclib Ribociclib Ribociclib->CDK46 Inhibition

Caption: Combined mechanism of action of this compound and ribociclib.

Quantitative Data from Clinical Trials

The following data is summarized from a Phase I/Ib clinical trial (NCT02734615) evaluating this compound alone and in combination with ribociclib or alpelisib (B612111) in patients with ER+ breast cancer who had progressed on prior endocrine therapy.[10][13]

Table 1: Efficacy of this compound Monotherapy vs. This compound + Ribociclib Combination [9][13]

EndpointThis compound Monotherapy (Arm A)This compound + Ribociclib (Arm B)
Number of Patients7778
Objective Response Rate (ORR)1.3%16.9%
Clinical Benefit Rate (CBR)7.8%35.1%
Median Progression-Free Survival (PFS)1.8 months6.2 months

Table 2: Common Adverse Events (AEs) in the this compound + Ribociclib Arm (Arm B) [9][13]

Adverse EventAny GradeGrade 3/4
Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea)Most Frequent-
NeutropeniaReportedReported
LeukopeniaReportedReported
LymphopeniaReportedReported
Aspartate Aminotransferase (AST) AbnormalitiesReportedReported

Note: Gastrointestinal toxicities were common across all arms of the study. Neutropenia and AST abnormalities were noted as likely driven by ribociclib.[9]

Experimental Protocols

The following are generalized protocols based on the methodologies typically employed in preclinical and clinical studies of combination therapies.

Objective: To determine the synergistic anti-proliferative effect of this compound and ribociclib in ER+ breast cancer cell lines (e.g., MCF-7, T47D).

Materials:

  • ER+ breast cancer cell lines

  • Cell culture medium and supplements

  • This compound and ribociclib stock solutions

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and ribociclib, both as single agents and in combination.

  • Treat the cells with the drug combinations for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.

  • Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Objective: To assess the effect of this compound and ribociclib on the expression and phosphorylation of key proteins in the targeted signaling pathways.

Materials:

  • Treated cell lysates

  • Protein electrophoresis and transfer equipment

  • Primary antibodies (e.g., anti-ERα, anti-phospho-Rb, anti-total-Rb, anti-Cyclin D1)

  • Secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with this compound, ribociclib, or the combination for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and capture the image.

  • Analyze band intensities to determine changes in protein levels.

Objective: To evaluate the anti-tumor efficacy of the this compound and ribociclib combination in a mouse xenograft model of ER+ breast cancer.

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • ER+ breast cancer cells (e.g., MCF-7)

  • This compound and ribociclib formulations for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Implant ER+ breast cancer cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, this compound alone, ribociclib alone, this compound + ribociclib).

  • Administer drugs according to the specified dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture ER+ Cell Lines (e.g., MCF-7) Treatment Treat with this compound, Ribociclib, or Combination Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot (ERα, p-Rb, etc.) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (CompuSyn) Proliferation_Assay->Synergy_Analysis Xenograft Establish Xenografts in Mice Randomization Randomize into Treatment Groups Xenograft->Randomization InVivo_Treatment Administer Drugs Randomization->InVivo_Treatment Tumor_Measurement Measure Tumor Volume and Body Weight InVivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: Preclinical experimental workflow for evaluating this compound and ribociclib.

Clinical Trial Protocol Considerations

Based on the Phase I/Ib study (NCT02734615), the following considerations are relevant for designing clinical trials with this compound and ribociclib:

  • Patient Population: Adults with a confirmed diagnosis of advanced or metastatic ER+ breast cancer who have shown progression on or after endocrine therapy.[13][14]

  • Dosing: The Phase I study explored various dose levels. For the combination arm, this compound was administered at doses ranging from 200-600 mg once daily, and ribociclib at doses of 300-600 mg once daily (3 weeks on/1 week off) or 300-400 mg once daily (continuous).[13]

  • Safety Monitoring: Close monitoring of gastrointestinal toxicities, neutropenia, and liver function is crucial.[9]

  • Endpoints: Primary endpoints typically include safety, tolerability, and determination of the recommended Phase II dose. Secondary endpoints include ORR, CBR, PFS, and pharmacokinetic assessments.[14]

Conclusion

The combination of this compound and ribociclib represents a promising therapeutic strategy for patients with ER+ breast cancer, particularly those who have developed resistance to standard endocrine therapies. The dual targeting of the ER and CDK4/6 pathways has a strong scientific rationale and has demonstrated encouraging clinical activity with a manageable safety profile.[11][13] The protocols and data presented here provide a framework for further research and development of this combination therapy.

References

Application Notes and Protocols for Lsz-102 and Alpelisib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of the combination therapy involving Lsz-102, a selective estrogen receptor degrader (SERD), and alpelisib (B612111), a PI3Kα inhibitor. This combination has shown promise in preclinical models and clinical trials for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2]

Introduction

Estrogen receptor (ER) signaling is a key driver in the majority of breast cancers. While endocrine therapies are effective, resistance often develops.[3] One common mechanism of resistance is the activation of the PI3K/AKT/mTOR signaling pathway, frequently through mutations in the PIK3CA gene.[1][3] The combination of this compound, which targets the ER for degradation, and alpelisib, which inhibits the p110α subunit of PI3K, represents a rational therapeutic strategy to overcome this resistance.[2][4] Preclinical models have demonstrated synergistic activity between this compound and alpelisib in ER-positive breast cancer.[1][2] A phase I/Ib clinical trial (NCT02734615) has evaluated this combination in patients with ER+ breast cancer, providing initial safety and efficacy data.[1][2][5]

Mechanism of Action

This compound is an orally bioavailable SERD that binds to the estrogen receptor and induces its degradation, thereby inhibiting ER-mediated signaling and the growth of ER-expressing cancer cells.[6] Alpelisib is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[7] By inhibiting PI3Kα, alpelisib blocks the downstream signaling cascade, including AKT and mTOR, which are critical for cell growth, proliferation, and survival.[8][9] The dual blockade of both the ER and PI3K pathways is intended to produce a more potent and durable anti-tumor response.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/Ib clinical trial of this compound in combination with alpelisib (Arm C) in patients with ER-positive breast cancer who have progressed on endocrine therapy.[1][2][5]

Table 1: Clinical Efficacy of this compound and Alpelisib Combination Therapy [1][2][5]

EndpointValue95% Confidence Interval
Objective Response Rate (ORR)5.4%1.8 - 5.5
Clinical Benefit Rate (CBR)18.9%-
Median Progression-Free Survival (PFS)3.5 months1.8 - 5.5

Table 2: Recommended Dosing from Phase I/Ib Trial [1]

DrugRecommended Dose
This compound300 mg daily
Alpelisib250 mg daily

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic anti-proliferative effect of this compound and alpelisib in ER+ breast cancer cell lines.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • This compound (powder, dissolved in DMSO)

  • Alpelisib (powder, dissolved in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and alpelisib, both alone and in combination.

  • Treatment: Treat the cells with the prepared drug concentrations for 72 hours.

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To confirm the mechanism of action of alpelisib by assessing the phosphorylation status of downstream PI3K pathway proteins.

Materials:

  • ER+ breast cancer cells

  • This compound and Alpelisib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat ER+ breast cancer cells with this compound, alpelisib, or the combination for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and alpelisib combination in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) models

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • Alpelisib (formulated for oral gavage)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant ER+ breast cancer cells (mixed with Matrigel if necessary) into the flank of the mice. For PDX models, implant tumor fragments.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, alpelisib alone, and this compound + alpelisib).

  • Drug Administration: Administer the drugs daily via oral gavage at the predetermined doses.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis to assess target modulation.

Visualizations

PI3K_Signaling_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Alpelisib Alpelisib Alpelisib->PI3K inhibits Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER GeneTranscription Gene Transcription ER->GeneTranscription GeneTranscription->Proliferation Lsz102 This compound Lsz102->ER degrades

Caption: Mechanism of action of this compound and alpelisib.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture ER+ Breast Cancer Cell Culture synergy_assay Synergy Assessment (Cell Viability Assay) cell_culture->synergy_assay western_blot Mechanism of Action (Western Blot) cell_culture->western_blot xenograft Xenograft Model Establishment synergy_assay->xenograft Promising results lead to treatment Combination Therapy Administration xenograft->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy

Caption: General experimental workflow.

Logical_Relationship ER_Positive_BC ER+ Breast Cancer Lsz102 This compound ER_Positive_BC->Lsz102 Alpelisib Alpelisib ER_Positive_BC->Alpelisib ER_Degradation ER Degradation Lsz102->ER_Degradation PI3K_Inhibition PI3K Inhibition Alpelisib->PI3K_Inhibition Tumor_Inhibition Tumor Growth Inhibition ER_Degradation->Tumor_Inhibition PI3K_Inhibition->Tumor_Inhibition

Caption: Therapeutic logic of the combination therapy.

References

Application Notes and Protocols for Lsz-102 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Lsz-102 in preclinical studies, based on currently available data. The protocols and data presented are intended to serve as a guide for researchers designing and executing in vivo and in vitro studies with this potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD).

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vitro potency data for this compound across various preclinical species.

Table 1: Pharmacokinetics of this compound in Preclinical Species
SpeciesStrainRoute of AdministrationDoseBioavailability (F%)Key Findings
MouseC57BL/6Oral (PO)Not Specified12%Exhibited an acceptable pharmacokinetic profile.[1]
RatSprague-DawleyIntravenous (IV)1 mg/kg-Used for pharmacokinetic characterization.[1]
RatSprague-DawleyOral (PO)3 mg/kg33%Resulted in a dose-normalized exposure of 620 nM•h.[1]
DogNot SpecifiedIntravenous (IV)Not Specified-Showed a low clearance of 5 mL/min/kg.[1]
DogNot SpecifiedOral (PO)10 mg/kg12%Achieved an exposure approximately 3-fold higher than the fully efficacious exposure in the mouse xenograft model.[1]
Table 2: In Vitro Potency of this compound
Assay TypeCell LineEndpointIC50
ERα DegradationMCF-7ERα Degradation0.2 nM
Cell ProliferationMCF-7Inhibition of Cell Growth1.7 nM
Reporter Gene AssayNot SpecifiedInhibition of ERE-luciferase0.3 nM

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vivo Efficacy in a Mouse Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in an MCF-7 breast cancer xenograft model.

Materials:

  • Female athymic nude mice

  • MCF-7 cells

  • 17-β-estradiol pellets (0.72 mg, 60-day release)

  • This compound

  • Vehicle control (e.g., PBS with appropriate solubilizing agents)

  • Tamoxifen (positive control)

  • Fulvestrant (positive control)

  • Oral gavage needles

  • Subcutaneous injection needles

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimate female athymic nude mice to the housing conditions for at least one week prior to the study.

  • Hormone Supplementation: Subcutaneously implant a 17-β-estradiol pellet into each mouse to support the growth of the estrogen-dependent MCF-7 cells.

  • Tumor Cell Implantation: Inject MCF-7 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle, this compound, tamoxifen, fulvestrant).

  • Dosing Administration:

    • This compound: Administer orally once daily at the desired dose (e.g., 20 mg/kg).[1]

    • Vehicle: Administer orally once daily.[1]

    • Tamoxifen: Administer orally five times a week at the desired dose.[1]

    • Fulvestrant: Administer subcutaneously once a week (e.g., 5 mg/mouse).[1]

  • Tumor Volume Measurement: Measure tumor volumes at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as RT-PCR for progesterone (B1679170) receptor mRNA levels and Western blot for ERα protein levels.[1]

Pharmacokinetic Studies in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulated for intravenous and oral administration

  • Vehicle for IV and PO administration

  • Cannulas (for serial blood sampling, optional)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate male Sprague-Dawley rats to the study conditions. For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) may be performed prior to the study.

  • Dosing:

    • Intravenous (IV): Administer this compound as a bolus injection or infusion at the desired dose (e.g., 1 mg/kg) into a suitable vein (e.g., tail vein or via cannula).[1]

    • Oral (PO): Administer this compound by oral gavage at the desired dose (e.g., 3 mg/kg).[1]

  • Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability using appropriate software.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a Selective Estrogen Receptor Degrader (SERD). It exerts its anticancer effects by binding to the Estrogen Receptor alpha (ERα), which leads to the degradation of the receptor. This prevents ERα-mediated signaling, a key driver of cell proliferation in ER-positive breast cancer.

Lsz102_Mechanism_of_Action cluster_0 ERα Signaling Pathway cluster_1 This compound Action Estrogen Estrogen ERα ERα Estrogen->ERα Binds and Activates Gene_Transcription Gene_Transcription ERα->Gene_Transcription Promotes Cell_Proliferation Cell_Proliferation Degradation Degradation ERα->Degradation Induces Gene_Transcription->Cell_Proliferation Leads to Lsz102 Lsz102 Lsz102->ERα Binds to

Caption: Mechanism of this compound in blocking ERα signaling.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

in_vivo_workflow start Start: Acclimatize Mice implant_hormone Implant Estrogen Pellet start->implant_hormone implant_cells Implant MCF-7 Cells implant_hormone->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize dose Administer this compound / Controls randomize->dose measure Measure Tumor Volume dose->measure measure->dose Repeat Dosing & Measurement endpoint Endpoint: Euthanize & Analyze Tumors measure->endpoint

Caption: Workflow for this compound in vivo xenograft studies.

References

Application Notes and Protocols for Lsz-102 in Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsz-102 is a potent and orally bioavailable nonsteroidal Selective Estrogen Receptor Degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, this compound binds to the estrogen receptor alpha (ERα) and induces its degradation.[3] This mechanism of action effectively eliminates the receptor protein from the cell, leading to a complete shutdown of ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells. These application notes provide detailed protocols for the in vitro use of this compound to induce ERα degradation in the widely used ER+ breast cancer cell line, MCF-7.

Mechanism of Action

This compound exerts its effects by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. Upon binding to the ligand-binding domain of ERα, this compound induces a conformational change in the receptor. This altered conformation is recognized by the cellular protein quality control system, leading to the recruitment of an E3 ubiquitin ligase. The E3 ligase then polyubiquitinates ERα, tagging it for recognition and subsequent degradation by the 26S proteasome.[4][5][6] This targeted degradation of ERα results in a profound and sustained inhibition of estrogen-dependent gene transcription and cell growth.[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing ERα degradation in MCF-7 cells.

Table 1: Potency of this compound in ERα Degradation

ParameterCell LineValueReference
IC50 (Degradation)MCF-70.2 nM

Table 2: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells

This compound Concentration (nM)Percent ERα Remaining (%)
0.185
150
1020
100<10
1000<5

Data is representative and compiled from publicly available datasets.

Table 3: Time-Course of ERα Degradation by this compound in MCF-7 Cells

Time (hours)Percent ERα Remaining (%) (at 10 nM this compound)
0100
275
640
1220
24<10

Data is representative and compiled from publicly available datasets.

Experimental Protocols

MCF-7 Cell Culture and Treatment

This protocol describes the culture of MCF-7 cells and their preparation for ERα degradation experiments.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM/F12 medium, phenol (B47542) red-free

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO (cell culture grade)

Protocol:

  • Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

  • For experiments, seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for In-Cell Western) and allow them to attach and reach 60-70% confluency.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a phenol red-free medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Remove the culture medium and treat the cells with the this compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired duration (e.g., 18-24 hours for dose-response experiments).

G MCF-7 Cell Culture and Treatment Workflow cluster_culture Cell Culture cluster_treatment Treatment Culture Culture MCF-7 cells in supplemented DMEM/F12 Seed Seed cells into appropriate culture vessels Culture->Seed Confluency Allow cells to reach 60-70% confluency Seed->Confluency Prepare_Lsz102 Prepare this compound dilutions in phenol red-free medium Treat_cells Treat cells with this compound or vehicle control Confluency->Treat_cells Prepare_Lsz102->Treat_cells Incubate Incubate for desired duration Treat_cells->Incubate

Workflow for MCF-7 cell culture and treatment with this compound.

Western Blot for ERα Degradation

This protocol details the detection of ERα protein levels by Western blot to quantify degradation.

Materials:

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Anti-ERα antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G Western Blot Protocol for ERα Degradation Lysis Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-ERα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot workflow for assessing ERα degradation.

In-Cell Western (ICW) Assay for ERα Degradation

This high-throughput method allows for the quantification of ERα levels directly in 96-well plates.

Materials:

  • 96-well clear bottom plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer or similar)

  • Primary Antibody: Anti-ERα antibody

  • Secondary Antibody: IRDye-conjugated anti-rabbit or anti-mouse IgG

  • DNA stain for normalization (e.g., DRAQ5™ or Sapphire700™)

  • Infrared Imaging System (e.g., LI-COR Odyssey)

Protocol:

  • Seed and treat MCF-7 cells in a 96-well plate as described in Protocol 1.

  • After treatment, fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Block the cells with Blocking Buffer for 1.5 hours at room temperature.

  • Incubate the cells with the primary anti-ERα antibody overnight at 4°C.

  • Wash the wells five times with TBST.

  • Incubate the cells with the IRDye-conjugated secondary antibody and a DNA stain for 1 hour at room temperature, protected from light.

  • Wash the wells five times with TBST.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity for ERα and normalize to the DNA stain intensity to account for cell number.

Signaling Pathway

G This compound Induced ERα Degradation Pathway Lsz102 This compound ER_alpha ERα Lsz102->ER_alpha Binding Lsz102_ER This compound-ERα Complex ER_alpha->Lsz102_ER E3_Ligase E3 Ubiquitin Ligase Lsz102_ER->E3_Ligase Recruitment Ubiquitination Polyubiquitination Lsz102_ER->Ubiquitination Substrate E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Inhibition Inhibition of ER-mediated Gene Transcription and Cell Growth Degradation->Inhibition

This compound binds to ERα, leading to its ubiquitination and proteasomal degradation.

References

Application Notes and Protocols: Detecting Lsz-102 Induced ERα Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsz-102 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that specifically targets the estrogen receptor alpha (ERα) for degradation.[1][2][3] This mechanism of action makes it a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[3] this compound binds to ERα, inducing a conformational change that marks the receptor for degradation through the ubiquitin-proteasome system, a process closely linked to the endoplasmic reticulum-associated degradation (ERAD) pathway.[2][3][4] These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the degradation of ERα induced by this compound in a cellular context.

Signaling Pathway and Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal machinery to eliminate ERα. The key steps in this process are:

  • Binding: this compound binds to the ligand-binding domain of ERα.[5]

  • Conformational Change: This binding induces a conformational change in the ERα protein, exposing degradation signals.[3]

  • Ubiquitination: The altered ERα is recognized by E3 ubiquitin ligases, such as NEDD4, MDM2, and BRCA1, which catalyze the attachment of a polyubiquitin (B1169507) chain.[6][7][8][9]

  • Recognition and Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome.[8][10]

This targeted degradation of ERα effectively abrogates its downstream signaling, inhibiting the growth of ER-positive cancer cells.

Lsz102_ER_Degradation_Pathway cluster_cell Cell Lsz102 This compound ER_alpha ERα Lsz102->ER_alpha Binding E3_Ligase E3 Ubiquitin Ligase (e.g., NEDD4, MDM2) ER_alpha->E3_Ligase Recruitment Proteasome 26S Proteasome ER_alpha->Proteasome Targeting E3_Ligase->ER_alpha Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Caption: this compound mediated ERα degradation pathway.

Experimental Protocols

Western Blot Analysis of this compound Induced ERα Degradation

This protocol outlines the steps to assess the degradation of ERα in the MCF-7 breast cancer cell line following treatment with this compound.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Phosphate Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (4-12% gradient)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-ERα (e.g., Thermo Fisher, MA1-310)[11]

  • Loading control antibody: anti-β-actin or anti-Vinculin[12][13]

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 0, 6, 12, 18, 24 hours).[3] A vehicle control (DMSO) should be included.

    • For a positive control for proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.[10][14]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 20-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein from each sample onto a 4-12% SDS-PAGE gel.[15]

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or Vinculin) to normalize for protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of ERα should be normalized to the corresponding loading control.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-ERα) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. ECL Detection I->J K 11. Imaging & Densitometry J->K L 12. Stripping & Re-probing (Loading Control) K->L

Caption: Western blot workflow for ERα detection.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Effect of this compound on ERα Degradation

This compound Concentration (nM)Normalized ERα Intensity (Arbitrary Units)% ERα Degradation
0 (Vehicle)1.000%
1
10
100
1000

Table 2: Time-Course of this compound-Induced ERα Degradation

Time (hours)Normalized ERα Intensity (at [this compound] X nM)% ERα Degradation
01.000%
6
12
18
24

Table 3: Effect of Proteasome Inhibitor on this compound-Induced ERα Degradation

TreatmentNormalized ERα Intensity (Arbitrary Units)% ERα Degradation
Vehicle1.000%
This compound (X nM)
MG132 (10 µM)
This compound (X nM) + MG132 (10 µM)

Troubleshooting

IssuePossible CauseSolution
No or weak ERα band Low ERα expression in cell lineUse a positive control cell line (e.g., MCF-7).
Inefficient protein extractionUse a lysis buffer appropriate for nuclear and cytoplasmic proteins (RIPA).
Poor antibody qualityUse a validated antibody for Western blotting at the recommended dilution.
Inefficient transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA).
Antibody concentration too highTitrate primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of TBST washes.
Inconsistent loading control Pipetting errorsUse a reliable protein quantification method and be precise during loading.
Loading control is affected by treatmentChoose a stable loading control not expected to change with this compound treatment.

References

Application Notes and Protocols for Cell Viability Assays of Lsz-102 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsz-102 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound functions by binding to the estrogen receptor (ERα), leading to its degradation. This action prevents ER-mediated signaling, which is a key driver of proliferation in the majority of breast cancers.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in breast cancer cell lines using common cell viability assays.

Accurate determination of cell viability is crucial for evaluating the cytotoxic and cytostatic effects of therapeutic compounds like this compound. The following sections detail the methodologies for the MTT and Trypan Blue exclusion assays, present summarized quantitative data for this compound's effect on breast cancer cell viability, and illustrate the key signaling pathways involved and the experimental workflow.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in ER+ breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIC50 (nM)Reference
This compound MCF-7Proliferation Assay1.7[1]
This compound MCF-7ERα Degradation0.2[1][2]
This compound ERE-luciferase reporterTranscriptional Assay0.3[1]

Table 1: Summary of this compound In Vitro Activity.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the degradation of the estrogen receptor alpha (ERα). This disrupts the downstream signaling cascade that promotes tumor growth. Upon estrogen binding, ERα typically translocates to the nucleus and activates the transcription of target genes, including those involved in cell cycle progression like CCND1 (encoding Cyclin D1) and the proto-oncogene MYC. By inducing the degradation of ERα, this compound effectively halts this process, leading to cell cycle arrest and a reduction in cell proliferation.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling This compound This compound ERα ERα This compound->ERα Binds to Proteasome Proteasome ERα->Proteasome Targeted for degradation ERα Degradation ERα Degradation Proteasome->ERα Degradation ERα_n Nuclear ERα ERα Degradation->ERα_n Inhibits Estrogen Estrogen Estrogen->ERα_n Activates ERE Estrogen Response Element ERα_n->ERE Binds to Gene Transcription Target Gene Transcription ERE->Gene Transcription Cyclin D1 Cyclin D1 Gene Transcription->Cyclin D1 c-Myc c-Myc Gene Transcription->c-Myc Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation c-Myc->Cell Proliferation

Figure 1. This compound signaling pathway.

The following diagram outlines the general workflow for assessing the effect of this compound on breast cancer cell viability.

G Start Start Cell Culture Culture ER+ Breast Cancer Cells (e.g., MCF-7) Start->Cell Culture Seeding Seed cells into 96-well plates Cell Culture->Seeding Treatment Treat cells with varying concentrations of this compound Seeding->Treatment Incubation Incubate for desired duration (e.g., 24-72h) Treatment->Incubation Viability Assay Perform Viability Assay Incubation->Viability Assay MTT Assay MTT Assay Viability Assay->MTT Assay Metabolic Activity Trypan Blue Trypan Blue Exclusion Viability Assay->Trypan Blue Membrane Integrity Data Acquisition Measure Absorbance (MTT) or Count Cells MTT Assay->Data Acquisition Trypan Blue->Data Acquisition Analysis Calculate % Viability and IC50 Data Acquisition->Analysis End End Analysis->End

Figure 2. Experimental workflow diagram.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • ER+ breast cancer cells (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.[4][5]

Materials:

  • ER+ breast cancer cells treated with this compound

  • Trypan Blue solution (0.4% in PBS)[4]

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Preparation:

    • Following treatment with this compound for the desired duration, collect the cells by trypsinization.

    • Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[5]

    • Resuspend the cell pellet in 1 mL of PBS or serum-free medium.[5]

  • Staining:

    • In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[4]

    • Incubate the mixture at room temperature for 3-5 minutes.[6]

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a clean hemocytometer.[4]

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula:[4]

      • % Viability = (Number of viable cells / Total number of cells) x 100

    • Calculate the viable cell concentration:

      • Viable cells/mL = (Average number of viable cells per square) x Dilution factor (2 in this case) x 10^4

References

Application Notes and Protocols for Lsz-102 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lsz-102 is an orally bioavailable, potent selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] By binding to the estrogen receptor (ER), this compound induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[2][3] Preclinical studies have demonstrated the activity of this compound in cell line-derived xenograft models, including those with ESR1 mutations that confer resistance to standard endocrine therapies.[1][4]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly recognized for their ability to recapitulate the heterogeneity and molecular diversity of human cancers. These models are considered more predictive of clinical outcomes compared to traditional cell line-derived xenografts. Therefore, evaluating the efficacy of this compound in a panel of well-characterized breast cancer PDX models represents a critical step in its preclinical development.

This document provides a summary of the available preclinical data for this compound in xenograft models and presents a detailed protocol for the evaluation of this compound in breast cancer PDX models. While specific data on this compound in PDX models is not yet publicly available, the provided protocols are based on established methodologies and are tailored for the investigation of an oral SERD like this compound.

Preclinical Efficacy of this compound in Xenograft Models

Preclinical studies have demonstrated the in vivo efficacy of this compound in ER+ breast cancer xenograft models. The available data, primarily from MCF7 cell line-derived xenografts, provides a strong rationale for extending these investigations to PDX models.

Summary of In Vivo Efficacy Data
Model SystemKey FindingsReference
MCF7 Xenograft This compound treatment resulted in the inhibition of ERα regulated transcripts and a decrease in ERα protein levels.[2]
MCF7 Xenograft with ERα Y537S mutation The expression of the ERα Y537S mutation, which can reduce the activity of fulvestrant, did not diminish the activity of this compound.[4]
ER+ Breast Cancer Xenograft Models This compound demonstrated both single-agent efficacy and synergistic activity when combined with the CDK4/6 inhibitor ribociclib (B560063) and the PI3K inhibitor alpelisib.[1]

Mechanism of Action: this compound as a Selective Estrogen Receptor Degrader

This compound functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This eliminates the receptor protein, thereby blocking downstream signaling pathways that promote tumor cell proliferation.

SERD_Mechanism Mechanism of Action of this compound cluster_cell ER+ Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization & Activation ER_degradation ERα Marked for Degradation ER_inactive->ER_degradation ERE Estrogen Response Element (ERE) ER_active->ERE binds to Lsz102 This compound Lsz102->ER_inactive binds to Ub Ubiquitin Ub->ER_degradation Ubiquitination Proteasome Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids results in Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription promotes Proliferation Tumor Growth Gene_Transcription->Proliferation leads to ER_degradation->Proteasome degraded by ER_degradation->ERE blocks binding

Figure 1. Signaling pathway illustrating this compound mechanism of action.

Experimental Protocol: Evaluation of this compound in Breast Cancer PDX Models

This protocol outlines the key steps for assessing the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of ER+ breast cancer.

PDX Model Establishment and Expansion
  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients with ER+ breast cancer under institutional review board (IRB) approval.

  • Implantation:

    • Surgically implant a small fragment (approx. 3x3x3 mm) of the patient's tumor subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

    • For ER+ models, supplement mice with a slow-release 17β-estradiol pellet implanted subcutaneously in the contralateral flank to support tumor growth.

  • Tumor Growth Monitoring: Monitor mice twice weekly for tumor formation. Measure tumor dimensions with digital calipers.

  • Passaging: When a tumor reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

    • Aseptically divide the tumor into fragments for subsequent passaging into new cohorts of mice and for cryopreservation.

    • Typically, experiments are performed on tumors from passage 2 to 5 to ensure sufficient expansion while minimizing genetic drift.

Efficacy Study Design
  • Animal Cohort Formation:

    • Once tumors in the expansion cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Ensure that the mean tumor volume is similar across all groups at the start of the study.

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution used to formulate this compound.

    • This compound Treatment: Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) to determine a dose-response relationship.

    • Positive Control (Optional): Include a group treated with a standard-of-care agent (e.g., fulvestrant).

  • This compound Formulation and Administration:

    • Formulate this compound for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle daily via oral gavage at a volume of 10 mL/kg body weight.

  • Data Collection:

    • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse twice weekly as an indicator of general health and treatment toxicity.

    • Monitor animal health daily.

  • Study Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight and volume.

    • Collect tumor tissue for pharmacodynamic analysis (e.g., ERα levels) and blood samples for pharmacokinetic analysis.

Pharmacodynamic (PD) Marker Analysis: ERα Degradation
  • Tissue Processing:

    • Harvest tumors from a subset of mice from each treatment group at various time points after the final dose (e.g., 2, 8, 24 hours).

    • Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis and fix another portion in formalin for immunohistochemistry.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against ERα and a loading control (e.g., β-actin).

    • Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle control.

  • Immunohistochemistry (IHC):

    • Stain formalin-fixed, paraffin-embedded tumor sections with an antibody against ERα.

    • Visualize and score the intensity and percentage of ERα-positive cells to assess the extent of ER degradation in situ.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and weights between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

  • Toxicity Assessment: Evaluate treatment-related toxicity by monitoring changes in body weight and any clinical signs of distress.

Experimental Workflow for this compound Evaluation in PDX Models

The following diagram outlines the comprehensive workflow for a preclinical study of this compound using PDX models.

PDX_Workflow This compound PDX Study Workflow cluster_establishment PDX Model Establishment cluster_efficacy In Vivo Efficacy Study cluster_analysis Data Analysis PatientTissue Patient Tumor Tissue Acquisition Implantation Implantation into Immunodeficient Mice (P0) PatientTissue->Implantation P0_Growth Tumor Growth Monitoring Implantation->P0_Growth Passaging Passaging and Expansion (P1, P2...) P0_Growth->Passaging Cryopreservation Cryopreservation of Tumor Bank Passaging->Cryopreservation TumorGrowth Tumor Growth to 150-200 mm³ Passaging->TumorGrowth Randomization Randomization into Treatment Cohorts TumorGrowth->Randomization Treatment Daily Oral Dosing (Vehicle, this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Endpoint->TGI_Analysis PD_Analysis Pharmacodynamic Analysis (ERα Degradation via WB/IHC) Endpoint->PD_Analysis PK_Analysis Pharmacokinetic Analysis Endpoint->PK_Analysis Toxicity Toxicity Assessment Endpoint->Toxicity Final_Report Final Report and Interpretation TGI_Analysis->Final_Report PD_Analysis->Final_Report PK_Analysis->Final_Report Toxicity->Final_Report

Figure 2. Experimental workflow for this compound evaluation in PDX models.

Conclusion

The evaluation of this compound in patient-derived xenograft models is a crucial step to validate its efficacy in a preclinical setting that closely mirrors human cancer biology. The protocols outlined in this document provide a comprehensive framework for conducting such studies, from model establishment to data analysis. The insights gained from these experiments will be invaluable for the clinical development of this compound and for identifying patient populations most likely to benefit from this novel SERD.

References

Application Notes and Protocols: Monitoring Lsz-102 Efficacy Using Tumor Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsz-102 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) designed to treat estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[2] Monitoring the efficacy of this compound in both preclinical and clinical settings is crucial for optimizing dosing, predicting patient response, and understanding mechanisms of resistance. This document provides detailed application notes and protocols for monitoring this compound efficacy using key tumor biomarkers.

Predictive and Pharmacodynamic Biomarkers

The primary biomarker for predicting response to this compound is the estrogen receptor (ER) expression level in the tumor tissue. Patients with ER-positive breast cancer are most likely to benefit from this compound therapy.

Key pharmacodynamic and resistance biomarkers include:

  • Changes in ER Protein Levels: A direct measure of this compound's mechanism of action is the reduction of ER protein levels in tumor cells upon treatment.[3]

  • ESR1 Gene Mutations: Mutations in the ESR1 gene, which encodes for the estrogen receptor, can lead to resistance to endocrine therapies. Monitoring for the emergence of these mutations, particularly in circulating tumor DNA (ctDNA), is critical for detecting treatment resistance.

Data Presentation: this compound Clinical Trial Efficacy

The following table summarizes the clinical efficacy data from the Phase I/Ib clinical trial NCT02734615, which evaluated this compound as a single agent and in combination with other therapies in patients with ER+ breast cancer who had progressed after endocrine therapy.[3][4][5][6]

Treatment ArmNObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
A: this compound Monotherapy 771.3%7.8%
B: this compound + Ribociclib 7816.9%35.1%
C: this compound + Alpelisib 437.0%20.9%

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

Lsz102_Mechanism cluster_cell Tumor Cell Lsz102 This compound ER Estrogen Receptor (ER) Lsz102->ER Binds Degradation Proteasomal Degradation ER->Degradation Induces Signaling ER-Mediated Signaling ER->Signaling Promotes Estrogen Estrogen Estrogen->ER Binds and Activates Growth Tumor Growth and Proliferation Signaling->Growth Leads to

Caption: this compound binds to the estrogen receptor, leading to its degradation and inhibiting tumor growth.

Experimental Workflow for Monitoring this compound Efficacy

Efficacy_Monitoring_Workflow cluster_patient Patient with ER+ Breast Cancer cluster_analysis Biomarker Analysis Baseline Baseline Samples (Tumor Biopsy & Blood) Treatment This compound Treatment Baseline->Treatment ER_IHC ER Immunohistochemistry (IHC) Baseline->ER_IHC Tumor Biopsy ctDNA_Analysis ctDNA Extraction and ESR1 Mutation Analysis Baseline->ctDNA_Analysis Blood Sample OnTreatment On-Treatment Samples (Tumor Biopsy & Blood) Treatment->OnTreatment Progression Disease Progression Samples (Blood) OnTreatment->Progression If disease progresses OnTreatment->ER_IHC Tumor Biopsy OnTreatment->ctDNA_Analysis Blood Sample Progression->ctDNA_Analysis Blood Sample

Caption: Workflow for collecting and analyzing patient samples to monitor this compound efficacy.

Experimental Protocols

Protocol 1: Estrogen Receptor Alpha (ERα) Immunohistochemistry (IHC)

This protocol is adapted for the analysis of ERα protein levels in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

1. Sample Preparation:

  • Cut 4-5 micron thick sections from the FFPE tumor block and mount them on positively charged slides.
  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or microwave.
  • Allow the slides to cool to room temperature.

3. Staining Procedure:

  • Block endogenous peroxidase activity using a 3% hydrogen peroxide solution.
  • Block non-specific binding sites with a suitable blocking serum.
  • Incubate the sections with a primary antibody specific for ERα (e.g., clone 1D5 or SP1) overnight at 4°C.
  • Wash the slides and incubate with a biotinylated secondary antibody.
  • Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
  • Develop the signal using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.
  • Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

4. Interpretation and Quantification:

  • Analyze the stained slides under a light microscope.
  • ER positivity is defined as at least 1% of tumor cells showing positive nuclear staining.
  • For pharmacodynamic assessment, a semi-quantitative analysis (e.g., H-score) can be performed to compare ER expression levels between baseline and on-treatment biopsies.

Protocol 2: ESR1 Mutation Analysis in Circulating Tumor DNA (ctDNA)

This protocol outlines the workflow for detecting ESR1 mutations from plasma samples using digital droplet PCR (ddPCR).

1. Blood Sample Collection and Processing:

  • Collect whole blood in specialized cell-free DNA collection tubes.
  • Process the blood within the recommended timeframe to separate plasma by centrifugation.
  • Store the plasma at -80°C until further use.

2. ctDNA Extraction:

  • Thaw the plasma samples on ice.
  • Extract ctDNA from the plasma using a commercially available kit optimized for cell-free DNA.
  • Quantify the extracted ctDNA using a fluorometric method.

3. Digital Droplet PCR (ddPCR) for ESR1 Mutation Detection:

  • Prepare the ddPCR reaction mix containing the extracted ctDNA, ddPCR supermix, and specific TaqMan assays for wild-type ESR1 and the target ESR1 mutations (e.g., D538G, Y537S).
  • Generate droplets using a droplet generator.
  • Perform the PCR amplification on a thermal cycler.
  • Read the droplets on a droplet reader to determine the number of positive droplets for the wild-type and mutant alleles.

4. Data Analysis:

  • Calculate the fractional abundance of the ESR1 mutant allele relative to the wild-type allele.
  • A positive result is determined based on a pre-defined threshold for the number of mutant droplets detected.

Logical Relationship of Biomarker Monitoring and Clinical Decisions

Clinical_Decision_Workflow Start Patient with ER+ Breast Cancer Starts this compound Treatment Monitor Monitor Clinical Response and Perform Biomarker Analysis (ER IHC & ctDNA) Start->Monitor Response Good Clinical Response - ER levels decrease - No detectable ESR1 mutations Monitor->Response Positive Outcome NoResponse Poor Clinical Response or Disease Progression Monitor->NoResponse Negative Outcome Continue Continue this compound Treatment Response->Continue Investigate Investigate Resistance Mechanisms - Re-biopsy for ER IHC - Serial ctDNA for ESR1 mutations NoResponse->Investigate Switch Consider Alternative Therapy Investigate->Switch

References

Application Notes and Protocols for Lsz-102 in the Study of Endocrine Therapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of this disease is the development of resistance to these treatments. Lsz-102 is a novel, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome mechanisms of endocrine resistance. As a SERD, this compound binds to the estrogen receptor and induces its degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth. These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially overcome endocrine therapy resistance in ER+ breast cancer. Preclinical data has demonstrated the synergistic activity of this compound with CDK4/6 inhibitors (e.g., ribociclib) and PI3Kα inhibitors (e.g., alpelisib) in ER-positive breast cancer models.[1][2][3]

Mechanisms of Endocrine Resistance and the Role of this compound

Endocrine resistance can arise from various molecular alterations, including:

  • ESR1 mutations: These mutations in the gene encoding ERα can lead to ligand-independent receptor activation, rendering therapies that target the ligand-binding domain less effective. This compound has shown activity against wild-type and mutant ERα.[4]

  • Activation of bypass signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and cyclin D-CDK4/6-Rb pathways can promote cell proliferation independently of ER signaling.[2][3]

This compound's mechanism of action, which involves the complete degradation of the ER protein, offers a promising strategy to counteract both ESR1 mutations and to potentially re-sensitize tumors to therapies targeting bypass pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell LineER StatusThis compound EffectMeasurementReference
MCF-7Wild-type ERαInduces proteasome-mediated degradation of ERαWestern Blot[4]
MCF-7Wild-type ERαDose-dependent decrease in cell proliferationCell Viability Assay[4]
MCF-7 with ERα Y537SMutant ERαMore pronounced ERα degradation than fulvestrantWestern Blot[4]
MCF-7 with ERα Y537SMutant ERαLess severe shift in inhibition of cell proliferation compared to fulvestrantCell Viability Assay[4]

Table 2: Phase I/Ib Clinical Trial (NCT02734615) Efficacy Data [1][2][3][5]

Treatment ArmObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS) (months)
A: this compound Monotherapy1.3%9.1%1.8
B: this compound + Ribociclib15.8% - 16.9%35.1% - 35.5%6.2
C: this compound + Alpelisib5.4% - 7.0%18.9% - 20.9%3.5

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Protocol 1: In Vitro Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of endocrine-resistant breast cancer cell lines.

Materials:

  • Endocrine-resistant breast cancer cell lines (e.g., MCF-7 with acquired resistance, cell lines with endogenous ESR1 mutations)

  • Appropriate cell culture medium and supplements

  • This compound (and other compounds for combination studies, e.g., ribociclib, alpelisib)

  • DMSO (for dissolving compounds)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and dilute the cell suspension to the desired concentration.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Include wells with medium only for background measurements.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO).

    • Incubate for 72-96 hours.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blot for Estrogen Receptor Alpha (ERα) Degradation

This protocol is to assess the ability of this compound to induce the degradation of ERα in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against ERα (e.g., from Cell Signaling Technology or Thermo Fisher Scientific)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the ERα band intensity to the corresponding loading control band intensity.

    • Compare the normalized ERα levels in this compound-treated samples to the vehicle control to determine the extent of degradation.

Protocol 3: In Vivo Xenograft Model of Endocrine-Resistant Breast Cancer

This protocol describes the establishment of an endocrine-resistant breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Endocrine-resistant breast cancer cells (e.g., MCF-7 with acquired resistance or ESR1 mutations)

  • Matrigel

  • Estrogen pellets (e.g., 17β-estradiol)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Estrogen Supplementation:

    • Implant a slow-release estrogen pellet subcutaneously into each mouse 2-3 days prior to tumor cell injection. This is crucial for the initial growth of ER+ xenografts.

  • Tumor Cell Implantation:

    • Harvest the breast cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin treatment with this compound via oral gavage at the desired dose and schedule. The control group should receive the vehicle.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).

  • Data Analysis:

    • Plot the average tumor volume over time for each treatment group.

    • Compare the tumor growth in the this compound-treated group to the control group to determine the anti-tumor efficacy.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow Diagrams

Lsz-102_Mechanism_of_Action Mechanism of this compound in Overcoming Endocrine Resistance cluster_0 Endocrine Therapy Resistance cluster_1 This compound Action Estrogen Estrogen ERa ERa Estrogen->ERa Binds & Activates ER_Signaling ER-mediated Gene Transcription ERa->ER_Signaling Proteasome Proteasome ERa->Proteasome Targets for Degradation ESR1_Mutation ESR1 Mutation ESR1_Mutation->ERa Constitutive Activation Tumor_Growth Tumor Growth & Proliferation ER_Signaling->Tumor_Growth Lsz102 This compound Lsz102->ERa Binds to ERa Lsz102->ER_Signaling Inhibits

Caption: Mechanism of this compound in overcoming endocrine resistance by inducing ERα degradation.

Experimental_Workflow_In_Vitro In Vitro Evaluation of this compound Start Start: ER+ Breast Cancer Cell Lines Treatment Treat cells with This compound (dose-response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot for ERα Degradation Treatment->Western_Blot Data_Analysis Data Analysis: IC50 Calculation & ERα Quantification Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound's effect on cell viability and ERα degradation.

Signaling_Pathways_in_Resistance Signaling Pathways in Endocrine Resistance Targeted by Combination Therapy cluster_0 ER Signaling cluster_1 Bypass Pathways ERa ERα ER_Signaling ER-mediated Gene Transcription ERa->ER_Signaling Tumor_Growth Tumor Growth & Proliferation ER_Signaling->Tumor_Growth PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Tumor_Growth CDK46 CDK4/6 Rb Rb CDK46->Rb p CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F E2F->Tumor_Growth Lsz102 This compound Lsz102->ERa Degrades Ribociclib Ribociclib Ribociclib->CDK46 Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: Key signaling pathways in endocrine resistance and points of intervention for combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Lsz-102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the low oral bioavailability of Lsz-102, a selective estrogen receptor degrader (SERD).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, reported to be between 7% and 33% in preclinical species, is primarily attributed to extensive first-pass metabolism.[1][2][3] Specifically, in humans, this compound undergoes significant sulfation in the intestine and liver, a process mediated by sulfotransferase (SULT) enzymes.[1][2] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation.

Q2: My in vivo studies with a crystalline suspension of this compound show very low and variable exposure. What formulation strategies can I explore to improve its oral bioavailability?

A2: To address the low and variable exposure of crystalline this compound, several formulation strategies can be employed to enhance its oral bioavailability. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution rates.[4]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble, amorphous form of the drug, thereby enhancing its dissolution and absorption.[5][6]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve its solubility and may also reduce first-pass metabolism.[3][7][8]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound by forming inclusion complexes.[4]

Q3: How do lipid-based formulations, such as SEDDS, potentially bypass the first-pass metabolism of this compound?

A3: Lipid-based formulations can enhance the oral bioavailability of drugs susceptible to first-pass metabolism through several mechanisms. By promoting lymphatic transport, a portion of the absorbed drug can bypass the portal circulation and the liver, thereby avoiding initial metabolism.[8][9] Additionally, the components of lipid-based systems can modulate the activity of metabolic enzymes in the gut wall.

Q4: What are the critical parameters to consider when developing an amorphous solid dispersion for this compound?

A4: When developing an amorphous solid dispersion for this compound, key considerations include:

  • Polymer Selection: The choice of polymer is crucial and should be based on its ability to form a stable amorphous solid solution with this compound, its miscibility with the drug, and its safety profile.

  • Drug Loading: The concentration of this compound in the polymer matrix will affect the stability of the amorphous form and the dissolution rate.

  • Method of Preparation: Common methods include spray drying and hot-melt extrusion. The chosen method can influence the physical properties and performance of the solid dispersion.[5][10]

  • Physical Stability: Amorphous forms are thermodynamically unstable and can recrystallize over time. Stability studies under various temperature and humidity conditions are essential to ensure the product's shelf-life.

Troubleshooting Guides

Issue 1: Inconsistent results in preclinical pharmacokinetic studies of this compound.

Potential Cause Troubleshooting Steps
High Pharmacokinetic Variability This compound has been reported to have moderate to large pharmacokinetic variability.[5][11] Consider increasing the number of animals per group to achieve statistical significance. Ensure consistent experimental conditions, including fasting state and dosing volume.
Poor Drug Solubility and Dissolution If using a simple suspension, the dissolution rate may be a limiting factor. Consider particle size reduction (micronization) or formulating the drug in a solubilizing vehicle.
Interspecies Differences in Metabolism The primary metabolic pathway for this compound differs between species (sulfation in humans, glucuronidation in rats).[1][2] Be cautious when extrapolating pharmacokinetic data from preclinical species to humans.

Issue 2: A developed solid dispersion of this compound shows poor stability and recrystallizes upon storage.

Potential Cause Troubleshooting Steps
Incompatible Polymer The selected polymer may not be sufficiently miscible with this compound. Screen a range of polymers with different properties.
High Drug Loading The concentration of this compound in the solid dispersion may be too high, leading to supersaturation and subsequent crystallization. Prepare solid dispersions with varying drug-to-polymer ratios to find the optimal loading.
Hygroscopicity The solid dispersion may be absorbing moisture, which can act as a plasticizer and promote recrystallization. Store the formulation in a desiccated environment and consider using less hygroscopic polymers.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)

ParameterValueReference
Median Tmax (Time to Maximum Concentration)2-3 hours[5][11]
Pharmacokinetic VariabilityModerate to large[5][11]
Oral Bioavailability (Preclinical)7-33%[1][2][3]

Table 2: Hypothetical Example of Improved Oral Bioavailability of this compound with Different Formulation Strategies

This table presents illustrative data to demonstrate the potential impact of formulation strategies on the oral bioavailability of this compound. Actual results may vary.

FormulationCmax (ng/mL)AUC (ng*h/mL)Relative Bioavailability (%)
Crystalline Suspension50300100
Micronized Suspension80480160
Solid Dispersion1501200400
SEDDS Formulation2001800600

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Spray Drying

  • Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the chosen polymer in the solvent at a predetermined ratio (e.g., 1:4 drug to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Set the parameters of the spray dryer (inlet temperature, atomization pressure, feed rate) to appropriate values for the chosen solvent and polymer system.

    • Spray the solution into the drying chamber.

    • Collect the resulting dry powder.

    • Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD and DSC), and dissolution properties.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol P).

  • Procedure:

    • Conduct solubility studies of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.

    • Select a ratio from the self-emulsifying region and prepare the formulation by mixing the components until a clear, homogenous liquid is formed.

    • Dissolve this compound in the prepared SEDDS preconcentrate.

    • Evaluate the self-emulsification properties by adding the formulation to an aqueous medium under gentle agitation and observing the formation of a nanoemulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and drug release.

Visualizations

Lsz102_Metabolism Lsz102 This compound (Oral Administration) Intestine Intestinal Lumen Lsz102->Intestine Enterocytes Enterocytes (Intestinal Wall) Intestine->Enterocytes Absorption PortalVein Portal Vein Enterocytes->PortalVein SULT Sulfotransferase (SULT) Enzymes Enterocytes->SULT SulfateMetabolite This compound Sulfate (Inactive Metabolite) Enterocytes->SulfateMetabolite Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation (Low Bioavailability) Liver->SystemicCirculation Reduced Drug Liver->SULT Liver->SulfateMetabolite SULT->SulfateMetabolite Sulfation

Caption: Metabolic pathway of this compound leading to low oral bioavailability.

Formulation_Workflow Start Start: Low Bioavailability of this compound Screening Formulation Screening Start->Screening Micronization Micronization Screening->Micronization SolidDispersion Solid Dispersion Screening->SolidDispersion SEDDS SEDDS Screening->SEDDS Characterization Physicochemical Characterization (Solubility, Dissolution, Stability) Micronization->Characterization SolidDispersion->Characterization SEDDS->Characterization InVitro In Vitro Permeability Studies Characterization->InVitro Optimization Formulation Optimization InVitro->Optimization InVivo In Vivo Pharmacokinetic Studies Optimization->InVivo Decision Lead Formulation Selected? InVivo->Decision Decision->Screening No End Proceed to Further Development Decision->End Yes

Caption: Experimental workflow for selecting a bioavailability-enhancing formulation.

Lipid_Formulation_Mechanism cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation GI_Lumen GI Lumen Micelles Drug in Micelles GI_Lumen->Micelles Emulsification Enterocyte Enterocyte PortalVein Portal Vein Enterocyte->PortalVein Portal Route Lymphatics Lymphatic System Enterocyte->Lymphatics Lymphatic Route (Bypasses Liver) Systemic Systemic Circulation PortalVein->Systemic First-Pass Metabolism in Liver Lymphatics->Systemic SEDDS This compound in Lipid Formulation (SEDDS) SEDDS->GI_Lumen Micelles->Enterocyte Enhanced Absorption

Caption: Mechanism of improved oral absorption via a lipid-based formulation.

References

Technical Support Center: Overcoming Lsz-102 Resistance in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lsz-102 in breast cancer cell models.

Troubleshooting Guides

Researchers may encounter various issues during their experiments with this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Reduced this compound Efficacy in Cell Viability Assays Development of acquired resistance.- Perform molecular profiling of resistant cells (e.g., Western blot for bypass pathway activation, sequencing for ESR1 mutations).- Test combination therapies with inhibitors of identified resistance pathways (e.g., CDK4/6 or PI3K inhibitors).
Incorrect drug concentration or instability.- Verify the concentration of the this compound stock solution.- Prepare fresh drug dilutions for each experiment.
Cell line contamination or misidentification.- Perform cell line authentication (e.g., STR profiling).- Regularly test for mycoplasma contamination.
Incomplete ERα Degradation Observed by Western Blot Insufficient this compound concentration or incubation time.- Perform a dose-response and time-course experiment to determine the optimal conditions for ERα degradation in your cell line.
Proteasome inhibition.- Ensure that cells are not co-treated with proteasome inhibitors unless it is for a specific experimental purpose.
High ERα expression levels.- Use a higher concentration of this compound or a longer incubation time.
Variability in Experimental Replicates Inconsistent cell seeding density.- Ensure a homogenous single-cell suspension before seeding.- Use a precise method for cell counting.
Edge effects in multi-well plates.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errors.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Unexpected Activation of Signaling Pathways (e.g., AKT, ERK) Activation of bypass pathways as a mechanism of resistance.- This is a key finding. Confirm the activation with phospho-specific antibodies.- Investigate the upstream activators of these pathways (e.g., receptor tyrosine kinases).
Off-target effects of this compound at high concentrations.- Titrate this compound to the lowest effective concentration for ERα degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound resistance.

Question Answer
What is the primary mechanism of action of this compound? This compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα) and induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive the growth of ER-positive breast cancer cells.[1]
What are the known mechanisms of resistance to endocrine therapies like this compound? Mechanisms of resistance to endocrine therapies, which are likely to apply to this compound, include mutations in the ESR1 gene leading to ligand-independent ERα activation, and the activation of alternative growth factor signaling pathways that bypass the need for ER signaling, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3]
How can I overcome this compound resistance in my cell culture models? Based on clinical trial data, combination therapy is a promising strategy. Co-treatment with a CDK4/6 inhibitor (like ribociclib) or a PI3Kα inhibitor (like alpelisib) has shown to be more effective than this compound monotherapy in patients who have progressed on prior endocrine therapy.[2][4][5]
What is the clinical evidence for this compound's efficacy? A phase I clinical trial (NCT02734615) demonstrated that this compound was well-tolerated and showed preliminary clinical activity, particularly when used in combination with ribociclib (B560063) or alpelisib (B612111) in heavily pretreated patients with ER-positive breast cancer.[2][6]
What are the objective response rates (ORR) for this compound? In the phase I trial, the ORR for this compound monotherapy was 1.3%. In combination with ribociclib, the ORR was 16.9%, and with alpelisib, it was 7.0%.[2][6]
What are the clinical benefit rates (CBR) for this compound? The CBR for this compound monotherapy was 7.8%. In combination with ribociclib, the CBR was 35.1%, and with alpelisib, it was 20.9%.[2][6]
Summary of Clinical Trial Data for this compound
Treatment Arm Objective Response Rate (ORR) Clinical Benefit Rate (CBR)
This compound Monotherapy1.3%7.8%
This compound + Ribociclib16.9%35.1%
This compound + Alpelisib7.0%20.9%
Data from a Phase I study in patients with ER-positive breast cancer.[2][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

Western Blot for ERα Degradation

This protocol is to assess the degradation of ERα following this compound treatment.

Materials:

  • This compound treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize bands using an imaging system.

  • Strip the membrane and re-probe with anti-β-actin as a loading control.

Co-Immunoprecipitation (Co-IP) for ERα Interaction Partners

This protocol can be used to identify proteins that interact with ERα, which may change in this compound resistant cells.

Materials:

  • Cell lysates

  • Co-IP lysis buffer (non-denaturing)

  • Anti-ERα antibody for IP

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Laemmli sample buffer

Procedure:

  • Lyse cells in a non-denaturing Co-IP buffer.

  • Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-ERα antibody or control IgG overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluate by Western blot using antibodies against suspected interaction partners.

Visualizations

signaling_pathway cluster_0 This compound Action cluster_1 Resistance Pathways This compound This compound ERα ERα This compound->ERα binds Degradation Degradation ERα->Degradation Cell Proliferation Cell Proliferation Degradation->Cell Proliferation inhibits PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation CDK4/6 CDK4/6 Rb Rb CDK4/6->Rb phosphorylates Cyclin D Cyclin D Cyclin D->CDK4/6 E2F E2F Rb->E2F inhibits E2F->Cell Proliferation experimental_workflow cluster_0 Phase 1: Develop Resistant Cell Line cluster_1 Phase 2: Characterization cluster_2 Phase 3: Overcoming Resistance start ER+ Breast Cancer Cells (e.g., MCF-7) treatment Chronic this compound Treatment (dose escalation) start->treatment resistant_cells This compound Resistant Cells treatment->resistant_cells viability Cell Viability Assay (confirm resistance) resistant_cells->viability western Western Blot (ERα, p-AKT, p-ERK) resistant_cells->western sequencing Gene Sequencing (*ESR1*) resistant_cells->sequencing combination Combination Therapy (this compound + CDK4/6i or PI3Ki) viability->combination viability_combo Cell Viability Assay combination->viability_combo outcome Restored Sensitivity? viability_combo->outcome troubleshooting_flow start Reduced this compound Efficacy q1 Is ERα degraded? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are bypass pathways (AKT, ERK) activated? a1_yes->q2 check_protocol Check this compound concentration, incubation time, and cell line integrity. a1_no->check_protocol a2_yes Yes q2->a2_yes a2_no No q2->a2_no combination_therapy Test combination with PI3K or MEK inhibitors. a2_yes->combination_therapy check_esr1 Sequence ESR1 gene for mutations. a2_no->check_esr1

References

Lsz-102 Technical Support Center: Managing Gastrointestinal Side Effects in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the gastrointestinal (GI) side effects of Lsz-102, a potent and orally bioavailable selective estrogen receptor degrader (SERD), in a preclinical research setting. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound in preclinical studies?

A1: Based on clinical trial data, the most frequently reported adverse events associated with this compound are gastrointestinal in nature. These include nausea, vomiting, diarrhea, and decreased appetite.[1][2][3] While preclinical studies in animal models may not always perfectly replicate human responses, researchers should be vigilant in monitoring for analogous symptoms such as weight loss, changes in food and water intake, and alterations in fecal consistency.

Q2: What is the underlying mechanism of this compound that may contribute to these GI side effects?

A2: this compound is a selective estrogen receptor (ER) degrader (SERD).[4][5][6][7] Its primary mechanism of action is to bind to the estrogen receptor α (ERα), inducing a conformational change that leads to the degradation of the receptor itself.[3][6][7] This prevents ER-mediated signaling, which is crucial for the growth of ER-positive cancer cells.[4][6] The gastrointestinal tract is known to be sensitive to hormonal changes and the activity of kinase inhibitors, which can disrupt normal cellular signaling and lead to the observed side effects. While the precise signaling pathway leading to GI toxicity for this compound is not fully elucidated in publicly available literature, it is likely a complex interplay of on-target and potential off-target effects.

Troubleshooting Guide

Issue 1: Signs of Nausea and Vomiting in Animal Models (e.g., pica, conditioned taste aversion)

Potential Causes:

  • High Peak Plasma Concentration: A rapid increase in the concentration of this compound after administration can trigger nausea and vomiting.

  • Formulation Issues: The vehicle used to dissolve or suspend this compound may contribute to gastrointestinal irritation.

  • Dose-Related Toxicity: The administered dose may be too high for the specific animal model or strain.

Troubleshooting Steps:

Troubleshooting Step Detailed Protocol/Consideration Expected Outcome
Dose Fractionation Instead of a single daily dose, divide the total daily dose into two or more smaller administrations spaced throughout the day.Reduce the peak plasma concentration (Cmax) of this compound, potentially mitigating the acute onset of nausea.
Formulation Optimization Experiment with alternative, well-tolerated vehicles. For oral administration, consider formulations that allow for slower release. A common starting point for poorly soluble compounds is a solution in a small amount of DMSO, subsequently diluted in a vehicle like PEG 400 and water.[8]Improved local and systemic tolerability of the compound.
Dose Reduction If signs of toxicity are observed, reduce the dose to the next lower level in your dose-response study.Determine if the observed nausea and vomiting are dose-dependent and establish a maximum tolerated dose (MTD).
Anti-emetic Co-administration In some study designs, co-administration of a clinically relevant anti-emetic may be considered to isolate the anti-tumor effects of this compound from the confounding effects of nausea.Attenuate nausea and vomiting to allow for the assessment of this compound's primary efficacy.
Issue 2: Diarrhea in Animal Models

Potential Causes:

  • Disruption of Intestinal Mucosa: this compound may directly or indirectly affect the integrity and function of the intestinal lining.

  • Alteration of Gut Motility: The compound could be influencing the normal peristaltic movements of the intestines.

  • Dose-Related Effects: Higher doses are more likely to induce diarrhea.

Troubleshooting Steps:

Troubleshooting Step Detailed Protocol/Consideration Expected Outcome
Dose Titration Begin with a lower dose of this compound and gradually escalate to the desired therapeutic dose over several days.Allow the animal's gastrointestinal system to adapt to the compound, potentially reducing the severity of diarrhea.
Vehicle Control Ensure that the vehicle used for administration does not independently cause diarrhea.Isolate the effects of this compound from any confounding vehicle effects.
Dietary Modification Provide a highly digestible and palatable diet to the animals.Support the nutritional status of the animals and potentially reduce the severity of diarrhea.
Symptomatic Treatment For severe cases that may compromise the study, administration of an anti-diarrheal agent could be considered, with careful consideration of its potential to interfere with this compound's pharmacology.Alleviate diarrhea to maintain animal welfare and the integrity of the experiment.
Issue 3: Decreased Appetite and Weight Loss

Potential Causes:

  • Systemic Toxicity: General malaise or off-target effects of this compound can lead to reduced food intake.

  • Nausea and GI Discomfort: Animals experiencing nausea or diarrhea will likely reduce their food consumption.

  • Direct Effects on Appetite Regulation: The compound could potentially interfere with central or peripheral pathways that control hunger and satiety.

Troubleshooting Steps:

Troubleshooting Step Detailed Protocol/Consideration Expected Outcome
Monitor Food Intake Daily Accurately measure the amount of food consumed by each animal daily.Quantify the extent of appetite suppression and correlate it with this compound administration.
Palatable Diet Supplementation Provide a highly palatable and calorically dense dietary supplement.Encourage food intake to mitigate weight loss and maintain the general health of the animals.
Dose Adjustment As with other side effects, reducing the dose or adjusting the dosing schedule can help alleviate appetite suppression.Find a therapeutic window where anti-tumor efficacy is maintained with minimal impact on appetite.
Body Condition Scoring In addition to body weight, regularly assess the body condition score of the animals to get a more comprehensive picture of their health status.Differentiate between weight loss due to fluid loss (from diarrhea) and loss of body mass.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit Time

This protocol can be used to determine if this compound is affecting gut motility.

Materials:

  • Carmine (B74029) red (5% in 0.5% methylcellulose) or charcoal meal (10% charcoal in 5% gum arabic)

  • Oral gavage needles

  • Stopwatch

Procedure:

  • Fast the animals for 4-6 hours before the experiment, with free access to water.

  • Administer this compound or vehicle at the desired dose and time point before the marker.

  • At a standardized time after drug administration, administer a fixed volume (e.g., 0.2 mL for a mouse) of the carmine red or charcoal meal solution via oral gavage.

  • Monitor the animals for the first appearance of the colored feces.

  • Record the time from the administration of the marker to the first appearance of colored feces. This is the whole gut transit time.

  • To measure gastric emptying and small intestinal transit, animals can be euthanized at a fixed time point after marker administration, and the distance traveled by the marker in the small intestine can be measured and expressed as a percentage of the total length of the small intestine.

Protocol 2: Fecal Water Content Analysis

This protocol is used to quantify the severity of diarrhea.

Materials:

  • Collection tubes

  • Analytical balance

  • Drying oven

Procedure:

  • Collect fresh fecal pellets from each animal at specified time points after this compound or vehicle administration.

  • Immediately weigh the wet fecal sample (Wet Weight).

  • Dry the fecal sample in an oven at 60°C until a constant weight is achieved (typically 24-48 hours).

  • Weigh the dried fecal sample (Dry Weight).

  • Calculate the fecal water content as follows: % Water Content = ((Wet Weight - Dry Weight) / Wet Weight) * 100

Visualizations

Lsz_102_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds to This compound This compound This compound->ERa Binds to Lsz-102_ERa This compound-ERα Complex Gene_Transcription Estrogen-Responsive Gene Transcription ERa->Gene_Transcription Activates Ubiquitin Ubiquitin Lsz-102_ERa->Ubiquitin Recruits E3 Ligase Proteasome Proteasome Lsz-102_ERa->Proteasome Targeted for Degradation Lsz-102_ERa->Gene_Transcription Blocks Activation Ubiquitin->Lsz-102_ERa Ubiquitination Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degraded_ERa->Gene_Transcription Prevents Transcription

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

GI_Toxicity_Workflow Start Start Observe_GI_Side_Effects Observe GI Side Effects (Nausea, Diarrhea, Anorexia) Start->Observe_GI_Side_Effects Is_Dose_Related Dose-Related? Observe_GI_Side_Effects->Is_Dose_Related Symptomatic_Treatment Consider Symptomatic Treatment Observe_GI_Side_Effects->Symptomatic_Treatment Reduce_Dose Reduce Dose Is_Dose_Related->Reduce_Dose Yes Optimize_Formulation Optimize Formulation Is_Dose_Related->Optimize_Formulation No Fractionate_Dose Fractionate Dose Reduce_Dose->Fractionate_Dose Re-evaluate Re-evaluate Animal Welfare and Study Endpoints Fractionate_Dose->Re-evaluate Optimize_Formulation->Re-evaluate Symptomatic_Treatment->Re-evaluate Continue_Study Continue Study with Adjusted Protocol Re-evaluate->Continue_Study

Caption: Troubleshooting workflow for managing this compound induced GI toxicity in vivo.

References

Lsz-102 Technical Support Center: In Vivo Formulation and Solubility Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of Lsz-102 for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1] Its mechanism of action involves binding to the estrogen receptor (ER), primarily ERα, which leads to the degradation of the receptor.[2] This prevents ER-mediated signaling, thereby inhibiting the growth and proliferation of ER-expressing cancer cells. This compound is being investigated for the treatment of ER-positive breast cancer.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a poorly water-soluble compound. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₅H₁₇F₃O₄S[2][3]
Molecular Weight470.46 g/mol [2][3]
Water Solubility0.00025 mg/mL[4]
logP6.09[4]
pKa (Strongest Acidic)3.76[4]

Q3: What are some established in vivo formulations for this compound?

A3: Two reported formulations for this compound for preclinical in vivo studies are detailed in the table below. These serve as excellent starting points for your own research.

Formulation ComponentFormulation 1 (Published Preclinical Study)Formulation 2 (Commercial Supplier Suggestion)
Vehicle Composition
Co-solvent 110% PEG30010% DMSO
Co-solvent 2-40% PEG300
Surfactant25% of a 20% Solutol® HS 15 solution5% Tween® 80
Aqueous Phase65% PBS45% Saline
Achieved Solubility Not explicitly stated, used for oral gavage in mice.≥ 2.5 mg/mL

Note: The published preclinical study formulation was used for oral administration in mice and demonstrated an oral bioavailability of approximately 12%.

Solubility Data

This compound exhibits poor aqueous solubility, a common challenge for benzothiophene (B83047) derivatives.[5][6] A comprehensive understanding of its solubility in various pharmaceutical excipients is crucial for successful formulation development.

Solvent/VehicleSolubility (mg/mL)Remarks
Water0.00025Practically insoluble.
DMSO~100High solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5Forms a clear solution, suitable for injection.
EthanolSolubleQuantitative data not readily available. Benzothiophenes are generally soluble in alcohol.[5][7]
PEG400SolubleQuantitative data not readily available. Often used as a co-solvent for poorly soluble drugs.
Propylene GlycolSolubleQuantitative data not readily available.

Troubleshooting Guide

Q4: My this compound formulation is showing precipitation upon preparation or standing. What should I do?

A4: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Check the order of addition: When preparing formulations with multiple components, the order of addition is critical. Always dissolve this compound in the primary solvent (e.g., DMSO or PEG300) completely before adding aqueous components.

  • Use sonication or gentle heating: To aid dissolution, you can use a sonicator or gently warm the solution. However, be cautious with heating as it may degrade the compound.

  • Adjust pH: For ionizable compounds like this compound (with an acidic pKa of 3.76), adjusting the pH of the aqueous phase can influence solubility.

  • Evaluate excipient concentrations: The ratio of co-solvents, surfactants, and aqueous phase may need to be optimized for your desired final concentration of this compound. Consider a systematic evaluation of different excipient ratios.

  • Consider alternative formulations: If precipitation persists, you may need to explore other formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or solid dispersions.[8][9][10][11]

Q5: I am observing toxicity in my animal model. Could the formulation vehicle be the cause?

A5: Yes, the formulation vehicle itself can cause toxicity, especially with repeated dosing.

  • Limit the percentage of certain solvents: For instance, while DMSO has excellent solubilizing capacity, it is recommended to keep its final concentration in the formulation as low as possible, ideally below 10% for in vivo studies.

  • Vehicle-only control group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced toxicity and compound-specific toxicity.

  • Monitor for signs of toxicity: Observe the animals for any adverse effects such as weight loss, lethargy, or irritation at the injection site.

  • Consider alternative, well-tolerated excipients: If toxicity is a concern, explore formulations with excipients that have a better safety profile for your specific route of administration.

Experimental Protocols

Protocol 1: Preparation of a Solutol® HS 15-based this compound Formulation for Oral Gavage

This protocol is adapted from a published preclinical study.

Materials:

  • This compound

  • Polyethylene glycol 300 (PEG300)

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare a 20% (w/v) Solutol® HS 15 stock solution:

    • Weigh the required amount of Solutol® HS 15. Note that it is a waxy solid at room temperature. It can be gently warmed to facilitate handling.

    • Add the Solutol® HS 15 to the appropriate volume of PBS (e.g., 2g of Solutol® HS 15 in a final volume of 10 mL of PBS).

    • Stir the mixture, with gentle heating if necessary, until the Solutol® HS 15 is completely dissolved and the solution is clear. Allow to cool to room temperature.

  • Prepare the this compound formulation:

    • For a 10 mL final volume, the components are: 1 mL PEG300, 2.5 mL of the 20% Solutol® HS 15 stock solution, and 6.5 mL of PBS.

    • Weigh the required amount of this compound for your target concentration.

    • In a sterile conical tube, add the this compound powder.

    • Add the 1 mL of PEG300 to the this compound and vortex or sonicate until the compound is fully dissolved.

    • Add the 2.5 mL of the 20% Solutol® HS 15 stock solution and mix thoroughly.

    • Slowly add the 6.5 mL of PBS to the mixture while continuously vortexing or stirring to avoid precipitation.

    • The final solution should be a clear, homogenous formulation.

Protocol 2: Stability Testing of a Preclinical this compound Formulation

This protocol provides a general framework for assessing the stability of your this compound formulation.

Objective: To determine the short-term stability of the this compound formulation under intended storage and use conditions.

Materials:

  • Prepared this compound formulation

  • HPLC system with a suitable column and detector

  • pH meter

  • Appropriate storage containers (e.g., glass vials)

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing the formulation, take an aliquot for initial analysis.

    • Visually inspect the formulation for any signs of precipitation or phase separation.

    • Measure the pH of the formulation.

    • Determine the concentration of this compound using a validated HPLC method. This will be your baseline (100%) concentration.

  • Storage Conditions:

    • Store aliquots of the formulation under different conditions relevant to your experimental workflow. For example:

      • Refrigerated (2-8 °C)

      • Room temperature (e.g., 25 °C)

      • In the dosing syringe at room temperature for the expected duration of the dosing procedure.

  • Time Points for Analysis:

    • Analyze the stored samples at predetermined time points. For preclinical studies, this might be at 4 hours, 8 hours, 24 hours, and 48 hours.

  • Analysis at Each Time Point:

    • At each time point, retrieve the samples from their storage conditions.

    • Allow the samples to equilibrate to room temperature.

    • Repeat the analyses performed at T=0: visual inspection, pH measurement, and HPLC analysis for this compound concentration.

  • Data Evaluation:

    • Compare the results at each time point to the initial (T=0) results.

    • The formulation is generally considered stable if the this compound concentration remains within ±10% of the initial concentration and there are no significant changes in appearance or pH.

Visualizations

Lsz102_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell ER+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds & Activates ERa_Lsz102 ERα-Lsz102 Complex ERa_inactive->ERa_Lsz102 ERa_active ERα (active) ERa_inactive->ERa_active Lsz102 Lsz102 Lsz102->ERa_inactive Binds Proteasome Proteasome ERa_Lsz102->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) Degradation->Gene_Transcription Inhibition ERE Estrogen Response Element (DNA) ERE->Gene_Transcription Promotes ERa_active->ERE Binds

This compound Mechanism of Action

Formulation_Workflow cluster_preparation Formulation Preparation cluster_qc Quality Control Start Weigh this compound Add_Solvent Add Primary Solvent (e.g., PEG300 or DMSO) Start->Add_Solvent Dissolve Dissolve Completely (Vortex/Sonicate) Add_Solvent->Dissolve Add_Surfactant Add Surfactant Solution (e.g., 20% Solutol in PBS) Dissolve->Add_Surfactant Mix1 Mix Thoroughly Add_Surfactant->Mix1 Add_Aqueous Titrate with Aqueous Phase (e.g., PBS or Saline) Mix1->Add_Aqueous Mix2 Mix Continuously Add_Aqueous->Mix2 Final_Formulation Final Formulation (Clear Solution) Mix2->Final_Formulation Visual_Inspection Visual Inspection (Clarity, No Precipitation) Final_Formulation->Visual_Inspection Stability_Test Short-Term Stability Test (T=0, 4, 8, 24h) Final_Formulation->Stability_Test

Workflow for this compound Formulation

References

Technical Support Center: Optimizing Lsz-102 Dosage for Maximum ER Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Lsz-102 dosage for maximum Estrogen Receptor (ER) degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ER degradation?

This compound is an orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] It functions by binding to the estrogen receptor (ER), which induces a conformational change in the receptor protein.[1][2] This change leads to the ubiquitination of the ER and its subsequent degradation by the proteasome.[1] This process effectively eliminates the ER protein from the cell, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth of ER-positive cancer cells.[1]

Q2: What is a typical starting concentration range for an this compound dose-response experiment?

Based on preclinical data, this compound has been shown to be effective in the nanomolar to micromolar range.[2] For an initial dose-response experiment in a cell-based assay, it is recommended to start with a broad range of concentrations, for example, from 0.1 nM to 10 µM.[3] This range allows for the determination of the half-maximal effective concentration (EC50) and the maximum degradation level (Dmax).

Q3: What cell lines are appropriate for studying this compound-mediated ER degradation?

ER-positive breast cancer cell lines are the most relevant models for studying the effects of this compound. Commonly used and well-characterized ER-positive cell lines include MCF-7 and T-47D.[4] It is crucial to confirm the ER expression status of your chosen cell line before initiating experiments.

Q4: How can I quantify the extent of ER degradation?

The most common method for quantifying protein degradation is Western blotting. This technique allows for the visualization and quantification of ER protein levels relative to a loading control (e.g., β-actin or GAPDH).[1] Alternatively, cell-based ELISA kits are available for a more high-throughput quantification of ER protein levels.[5]

Q5: What is a suitable time course for an this compound treatment experiment?

The degradation of ER by this compound is a time-dependent process. To capture the kinetics of degradation, it is advisable to perform a time-course experiment. A typical time course could include harvesting cells at 0, 2, 4, 8, 12, and 24 hours after this compound treatment.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal ER degradation observed. 1. This compound concentration is too low. 2. Insufficient treatment time. 3. Low ER expression in the cell line. 4. Inactive this compound compound. 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 25 µM). 2. Extend the treatment time (e.g., up to 48 or 72 hours). 3. Confirm ER expression in your cell line by Western blot or qPCR. Use a positive control cell line known to express high levels of ER (e.g., MCF-7). 4. Verify the integrity and activity of your this compound stock. If possible, test a new batch of the compound.
High variability between replicates. 1. Inconsistent cell seeding density. 2. Uneven drug distribution. 3. Technical variability in the assay (e.g., Western blot loading). 1. Ensure a uniform single-cell suspension before seeding and be precise with cell counting. 2. Mix the culture medium thoroughly after adding this compound. 3. Carefully normalize protein concentrations before loading on the gel. Use a reliable loading control for normalization.
ER protein levels increase at high this compound concentrations (Hook effect). This can be an artifact of some PROTACs and degraders where at very high concentrations, the formation of the productive ternary complex (ER-Lsz-102-E3 ligase) is inhibited by the formation of binary complexes (ER-Lsz-102 or this compound-E3 ligase). Extend the lower end of your dose-response curve to include more points at lower concentrations to accurately determine the EC50 before the hook effect occurs.
Multiple bands or smears on the Western blot for ER. 1. Protein degradation by proteases during sample preparation. 2. Post-translational modifications of ER. 1. Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.[6] 2. Consult the literature for known post-translational modifications of ER that may alter its migration on SDS-PAGE.

Quantitative Data Summary

The following table summarizes preclinical data on the efficacy of this compound in degrading ERα.

CompoundCell LineConcentrationERα Remaining (%)Reference
This compoundNot specified10 µM41%[2]

Detailed Experimental Protocol: Dose-Response Analysis of this compound Mediated ERα Degradation by Western Blot

This protocol outlines a typical dose-response experiment to determine the optimal concentration of this compound for ERα degradation in MCF-7 cells.

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]
  • Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of the experiment, dilute the this compound stock solution in culture medium to achieve the final desired concentrations (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate the cells for a predetermined time (e.g., 24 hours).

3. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
  • Transfer the supernatant (protein extract) to a new tube.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

5. Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
  • Perform electrophoresis to separate the proteins.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against ERα overnight at 4°C.
  • Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[1]
  • Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).[1]
  • Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
  • Express the ERα levels for each treatment as a percentage of the vehicle control.
  • Plot the percentage of remaining ERα against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

ER_Degradation_Pathway Lsz102 This compound Ternary_Complex ER-Lsz-102-E3 Ternary Complex Lsz102->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Poly_Ub_ER Poly-ubiquitinated ER Ubiquitination->Poly_Ub_ER Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: this compound Mediated ER Degradation Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture ER+ Cells (e.g., MCF-7) Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Dose_Response 3. Treat with this compound Dose-Response Series Cell_Seeding->Dose_Response Incubation 4. Incubate for Defined Time (e.g., 24h) Dose_Response->Incubation Cell_Lysis 5. Cell Lysis & Protein Quantification Incubation->Cell_Lysis Western_Blot 6. Western Blot for ER & Loading Control Cell_Lysis->Western_Blot Data_Analysis 7. Densitometry & Data Analysis Western_Blot->Data_Analysis EC50 8. Determine EC50 Data_Analysis->EC50

Caption: Experimental Workflow for this compound Dosage Optimization.

References

Lsz-102 off-target effects in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preclinical application of Lsz-102. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), inducing its proteasome-mediated degradation.[4] This leads to the inhibition of ERα-mediated signaling pathways, which are critical for the growth and survival of ER-positive cancer cells.[1][2][3]

Q2: Are there known off-target effects of this compound in preclinical models?

A2: Publicly available preclinical data for this compound primarily focuses on its on-target efficacy and does not specify any significant off-target interactions. Drug development programs typically conduct extensive off-target screening, including broad kinase panels and safety pharmacology studies, to identify potential liabilities.[5][6][][8][9][10][11] While specific data for this compound is not available, any unexpected cellular phenotype or toxicity observed in preclinical models that cannot be attributed to ERα degradation should be investigated for potential off-target effects.

Q3: We are observing unexpected toxicity in our animal model. How can we troubleshoot this?

A3: Unexpected toxicity could arise from several factors. Here is a troubleshooting workflow to consider:

  • Confirm On-Target Activity: First, verify that this compound is effectively degrading ERα in your model system at the administered dose. This can be done by Western blot or immunohistochemistry of tumor tissue or a relevant surrogate tissue.

  • Metabolite Activity: this compound is extensively metabolized, with different metabolite profiles in humans (primarily sulfation) and rodents (primarily glucuronidation).[12][13] While the major metabolites are reported to have no or weak pharmacological activity and are not considered a toxicity risk, species-specific differences in metabolism could lead to the formation of unique metabolites in your model.[12][13] Consider performing metabolite identification and profiling in the plasma and tissues of your animal model.

  • Safety Pharmacology Assessment: If not already done, consider conducting a safety pharmacology assessment to investigate effects on major organ systems, such as the cardiovascular, respiratory, and central nervous systems.[8][14]

  • Off-Target Screening: A broad in vitro screen against a panel of receptors, ion channels, and kinases can help identify potential off-target binding that might explain the observed toxicity.

Q4: What are the key differences in this compound metabolism between preclinical species and humans?

A4: There are significant species-dependent differences in the metabolism of this compound. In humans, the primary route of metabolism is sulfation, mediated by sulfotransferase (SULT) enzymes in the liver and intestine.[12][13] In contrast, glucuronidation is the predominant metabolic pathway in rats.[12][13] This leads to extensive first-pass metabolism in both species, but with different chemical entities.[12] These differences should be carefully considered when extrapolating pharmacokinetic and toxicological data from preclinical models to humans.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)ERα Protein Inhibition (%)Reference
This compoundOrally, once dailySignificant (p < 0.05 vs. vehicle)63[2]
FulvestrantSubcutaneously, once a weekSignificant (p < 0.05 vs. vehicle)67[2]
TamoxifenOrally, 5 times a weekSignificant (p < 0.05 vs. vehicle)Not Reported[2]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDoseBioavailability (%)Reference
Rat (Sprague-Dawley)3 mg/kg (solution)33[2]
Various Preclinical SpeciesNot Specified7-33[12]

Experimental Protocols

Protocol 1: Western Blot for ERα Degradation in Cultured Cells

  • Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Protocol 2: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Assay: Perform the kinase assays using a radiometric (³³P-ATP) or fluorescence-based method. A typical assay includes the kinase, a substrate (peptide or protein), ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the fluorescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for this compound at each concentration relative to a vehicle control. Potent hits can be further characterized by determining the IC₅₀ value.

Visualizations

Lsz102_Mechanism_of_Action cluster_cell ER+ Cancer Cell Lsz102 This compound ERa_inactive Inactive ERα Lsz102->ERa_inactive Binds ERa_active Active ERα Complex Lsz102->ERa_active Inhibits Signaling ERa_inactive->ERa_active Dimerization & Nuclear Translocation Proteasome Proteasome ERa_inactive->Proteasome Ubiquitination & Targeting Gene_Expression Target Gene Expression ERa_active->Gene_Expression E2 Estradiol (E2) E2->ERa_inactive Degradation Degraded ERα Fragments Proteasome->Degradation Degrades Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: On-target mechanism of action of this compound in an ER+ cancer cell.

Lsz102_Metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism Lsz102 This compound SULT Sulfotransferases (SULTs) (Liver & Intestine) Lsz102->SULT UGT UDP-glucuronosyltransferases (UGTs) (Liver & Intestine) Lsz102->UGT Sulfate_Metabolite Sulphate Metabolites (Major) SULT->Sulfate_Metabolite Inactive_Metabolites Inactive/Weakly Active Metabolites (Low Toxicity Risk) Sulfate_Metabolite->Inactive_Metabolites Glucuronide_Metabolite Glucuronide Metabolites (Major) UGT->Glucuronide_Metabolite Glucuronide_Metabolite->Inactive_Metabolites

Caption: Species-specific metabolism of this compound.

Off_Target_Workflow Start Unexpected Phenotype or Toxicity Observed Confirm_On_Target 1. Confirm On-Target ERα Degradation in Model Start->Confirm_On_Target Metabolite_Profiling 2. Conduct Metabolite Profiling (Plasma, Tissue) Confirm_On_Target->Metabolite_Profiling Safety_Pharmacology 3. Perform In Vivo Safety Pharmacology Studies (CV, CNS, Respiratory) Metabolite_Profiling->Safety_Pharmacology Off_Target_Screening 4. In Vitro Off-Target Screening (Kinase, Receptor Panels) Safety_Pharmacology->Off_Target_Screening Data_Analysis 5. Analyze Data to Identify Potential Off-Target Hits Off_Target_Screening->Data_Analysis Hypothesis_Testing 6. Validate Hits and Formulate Hypothesis for Toxicity Data_Analysis->Hypothesis_Testing End Mechanism of Toxicity Identified Hypothesis_Testing->End

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Troubleshooting Lsz-102 Combination Therapy Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting toxicities encountered during experiments with Lsz-102 combination therapy. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, orally bioavailable selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), leading to its degradation. This action prevents ER-mediated signaling, which is a key driver in the growth and survival of ER-positive cancer cells.

Q2: What are the common combination therapies used with this compound in a research setting?

In clinical trials, such as the NCT02734615 study, this compound has been evaluated in combination with:

  • Ribociclib (B560063) (a CDK4/6 inhibitor): This combination targets both the ER pathway and the cell cycle machinery.

  • Alpelisib (B612111) (a PI3Kα inhibitor): This combination is designed to simultaneously block the ER pathway and the PI3K/AKT/mTOR signaling pathway, another important pathway for cancer cell growth and survival.[1][2]

Q3: What are the most frequently observed toxicities with this compound combination therapy?

Across all combination arms, the most common adverse events are gastrointestinal toxicities, including nausea, vomiting, and diarrhea.[1][2][3] Specific to the combination partners, neutropenia is more pronounced with ribociclib, while hyperglycemia and rash are more common with alpelisib.[3]

Troubleshooting Guides

This section provides detailed guidance on identifying and managing the most common toxicities associated with this compound combination therapies. The severity of adverse events is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea)

Issue: My experimental subjects are experiencing significant nausea, vomiting, or diarrhea after administration of this compound in combination with ribociclib or alpelisib.

Troubleshooting Steps:

  • Assess Severity: Grade the severity of the gastrointestinal events using the CTCAE scale. This will guide the management strategy.

  • Supportive Care:

    • Nausea/Vomiting: Administer antiemetic agents as needed. Ensure adequate hydration.

    • Diarrhea: For mild to moderate diarrhea, provide supportive care with oral hydration. Anti-diarrheal agents may be considered. For severe cases, intravenous hydration and electrolyte replacement may be necessary.

  • Dose Modification: If supportive care is insufficient to manage the symptoms, consider a dose reduction of this compound or the combination agent. In the NCT02734615 trial, dose-limiting diarrhea was observed at the highest dose of this compound monotherapy.

Data on Common Gastrointestinal Adverse Events (All Grades) in this compound Combination Therapy

Adverse EventThis compound + Ribociclib (Arm B)This compound + Alpelisib (Arm C)
Nausea>10%>10%
Diarrhea>10%>10%
Vomiting>10%>10%
Decreased Appetite>10%>10%

Data from the CLSZ102X2101 (NCT02734615) dose-escalation study.

Neutropenia (in Combination with Ribociclib)

Issue: I am observing a significant decrease in neutrophil counts in subjects receiving this compound with ribociclib.

Troubleshooting Steps:

  • Monitor Complete Blood Count (CBC): Regularly monitor CBC with differential, especially during the initial cycles of treatment.

  • Grade Neutropenia: Use laboratory results to grade the severity of neutropenia according to CTCAE.

  • Dose Interruption and Reduction: For Grade 3 or 4 neutropenia, a temporary interruption of both this compound and ribociclib is recommended. Once the neutrophil count recovers to Grade 2 or better, treatment can be resumed, potentially at a reduced dose.

Hyperglycemia (in Combination with Alpelisib)

Issue: My experimental subjects are developing elevated blood glucose levels after treatment with this compound and alpelisib.

Troubleshooting Steps:

  • Monitor Blood Glucose: Implement regular monitoring of fasting blood glucose and HbA1c levels.

  • Grade Hyperglycemia: Classify the severity of hyperglycemia based on blood glucose readings as per CTCAE guidelines.

  • Management:

    • Dietary Modification: Advise on a low-carbohydrate diet.

    • Pharmacological Intervention: For persistent hyperglycemia, the use of anti-hyperglycemic agents like metformin (B114582) may be necessary.

    • Dose Modification: In cases of severe or unmanageable hyperglycemia, a dose reduction or interruption of alpelisib and this compound should be considered.

Rash (in Combination with Alpelisib)

Issue: Skin rash is developing in subjects treated with the this compound and alpelisib combination.

Troubleshooting Steps:

  • Assess Rash: Evaluate the severity and extent of the rash.

  • Management:

    • Topical Corticosteroids: For localized and mild-to-moderate rashes, topical corticosteroids can be effective.

    • Antihistamines: Oral antihistamines can help manage itching associated with the rash.

    • Dose Modification: For severe or widespread rashes, a dose interruption or reduction of alpelisib and this compound may be required.

Experimental Protocols

Protocol for Monitoring and Managing Toxicities in this compound Combination Therapy

Objective: To proactively monitor for and manage common toxicities associated with this compound in combination with ribociclib or alpelisib.

Materials:

  • Access to laboratory for blood work (CBC with differential, blood glucose, HbA1c)

  • Antiemetic medications

  • Anti-diarrheal medications

  • Intravenous fluids and electrolytes

  • Topical corticosteroids

  • Oral antihistamines

  • Metformin or other anti-hyperglycemic agents

Procedure:

  • Baseline Assessment: Before initiating treatment, perform a complete physical examination and collect baseline laboratory values, including CBC with differential, fasting blood glucose, and HbA1c.

  • Monitoring Schedule:

    • All Combinations:

      • Monitor for gastrointestinal adverse events (nausea, vomiting, diarrhea) daily for the first cycle and then as clinically indicated.

    • This compound + Ribociclib:

      • Perform CBC with differential every two weeks for the first two cycles, then at the beginning of each subsequent cycle.

    • This compound + Alpelisib:

      • Monitor fasting blood glucose at least weekly for the first two weeks of the first cycle, then at the beginning of each subsequent cycle.

      • Measure HbA1c at baseline and then every 3 months.

      • Visually inspect for skin rash at each assessment.

  • Toxicity Management:

    • Follow the specific troubleshooting guides above for the management of gastrointestinal toxicities, neutropenia, hyperglycemia, and rash based on their CTCAE grade.

    • Record all adverse events, their severity, and the interventions taken.

    • For any Grade 3 or 4 toxicity, treatment should be interrupted, and the subject closely monitored until the toxicity resolves to Grade 1 or baseline. A dose reduction should be considered upon re-initiation of treatment.

Visualizations

This compound Combination Therapy Signaling Pathways Signaling Pathways Targeted by this compound Combination Therapy cluster_ER Estrogen Receptor Pathway cluster_CDK Cell Cycle Pathway cluster_PI3K PI3K/AKT/mTOR Pathway Estrogen Estrogen ER ER Estrogen->ER binds Gene Transcription Gene Transcription ER->Gene Transcription activates Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6->E2F releases Rb->E2F inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival This compound This compound This compound->ER degrades Ribociclib Ribociclib Ribociclib->CDK4/6 inhibits Alpelisib Alpelisib Alpelisib->PI3K inhibits

Caption: Targeted signaling pathways of this compound and its combination partners.

Toxicity_Management_Workflow General Workflow for Toxicity Management Start_Treatment Initiate this compound Combination Therapy Monitor_Toxicity Monitor for Adverse Events (Clinical & Laboratory) Start_Treatment->Monitor_Toxicity AE_Detected Adverse Event Detected? Monitor_Toxicity->AE_Detected Grade_AE Grade Severity (CTCAE) AE_Detected->Grade_AE Yes Continue_Treatment Continue Treatment & Monitoring AE_Detected->Continue_Treatment No Manage_AE Implement Management Strategy (Supportive Care, etc.) Grade_AE->Manage_AE Dose_Modification Consider Dose Interruption/ Reduction for Grade >=3 Manage_AE->Dose_Modification Resolution Toxicity Resolved/ Improved? Dose_Modification->Resolution Continue_Treatment->Monitor_Toxicity Resolution->Dose_Modification No Resolution->Continue_Treatment Yes

Caption: A logical workflow for the identification and management of treatment-related toxicities.

References

Lsz-102 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the stability and recommended storage conditions for Lsz-102. Adherence to these guidelines is critical for ensuring the integrity and performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solid powder?

A1: this compound solid powder should be stored at -20°C for long-term stability. Under these conditions, the compound is reported to be stable for at least four years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound in solvents such as DMSO should be stored at -80°C for optimal stability. While specific long-term stability data in various solvents is not extensively published, storing aliquots at ultra-low temperatures will minimize degradation.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is sparingly soluble in ethanol (B145695) and DMSO.[1] For cell-based assays, DMSO is a common solvent. Ensure the final concentration of DMSO in your experimental system is compatible with your cells.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.- Verify that this compound has been stored at the recommended temperature (-20°C for solid, -80°C for solutions).- Prepare fresh stock solutions from solid powder.- Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation of this compound in aqueous media Low aqueous solubility.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but non-toxic to the experimental system.- Consider the use of a suitable formulation vehicle for in vivo studies.
Unexpected peaks in analytical chromatography (HPLC/LC-MS) Presence of impurities or degradation products.- Confirm the purity of the initial this compound solid.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.- Use a validated stability-indicating analytical method for analysis.

Stability Data Summary

Currently, detailed quantitative stability data from forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) for this compound is not publicly available. Researchers are advised to perform their own stability assessments for their specific formulations and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for Assessing this compound Stability

Objective: To provide a general workflow for researchers to assess the stability of this compound under their specific experimental conditions.

Methodology: This workflow outlines a logical process for stability testing.

This compound Stability Assessment Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound solution in relevant solvent/formulation stress Expose aliquots to various conditions (e.g., different temperatures, light, pH) prep->stress Incubate analysis Analyze samples at defined time points using a stability-indicating HPLC method stress->analysis Sample evaluation Compare results to control (T=0) to determine degradation analysis->evaluation Quantify

This compound Stability Assessment Workflow

Signaling Pathway and Logical Relationships

This compound Mechanism of Action: ERα Degradation

This compound is a selective estrogen receptor degrader (SERD). Its primary mechanism of action involves binding to the estrogen receptor alpha (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This action inhibits ERα-mediated signaling pathways, which are critical for the proliferation of ER-positive cancer cells.

This compound Signaling Pathway Lsz102 This compound ERa Estrogen Receptor α (ERα) Lsz102->ERa binds Ubiquitination Ubiquitination ERa->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation ERα Degradation Proteasome->Degradation Signaling ERα-mediated Signaling Degradation->Signaling inhibits Proliferation Cell Proliferation Signaling->Proliferation promotes

This compound Mechanism of Action
Troubleshooting Logic for Inconsistent Results

This diagram illustrates a logical workflow for troubleshooting inconsistent experimental outcomes when using this compound.

Troubleshooting Logic start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage check_prep Fresh Solution Prepared? check_storage->check_prep Yes outcome_bad Contact Technical Support check_storage->outcome_bad No, Correct and Repeat check_purity Compound Purity Verified? check_prep->check_purity Yes check_prep->outcome_bad No, Prepare Fresh and Repeat check_protocol Experimental Protocol Reviewed? check_purity->check_protocol Yes check_purity->outcome_bad No, Verify Purity outcome_good Problem Resolved check_protocol->outcome_good Yes, Protocol Optimized check_protocol->outcome_bad No, Review for Errors

Troubleshooting Inconsistent Results

References

Interpreting variable responses to Lsz-102 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lsz-102. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and interpret variable responses to treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable selective estrogen receptor degrader (SERD).[1] It functions by binding to the estrogen receptor (ER) and inducing its proteasome-mediated degradation.[2] This prevents ER activation and subsequent signaling, leading to the inhibition of growth and survival in ER-expressing cancer cells.

Q2: I am observing significant variability in the response to this compound across different ER+ breast cancer cell lines. What could be the underlying reasons?

A2: Variable responses to this compound are expected and can be attributed to several factors:

  • ESR1 Mutation Status: Cell lines harboring activating mutations in the ESR1 gene, which encodes for ERα, may exhibit differential sensitivity. While this compound has shown activity against both wild-type and mutant ERα, the degree of response can vary.[1][2] For instance, preclinical studies have indicated that while the Y537S ERα mutation can reduce the efficacy of some SERDs, the effect is less pronounced with this compound compared to fulvestrant.[2]

  • Activation of Alternative Signaling Pathways: Resistance to endocrine therapies, including SERDs, can arise from the activation of compensatory signaling pathways that promote cell survival and proliferation independently of ER signaling. The PI3K/AKT/mTOR pathway is a well-documented mechanism of resistance.[1]

  • Pharmacokinetic and Metabolic Differences: In in vivo models, variations in drug metabolism can lead to different levels of exposure. This compound is subject to first-pass metabolism, which can differ between species.[3][4]

Q3: My cells are showing increasing resistance to this compound over time. What are the potential mechanisms of acquired resistance?

A3: Acquired resistance to this compound can develop through several mechanisms, including:

  • Upregulation of Bypass Pathways: Cancer cells can adapt by upregulating alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR pathway, to bypass their dependency on ER signaling.[1]

  • Selection for Pre-existing Resistant Clones: A heterogeneous tumor cell population may contain a small subpopulation of cells with intrinsic resistance. Continuous treatment with this compound can lead to the selection and expansion of these resistant clones.

  • Alterations in the ER Signaling Axis: While less common with SERDs that promote receptor degradation, alterations in co-activators or co-repressors of ER-mediated transcription could potentially contribute to a reduced response.

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, preclinical and clinical data support the combination of this compound with other targeted therapies. Synergistic activity has been observed when this compound is combined with CDK4/6 inhibitors (e.g., ribociclib) and PI3K inhibitors (e.g., alpelisib).[1][2] These combinations are designed to overcome mechanisms of endocrine resistance.[1]

Troubleshooting Guides

Problem 1: High Variability or Poor Reproducibility in In Vitro Cell Viability Assays (e.g., IC50 determination)
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating to avoid cell clumps. Use a consistent seeding density across all experiments, as IC50 values can be density-dependent.[5]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Alternatively, fill the peripheral wells with sterile PBS or media.[6]
Suboptimal Drug Concentration Range Perform a preliminary experiment with a broad range of this compound concentrations (e.g., 1 nM to 100 µM) to identify the approximate inhibitory range for your specific cell line.[7][8]
Cell Line Health and Passage Number Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. High passage numbers can lead to genetic drift and altered phenotypes.
Variability in Assay Reagent Incubation Time Strictly adhere to the recommended incubation times for viability reagents (e.g., MTT, MTS).
Problem 2: Inconsistent or No ERα Degradation Observed by Western Blot
Possible Cause Troubleshooting Steps
Insufficient Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration for maximal ERα degradation in your cell line.
Inefficient Protein Lysis Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.
Poor Antibody Quality Validate your primary antibody against ERα to ensure it is specific and provides a strong signal. Use a positive control cell line known to express high levels of ERα (e.g., MCF-7).
Inefficient Protein Transfer Optimize the protein transfer from the gel to the membrane (e.g., PVDF) by adjusting the transfer time and voltage. Confirm efficient transfer by staining the membrane with Ponceau S.
Equal Protein Loading Accurately quantify the protein concentration in each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein per lane. Always include a loading control (e.g., β-actin, GAPDH) to normalize the ERα signal.[9]

Data Presentation

Table 1: Preclinical Efficacy of this compound in ER+ Breast Cancer Cell Lines
Cell LineER StatusESR1 MutationAssay TypeIC50 (nM)Notes
MCF-7ER+Wild-TypeProliferationData not publicly availableThis compound induces dose-dependent decrease in cell proliferation.[2]
MCF-7ER+Y537S MutantProliferationData not publicly availableThis compound is effective in the Y537S mutant setting.[2]

Note: Specific IC50 values for this compound in various breast cancer cell lines are not widely available in the public domain. Researchers are encouraged to determine these values empirically for their cell lines of interest.

Table 2: Clinical Response to this compound in a Phase I Trial (NCT02734615)
Treatment ArmObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
A: this compound Monotherapy 1.3%7.8%
B: this compound + Ribociclib 16.9%35.1%
C: this compound + Alpelisib 7.0%20.9%

Source: Jhaveri et al. (2021)[1][10]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Mediated ERα Degradation

This protocol describes a method to assess the degradation of ERα in ER+ breast cancer cells following treatment with this compound.

1. Cell Culture and Treatment: a. Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes. c. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against ERα overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again and add a chemiluminescent substrate. k. Visualize the protein bands using an imaging system. l. Strip the membrane and re-probe with a primary antibody against a loading control (e.g., β-actin or GAPDH).

5. Data Analysis: a. Quantify the band intensities for ERα and the loading control using densitometry software. b. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample. c. Express the ERα levels as a percentage of the vehicle-treated control.

Mandatory Visualizations

Lsz102_Mechanism_of_Action Lsz102 This compound ER Estrogen Receptor (ER) Lsz102->ER Binds to Ubiquitin Ubiquitin ER->Ubiquitin Induces Ubiquitination Signaling ER-mediated Signaling ER->Signaling Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation ER Degradation Proteasome->Degradation Degradation->Signaling Inhibits Proliferation Tumor Cell Proliferation and Survival Signaling->Proliferation Troubleshooting_Workflow cluster_problem Problem cluster_investigation Initial Investigation cluster_molecular Molecular Analysis cluster_solution Potential Solutions VariableResponse Variable Response to this compound CheckCellLine Verify Cell Line Identity and Purity VariableResponse->CheckCellLine CheckReagents Confirm this compound Integrity and Concentration VariableResponse->CheckReagents StandardizeAssay Standardize Experimental Conditions VariableResponse->StandardizeAssay ESR1_Sequencing Sequence ESR1 Gene StandardizeAssay->ESR1_Sequencing PathwayAnalysis Analyze Bypass Pathways (e.g., Western Blot for p-AKT) StandardizeAssay->PathwayAnalysis Stratify Stratify Results by ESR1 Mutation Status ESR1_Sequencing->Stratify Combination Consider Combination Therapy (e.g., with PI3K/CDK4/6 inhibitors) PathwayAnalysis->Combination ER_Signaling_Pathway cluster_er_pathway Canonical ER Signaling cluster_resistance Resistance Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ResistanceProliferation ER-Independent Proliferation mTOR->ResistanceProliferation Lsz102 This compound Lsz102->ER Degrades

References

Addressing batch-to-batch variability of Lsz-102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of Lsz-102, a selective estrogen receptor degrader (SERD).[1][2] Consistent and reproducible experimental results are critical for advancing research, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[3] It is an investigational agent that binds to the estrogen receptor (ER) and induces its degradation, thereby inhibiting ER-mediated signaling pathways.[1][2] This mechanism of action makes it a subject of interest in the research of ER-positive breast cancers.[4]

Q2: What is batch-to-batch variability and why is it a concern for this compound?

A2: Batch-to-batch variability refers to the differences in the properties and performance of a substance from one manufacturing lot to another.[5][6] For this compound, this could manifest as variations in potency, solubility, or stability, leading to inconsistent results in experiments.[7] Minimizing this variability is crucial for ensuring the reliability and reproducibility of research findings.

Q3: What are the potential causes of batch-to-batch variability with this compound?

A3: Several factors can contribute to batch-to-batch variability of chemical compounds like this compound, including:

  • Purity and Impurity Profile: Minor differences in the impurity profile between batches can affect biological activity.

  • Physical Properties: Variations in crystallinity, particle size, or salt form can influence solubility and dissolution rates.[8]

  • Storage and Handling: Improper storage conditions (e.g., temperature, humidity, light exposure) can lead to degradation of the compound.[9]

  • Solvent and Solution Preparation: The type of solvent, final concentration, and freshness of the prepared solutions can impact experimental outcomes.[10]

Q4: How should I store and handle this compound to minimize variability?

A4: To ensure consistency, adhere to the following storage and handling guidelines:

  • Storage Conditions: Store this compound powder at the recommended temperature (typically -20°C or -80°C), protected from light and moisture, as specified on the product datasheet.

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[11]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[10]

Q5: How can I qualify a new batch of this compound to ensure it performs consistently with previous batches?

A5: It is highly recommended to perform a "bridging" experiment to compare the activity of a new batch with a previously validated batch. This can be done using a standardized in-house assay, such as a cell viability or receptor degradation assay. The results should be compared to established acceptance criteria.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered when using this compound.

Issue 1: Inconsistent IC50 values between experiments.

Potential Cause Recommended Action
Batch-to-Batch Variability Perform a side-by-side comparison of the new and old batches in a standardized assay.
Cell Health and Passage Number Ensure cells are healthy, within a consistent passage number range, and free from contamination.[11]
Reagent Preparation Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9]
Pipetting and Seeding Density Use calibrated pipettes and ensure a homogenous cell suspension to maintain consistent cell seeding.[11]
Incubation Conditions Maintain stable temperature, humidity, and CO2 levels in the incubator.[11]

Issue 2: Reduced or no activity of this compound.

Potential Cause Recommended Action
Compound Degradation Verify the storage conditions and age of the this compound stock. Prepare a fresh stock solution from powder.
Incorrect Concentration Double-check all dilution calculations and ensure the final concentration in the assay is correct.
Solubility Issues Visually inspect the final working solution for any precipitation. If observed, consider optimizing the solvent concentration or using gentle warming or sonication to aid dissolution.[10]
Assay System Problems Run appropriate positive and negative controls to ensure the assay is performing as expected.

Issue 3: High variability between technical replicates.

Potential Cause Recommended Action
Inconsistent Pipetting Use a master mix for reagent addition to minimize pipetting variations between wells.
"Edge Effect" in Plates Avoid using the outermost wells of a multi-well plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.[11]
Cell Clumping Ensure a single-cell suspension before seeding to avoid clumps that can lead to uneven cell distribution.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound batch-to-batch variability.

Lsz102_Troubleshooting_Workflow This compound Troubleshooting Workflow start Inconsistent Experimental Results Observed check_reagents Verify Reagent Preparation & Storage (Fresh solutions, proper storage) start->check_reagents check_protocol Review Experimental Protocol (Pipetting, cell handling, incubation) start->check_protocol run_controls Assess Assay Performance (Positive/Negative Controls OK?) check_reagents->run_controls check_protocol->run_controls qualify_batch Perform Batch Qualification Assay (Compare new vs. old batch) run_controls->qualify_batch Controls OK investigate_other Investigate Other Experimental Variables run_controls->investigate_other Controls Not OK consistent Results Consistent with Old Batch? qualify_batch->consistent contact_support Contact Technical Support with Data consistent->contact_support No proceed Proceed with New Batch consistent->proceed Yes problem_identified Problem Identified & Resolved investigate_other->problem_identified

A troubleshooting workflow for investigating this compound variability.

Experimental Protocols

Protocol: Qualification of a New this compound Batch using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a method to compare the potency of a new batch of this compound against a reference (previously qualified) batch.

1. Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Reference Batch and New Batch)

  • DMSO (ACS grade or higher)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

2. Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of both the reference and new batches of this compound in DMSO.

    • Perform a serial dilution of each stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 nM). Include a vehicle control (medium with the same final percentage of DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data by setting the vehicle control as 100% viability.

  • Plot the normalized data against the log of the this compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each batch.

4. Acceptance Criteria:

The IC50 value of the new batch should be within a predefined range of the reference batch. A common acceptance criterion is that the IC50 ratio (New Batch IC50 / Reference Batch IC50) should be between 0.8 and 1.2.

Batch ID IC50 (nM) IC50 Ratio (Test/Reference) Result
This compound-Ref0110.21.00Reference
This compound-Test0211.51.13Pass
This compound-Test0315.81.55Fail
Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway targeted by this compound.

Lsz102_Signaling_Pathway Simplified this compound Mechanism of Action Lsz102 This compound ER Estrogen Receptor (ER) Lsz102->ER Binds to Proteasome Proteasome ER->Proteasome Targeted to Signaling ER-Mediated Signaling ER->Signaling Activates Degradation ER Degradation Proteasome->Degradation Degradation->Signaling Inhibits Growth Tumor Cell Growth & Proliferation Signaling->Growth

This compound induces the degradation of the Estrogen Receptor.

References

Validation & Comparative

Lasofoxifene Versus Fulvestrant in ER+ Breast Cancer: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of preclinical and clinical data on the efficacy of lasofoxifene (B133805) and fulvestrant (B1683766) in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in the context of ESR1 mutations.

This guide provides a comprehensive comparison of lasofoxifene (Lsz-102) and fulvestrant, two key endocrine therapies for ER+ breast cancer. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols supporting these findings.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a cornerstone of its treatment. However, the development of resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. Lasofoxifene, a novel selective estrogen receptor modulator (SERM), and fulvestrant, a selective estrogen receptor degrader (SERD), are two therapeutic agents that have been evaluated in this setting. This guide compares their efficacy based on available scientific evidence.

Mechanisms of Action

Lasofoxifene and fulvestrant both target the estrogen receptor but through distinct mechanisms.

  • Lasofoxifene (this compound) is a third-generation SERM that acts as an ER antagonist in breast tissue. It binds to both wild-type and mutant estrogen receptors, stabilizing an antagonist conformation that prevents the transcriptional activation of estrogen-responsive genes. Notably, its antagonist activity is not significantly affected by common ESR1 mutations.[1]

  • Fulvestrant is a SERD that binds to the estrogen receptor and induces its degradation.[2] This leads to a downregulation of ER protein levels in cancer cells, thereby abrogating estrogen signaling.[3][4] While effective, its potency can be reduced in the presence of certain ESR1 mutations.[2]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization Proteasome Proteasome ER->Proteasome Induces Degradation Blocked_Transcription Blocked Gene Transcription ER->Blocked_Transcription Inhibits Dimerization & DNA Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates & Binds Lsz Lasofoxifene Lsz->ER Binds & Stabilizes Antagonist Conformation Fulv Fulvestrant Fulv->ER Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Figure 1: Mechanisms of Action of Lasofoxifene and Fulvestrant

Preclinical Efficacy

Preclinical studies have demonstrated the potential of lasofoxifene, particularly in models of endocrine-resistant breast cancer.

Experimental Protocol: Xenograft Mouse Model

A key preclinical study utilized a mammary intraductal (MIND) xenograft model in NSG mice.[5]

  • Cell Lines: Luciferase-GFP tagged MCF7 human breast cancer cells expressing either wild-type ERα, or the common resistance-conferring mutations Y537S or D538G, were used.[5]

  • Tumor Induction: Cells were injected into the mammary ducts of the mice.[5]

  • Treatment: Mice were treated with lasofoxifene, fulvestrant, the CDK4/6 inhibitor palbociclib (B1678290), or combinations thereof.[5]

  • Monitoring: Tumor growth and metastasis were monitored using in vivo and ex vivo luminescence imaging, terminal tumor weight measurements, and histological analysis.[5]

Experimental_Workflow cluster_0 Cell Culture cluster_1 Xenograft Model cluster_2 Treatment Groups cluster_3 Efficacy Assessment MCF7_WT MCF7 WT ERα Injection Intraductal Injection into NSG Mice MCF7_WT->Injection MCF7_Y537S MCF7 Y537S ERα MCF7_Y537S->Injection MCF7_D538G MCF7 D538G ERα MCF7_D538G->Injection Tumor_Growth Tumor Establishment Injection->Tumor_Growth Vehicle Vehicle Control Tumor_Growth->Vehicle Lsz Lasofoxifene Tumor_Growth->Lsz Fulv Fulvestrant Tumor_Growth->Fulv Palbo Palbociclib Tumor_Growth->Palbo Lsz_Palbo Lasofoxifene + Palbociclib Tumor_Growth->Lsz_Palbo Fulv_Palbo Fulvestrant + Palbociclib Tumor_Growth->Fulv_Palbo Imaging Luminescence Imaging (In vivo & Ex vivo) Vehicle->Imaging Lsz->Imaging Fulv->Imaging Palbo->Imaging Lsz_Palbo->Imaging Fulv_Palbo->Imaging Weight Terminal Tumor Weight Imaging->Weight Histo Histological Analysis Weight->Histo

Figure 2: Preclinical Xenograft Model Workflow
Preclinical Findings

In these xenograft models, lasofoxifene monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases, particularly in tumors harboring the Y537S and D538G ESR1 mutations.[5] The combination of lasofoxifene with palbociclib was generally more potent than the fulvestrant/palbociclib combination in suppressing tumor growth and preventing metastasis to the lung, liver, bone, and brain.[5]

Clinical Efficacy: The ELAINE 1 Trial

The ELAINE 1 trial is a pivotal phase II study that directly compared the efficacy and safety of lasofoxifene and fulvestrant in a clinically relevant patient population.[6]

Experimental Protocol: ELAINE 1 Trial (NCT03781063)
  • Study Design: An open-label, randomized, multicenter, phase II trial.[6]

  • Patient Population: Women with locally advanced or metastatic ER+/HER2- breast cancer with a documented ESR1 mutation who had progressed on an aromatase inhibitor (AI) in combination with a CDK4/6 inhibitor.[6]

  • Intervention:

    • Lasofoxifene Arm (n=52): 5 mg oral lasofoxifene daily.[6]

    • Fulvestrant Arm (n=51): 500 mg intramuscular fulvestrant on days 1, 15, and 29, and then every 4 weeks.[6]

  • Primary Endpoint: Progression-Free Survival (PFS).[6]

  • Secondary Endpoints: Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and safety/tolerability.[6]

Clinical Findings

While the ELAINE 1 trial did not meet its primary endpoint of a statistically significant improvement in PFS, the results numerically favored lasofoxifene across several efficacy measures.

Table 1: Efficacy Results from the ELAINE 1 Trial

Efficacy EndpointLasofoxifene (n=52)Fulvestrant (n=51)P-valueHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 5.6 months3.7 months0.1380.699 (0.434-1.125)
Objective Response Rate (ORR) 13.2%2.9%0.124-
Clinical Benefit Rate (CBR) 36.5%21.6%0.117-
6-Month PFS Rate 53.4%37.9%--
12-Month PFS Rate 30.7%14.1%--

Data sourced from Goetz et al., Annals of Oncology, 2023.

Of note, one patient in the lasofoxifene arm achieved a complete response. Furthermore, a greater decrease in the ESR1 mutant allele fraction in circulating tumor DNA was observed in patients treated with lasofoxifene compared to fulvestrant (82.9% vs. 61.5% of evaluable patients, respectively).

Conclusion

The available preclinical and clinical data suggest that lasofoxifene demonstrates encouraging antitumor activity in ER+ breast cancer, particularly in the challenging context of ESR1 mutations. While the phase II ELAINE 1 trial did not show a statistically significant superiority of lasofoxifene over fulvestrant in terms of PFS, the numerical trends in favor of lasofoxifene for PFS, ORR, and CBR are noteworthy. Preclinical models further support the potential for lasofoxifene to be more effective than fulvestrant, especially in endocrine-resistant settings.[5]

Further investigation, including the ongoing phase III ELAINE 3 trial (NCT05696626), which is evaluating lasofoxifene in combination with abemaciclib (B560072) versus fulvestrant plus abemaciclib, will be crucial to definitively establish the role of lasofoxifene in the treatment landscape of ER+ breast cancer.

References

Lsz-102 Demonstrates Efficacy in Tamoxifen-Resistant Breast Cancer Models, Offering a Potential New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – The novel, orally bioavailable selective estrogen receptor degrader (SERD), Lsz-102, has shown significant preclinical and emerging clinical activity in estrogen receptor-positive (ER+) breast cancer, including models of tamoxifen (B1202) resistance. This comparison guide provides an objective overview of this compound's performance against alternative therapies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound acts by directly binding to the estrogen receptor and inducing its degradation, thereby blocking the downstream signaling pathways that drive tumor growth.[1][2] This mechanism of action is particularly relevant in the context of tamoxifen resistance, where cancer cells may still rely on ER signaling.

Comparative Efficacy of this compound

While direct, head-to-head quantitative preclinical data for this compound against other agents in tamoxifen-resistant models remains limited in publicly available literature, a key preclinical study highlights its potential. In a fulvestrant-resistant MCF-7 xenograft model harboring an ERα Y537S mutation, this compound demonstrated efficacy, whereas fulvestrant's activity was reduced. This suggests that this compound may overcome certain mechanisms of resistance to other endocrine therapies.

Clinical data from a Phase I trial of this compound in heavily pretreated patients with ER+ breast cancer (who had progressed on prior endocrine therapy) provide preliminary evidence of its activity.

Treatment ArmObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
This compound Monotherapy 1.3%7.8%
This compound + Ribociclib 16.9%35.1%
This compound + Alpelisib 7.0%20.9%

For comparison, historical data on other agents in tamoxifen-resistant settings are provided below. It is important to note that these are not direct comparisons from the same study.

TherapyEfficacy in Tamoxifen-Resistant Setting
Fulvestrant (B1683766) Has demonstrated efficacy in patients who have progressed on tamoxifen.[3]
Aromatase Inhibitors (e.g., Anastrozole, Letrozole) A standard of care for postmenopausal women with ER+ breast cancer, including those who have progressed on tamoxifen.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Lsz102_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Lsz102 This compound ER Estrogen Receptor (ER) Lsz102->ER Binds to Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocation (Inhibited) ERE Estrogen Response Element Gene_Transcription Gene Transcription for Cell Proliferation & Survival ERE->Gene_Transcription Activation (Inhibited)

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Experimental_Workflow cluster_workflow In Vivo Efficacy Evaluation of this compound start Establish Tamoxifen-Resistant MCF-7 Xenografts in Mice treatment Administer Treatment: - Vehicle Control - this compound - Fulvestrant - Aromatase Inhibitor start->treatment monitoring Monitor Tumor Growth (e.g., caliper measurements) treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Biomarker Analysis (e.g., ER levels) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental Protocols

Detailed protocols for the key experiments cited in the evaluation of this compound and similar compounds are provided below.

Establishment of Tamoxifen-Resistant Xenograft Model
  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. To induce tamoxifen resistance, cells are cultured in the presence of gradually increasing concentrations of 4-hydroxytamoxifen (B85900) over several months.

  • Animal Model: Immunocompromised female mice (e.g., nude mice) are used. To support the growth of estrogen-dependent tumors, a slow-release estrogen pellet is implanted subcutaneously.

  • Tumor Implantation: Tamoxifen-resistant MCF-7 cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and injected into the mammary fat pad of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups. This compound is administered orally, while fulvestrant is given via intramuscular injection, and aromatase inhibitors are typically administered orally.

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Cell Viability (MTT) Assay
  • Cell Seeding: Tamoxifen-resistant breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of this compound, fulvestrant, or an aromatase inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.

Western Blot for Estrogen Receptor Degradation
  • Cell Lysis: Tamoxifen-resistant breast cancer cells are treated with this compound, fulvestrant, or a vehicle control for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is then added, and the resulting signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the estrogen receptor is quantified and normalized to the loading control to determine the extent of ER degradation.

Conclusion

This compound represents a promising next-generation endocrine therapy with a mechanism of action well-suited for overcoming resistance to tamoxifen. Preclinical findings, particularly its activity in a fulvestrant-resistant model, are encouraging. The ongoing clinical development of this compound, both as a monotherapy and in combination with other targeted agents, will be crucial in defining its role in the treatment paradigm for ER+ breast cancer, including the tamoxifen-resistant setting. Further publication of detailed preclinical data will allow for a more direct and quantitative comparison with existing therapies.

References

Lsz-102 Combination Therapy vs. Monotherapy in ER+ Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical performance of Lsz-102 as a monotherapy versus in combination with other targeted agents for the treatment of Estrogen Receptor-Positive (ER+) breast cancer. The data presented is based on the findings from the Phase I/Ib clinical trial NCT02734615, which evaluated the safety and efficacy of this compound alone and in combination with the CDK4/6 inhibitor ribociclib (B560063) or the PI3Kα inhibitor alpelisib (B612111) in heavily pretreated patients.

Executive Summary

This compound, an oral selective estrogen receptor degrader (SERD), has been investigated as a novel endocrine therapy for ER+ breast cancer. Clinical data from the NCT02734615 study indicates that while this compound monotherapy has a manageable safety profile, its clinical activity is modest in a heavily pretreated patient population. However, when combined with either ribociclib or alpelisib, this compound demonstrates significantly improved efficacy, suggesting a synergistic effect in overcoming endocrine resistance. The combination of this compound with ribociclib, in particular, showed the most promising clinical activity.

Data Presentation

Table 1: Efficacy of this compound Monotherapy vs. Combination Therapies[1][2][3]
Treatment ArmNumber of Patients (n)Objective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS) (months)
Arm A: this compound Monotherapy781.3%9.1%1.8
Arm B: this compound + Ribociclib7615.8%35.5%6.2
Arm C: this compound + Alpelisib395.4%18.9%3.5
Table 2: Safety and Tolerability - Most Common Adverse Events[1]
Treatment ArmCommon Adverse Events
All Arms Gastrointestinal toxicities (nausea, vomiting, diarrhea, decreased appetite)
Arm B: this compound + RibociclibNeutropenia, Aspartate aminotransferase abnormalities
Arm C: this compound + AlpelisibHyperglycemia, Skin rash

Experimental Protocols

The clinical data presented is from the multicenter, open-label, Phase I/Ib dose-escalation study NCT02734615.

Patient Population: The study enrolled heavily pretreated adult patients with a confirmed diagnosis of ER-positive breast cancer who had shown evidence of progression after endocrine therapy for metastatic disease or progression while on or within 12 months of completing adjuvant therapy.[1] For all arms, prior treatment with fulvestrant, a CDK4/6 inhibitor, or chemotherapy was permitted. For Arm C (this compound + alpelisib), patients with or without PIK3CA mutations were eligible, but no prior treatment with PI3K, mTOR, or AKT inhibitors was allowed.[1]

Dosing Regimens:

  • Arm A (Monotherapy): Patients received this compound at doses ranging from 200 to 900 mg once daily.

  • Arm B (Combination with Ribociclib): Patients received this compound at doses ranging from 200 to 600 mg once daily plus ribociclib at doses ranging from 300 to 600 mg per day.

  • Arm C (Combination with Alpelisib): Patients received this compound at doses ranging from 300 to 450 mg once daily plus alpelisib at doses ranging from 200 to 300 mg per day.

Endpoints: The primary objectives of the study were to characterize the safety and tolerability of this compound alone or in combination and to identify the recommended doses for expansion. Key secondary outcomes included investigator-assessed clinical response based on RECIST v1.1 criteria.

Mandatory Visualization

Signaling Pathways and Drug Intervention Points

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_dimer ER Dimer ER->ER_dimer Dimerization Alpelisib Alpelisib Alpelisib->PI3K Inhibits ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (e.g., Cyclin D) ERE->Gene_Transcription Cyclin_D Cyclin D Gene_Transcription->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases E2F->Cell_Cycle_Progression This compound This compound This compound->ER Degrades Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Signaling pathways in ER+ breast cancer and points of therapeutic intervention.

Experimental Workflow of the NCT02734615 Trial

cluster_screening Screening & Enrollment cluster_arms Treatment Arms cluster_evaluation Evaluation Patient_Population Heavily Pretreated ER+ Breast Cancer Patients Arm_A Arm A: This compound Monotherapy (Dose Escalation) Patient_Population->Arm_A Randomization Arm_B Arm B: This compound + Ribociclib (Dose Escalation) Patient_Population->Arm_B Randomization Arm_C Arm C: This compound + Alpelisib (Dose Escalation) Patient_Population->Arm_C Randomization Primary_Endpoints Primary Endpoints: - Safety & Tolerability - Recommended Phase 2 Dose Arm_A->Primary_Endpoints Arm_B->Primary_Endpoints Arm_C->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Objective Response Rate (ORR) - Clinical Benefit Rate (CBR) - Progression-Free Survival (PFS) Primary_Endpoints->Secondary_Endpoints

Caption: Simplified workflow of the NCT02734615 clinical trial.

References

Validating Lsz-102-Induced Estrogen Receptor Degradation: A Comparative Guide to Proteomics and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lsz-102 is a next-generation oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action relies on the targeted degradation of the estrogen receptor alpha (ERα), a key driver of tumor growth in these cancers.[3][4] For researchers and drug developers, robust and quantitative validation of ERα degradation is paramount to understanding the efficacy and specificity of this compound. This guide provides a comprehensive comparison of quantitative proteomics with alternative methods for validating this compound-induced ERα degradation, supported by detailed experimental protocols and illustrative data.

Quantitative Proteomics: A Global View of this compound's Impact

Quantitative mass spectrometry-based proteomics offers an unbiased and comprehensive approach to validating protein degradation.[5] Techniques such as Tandem Mass Tag (TMT) labeling allow for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a global perspective on the effects of this compound.[6] This enables not only the precise measurement of ERα degradation but also the identification of potential off-target effects, offering a broad safety and specificity profile.[7][8]

Illustrative Data: The following table presents a hypothetical but representative dataset from a TMT-based quantitative proteomics experiment designed to assess the effect of this compound on ERα levels and potential off-targets in an ER+ breast cancer cell line.

ProteinGene NameFunctionFold Change (this compound vs. Vehicle)p-value
Estrogen Receptor AlphaESR1Nuclear receptor, transcription factor-3.85<0.001
Progesterone ReceptorPGRNuclear receptor, ERα target gene-2.98<0.001
Trefoil factor 1TFF1ERα target gene-2.54<0.005
Protein Kinase BAKT1Signaling kinase-0.050.95
Epidermal Growth Factor ReceptorEGFRReceptor tyrosine kinase0.120.88
Heat Shock Protein 90HSP90AA1Chaperone protein-0.150.75

This data is for illustrative purposes and represents the expected outcome of such an experiment.

Alternative Validation Methods: Focused and Accessible

While proteomics provides a global view, other methods offer more focused, and often more accessible, means of validating the degradation of a specific protein.

  • Western Blotting: This antibody-based technique is a widely used and cost-effective method for semi-quantitative analysis of protein levels.[9][10] It provides a clear visual confirmation of protein degradation.

  • Immunohistochemistry (IHC): Used in clinical and preclinical tissue samples, IHC allows for the visualization of protein expression and localization within the context of tissue architecture. Clinical studies of this compound have utilized IHC to demonstrate ER degradation in tumor biopsies.

  • Flow Cytometry: This technique can be used for the high-throughput quantification of protein levels in single cells, providing population-level statistics on protein degradation.

Illustrative Comparison of Validation Methods:

MethodThroughputQuantitationOff-Target DetectionCostExpertise Required
Quantitative Proteomics (TMT) HighAbsolute/RelativeHighHighHigh
Western Blotting LowSemi-quantitativeLowLowModerate
Immunohistochemistry (IHC) Low-MediumSemi-quantitativeLowModerateHigh
Flow Cytometry HighRelativeLowModerateModerate

This table provides a general comparison of the methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative Proteomics (TMT-based)

1. Cell Culture and this compound Treatment:

  • Culture ER+ breast cancer cells (e.g., MCF-7) to 70-80% confluency.
  • Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

2. Protein Extraction and Digestion:

  • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.
  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
  • Digest proteins into peptides using trypsin overnight at 37°C.[6]

3. TMT Labeling and Sample Pooling:

  • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.[11]
  • Quench the labeling reaction and pool the labeled samples in equal amounts.[11]

4. Mass Spectrometry and Data Analysis:

  • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
  • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
  • Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins.
  • Perform statistical analysis to determine significant changes in protein abundance.

Western Blotting

1. Cell Culture and this compound Treatment:

  • Follow the same procedure as for the proteomics experiment.

2. Protein Extraction and Quantification:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.

3. Gel Electrophoresis and Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-PAGE on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][12]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
  • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
  • Quantify band intensity using densitometry software (e.g., ImageJ).
  • Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism of Action

To understand the cellular processes involved in this compound-induced ER degradation, it is essential to visualize the relevant signaling pathways.

ER-Associated Degradation (ERAD) Pathway

This compound binding to the estrogen receptor induces a conformational change that marks it for degradation via the ubiquitin-proteasome system, a key component of the ER-associated degradation (ERAD) pathway.[13][14][15][16][17]

ERAD_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded ER Misfolded Estrogen Receptor Retrotranslocon Retrotranslocon Misfolded ER->Retrotranslocon Targeting E3_Ligase E3 Ubiquitin Ligase (e.g., Hrd1) E3_Ligase->Misfolded ER Retrotranslocon->E3_Ligase Proteasome 26S Proteasome Retrotranslocon->Proteasome Retrotranslocation Lsz102 This compound Lsz102->Misfolded ER Binds and induces conformational change Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_Proteomics Quantitative Proteomics cluster_Western Western Blotting Start Validate this compound-induced ER Degradation P1 Cell Lysis & Protein Digestion Start->P1 W1 Cell Lysis Start->W1 P2 TMT Labeling & Sample Pooling P1->P2 P3 LC-MS/MS Analysis P2->P3 P4 Data Analysis: Global Proteome Profile P3->P4 W2 SDS-PAGE & Membrane Transfer W1->W2 W3 Immunoblotting W2->W3 W4 Detection & Densitometry: Targeted Protein Level W3->W4

References

Lsz-102: A Comparative Guide for Estrogen Receptor-Positive Breast Cancer and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel oral Selective Estrogen Receptor Degrader (SERD), Lsz-102, with other therapeutic alternatives across different breast cancer subtypes. The information is supported by available preclinical and clinical data to aid in research and development decisions.

Executive Summary

This compound is an investigational oral SERD designed to antagonize and degrade the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1] Clinical trial evidence has demonstrated its activity in heavily pretreated ER-positive breast cancer patients.[2][3][4] However, there is currently no published evidence to support the activity of this compound in triple-negative breast cancer (TNBC) or HER2-positive breast cancer. This guide will focus on its established role in ER-positive disease and compare it with the standard-of-care treatments for all three major breast cancer subtypes.

This compound in ER-Positive Breast Cancer: A Data-Driven Comparison

This compound has been evaluated in a Phase I/Ib clinical trial (NCT02734615) as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib (B560063) and the PI3Kα inhibitor alpelisib (B612111) in patients with ER+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[2][5]

Clinical Efficacy of this compound
Treatment ArmOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
This compound Monotherapy 1.3%[2]9.1%[2]1.8 months[2]
This compound + Ribociclib 15.8%[2]35.5%[2]6.2 months[2]
This compound + Alpelisib 5.4%[2]18.9%[2]3.5 months[2]
Comparison with Other SERDs in ER-Positive Breast Cancer
DrugMechanism of ActionAdministrationKey Efficacy Highlights in ER+ Breast Cancer
This compound Oral Selective Estrogen Receptor Degrader (SERD)[6]Oral[7]Demonstrates clinical activity in heavily pretreated patients, particularly in combination with CDK4/6 and PI3Kα inhibitors.[2][4]
Fulvestrant Injectable SERD; ERα antagonist and degrader[3][8]Intramuscular[7]Established efficacy as monotherapy and in combination with CDK4/6 inhibitors.[3][8] Shows some activity in tumors with ESR1 mutations.[3]
Elacestrant (B1663853) Oral SERD; ERα antagonist and degrader[9][10]Oral[9]First oral SERD to receive FDA approval; demonstrated improved PFS vs. standard of care in patients with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer.[9][11]

This compound Activity in Other Breast Cancer Subtypes: The Unexplored Territory

Currently, there is a lack of published preclinical or clinical data on the activity of this compound in triple-negative breast cancer (TNBC) and HER2-positive breast cancer. The primary mechanism of action of this compound, targeting ERα, suggests limited efficacy in tumors that do not express this receptor, such as TNBC.

Standard of Care for TNBC and HER2-Positive Breast Cancer

Given the absence of data for this compound in these subtypes, a comparison must be made with their respective current standard-of-care treatments.

Breast Cancer SubtypeStandard of Care Therapies (Metastatic Setting)
Triple-Negative Breast Cancer (TNBC) Chemotherapy (e.g., taxanes, anthracyclines, platinum agents), PARP inhibitors (for BRCA-mutated), and immune checkpoint inhibitors (for PD-L1 positive).[12]
HER2-Positive Breast Cancer HER2-targeted therapies (e.g., trastuzumab, pertuzumab, ado-trastuzumab emtansine, trastuzumab deruxtecan) often in combination with chemotherapy.[3][4]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Alpha (ERα) Signaling Pathway

ER_Signaling cluster_extracellular Extracellular Estrogen Estrogen ERa_inactive ERa_inactive Estrogen->ERa_inactive Binds ERa_active ERa_active ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Ubiquitination & Targeting ERE ERE ERa_active->ERE Binds to Transcription Transcription ERE->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Lsz102 Lsz102 Lsz102->ERa_inactive Binds & Induces Conformational Change Degradation Degradation Proteasome->Degradation

Experimental Workflow: Assessing this compound Activity

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERα Degradation

This protocol is to confirm the mechanism of action of this compound by observing the degradation of the ERα protein.

Materials:

  • Breast cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Xenograft Model

This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject breast cancer cells, often mixed with Matrigel, into the flank of the mice. For ER-positive cell lines like MCF-7, estrogen supplementation is required.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or a vehicle control orally at the desired dose and schedule.

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ERα).

References

A Head-to-Head Showdown: LSZ-102 Versus Next-Generation Oral SERDs in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison of novel therapeutics is crucial for advancing cancer treatment. This guide provides a detailed, data-driven head-to-head analysis of the discontinued (B1498344) investigational oral Selective Estrogen Receptor Degrader (SERD), LSZ-102, against a new wave of next-generation oral SERDs: camizestrant (B1654347), imlunestrant, and rintodestrant (B3325236). Fulvestrant, the first-in-class SERD, serves as a key benchmark throughout this comparison.

While this compound showed initial promise, its development was halted due to insufficient efficacy compared to fulvestrant.[1] In contrast, camizestrant, imlunestrant, and rintodestrant are advancing through clinical trials, demonstrating potent preclinical activity and encouraging clinical outcomes in heavily pretreated patient populations with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.

Preclinical Performance: A Quantitative Comparison

The preclinical evaluation of these SERDs reveals significant differences in their potency in degrading the estrogen receptor (ERα) and inhibiting the proliferation of ER+ breast cancer cell lines.

CompoundCell LineAssayIC50 / DC50Source
This compound ERαERα Transcription53 nM (imidazole analog)[2]
ERαERα Transcription125 nM (methylimidazole analog)[2]
Camizestrant (AZD9833) MCF-7ERα DegradationPotent degradation, specific value not available[3]
Imlunestrant (LY3484356) MCF-7 (Y537N mutant)Antiproliferation17 nM
Rintodestrant (G1T48) Not SpecifiedER Degradation0.0152 ng/mL
Fulvestrant MCF-7Antiproliferation0.29 nM
Cell-freeER Antagonist0.94 nM

Clinical Efficacy and Safety: A Snapshot of Key Trials

The clinical development landscape for these SERDs further distinguishes their potential. While this compound's journey ended in Phase I, the others are demonstrating promising results in later-stage trials.

CompoundTrial IdentifierPhaseKey Findings
This compound NCT02734615IWell-tolerated but limited single-agent activity (ORR: 1.3%).[4][5] Development discontinued.[1]
Camizestrant (AZD9833) SERENA-1 (NCT03616587)ITolerable safety profile with evidence of clinical efficacy in heavily pre-treated patients.[6]
SERENA-6 (NCT04964934)IIIReduced risk of disease progression or death by 56% in patients with emergent ESR1 mutations.[7]
Imlunestrant (LY3484356) EMBER (NCT04188548)Ia/IbManageable safety profile with preliminary antitumor activity as monotherapy and in combination.[8][9]
EMBER-3 (NCT04975308)IIISignificantly improved progression-free survival (PFS) in patients with ESR1 mutations.[10][11][12]
Rintodestrant (G1T48) NCT03455270I/IbFavorable safety profile and encouraging antitumor activity in heavily pretreated patients.[13][14][15][16][17]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing SERD activity.

Estrogen_Receptor_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER HSP Heat Shock Proteins ER->HSP Dimerization Dimerization ER->Dimerization Estrogen Binding Degradation ER Degradation ER->Degradation Induces Conformational Change HSP->ER Maintains ER in an inactive state Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation SERD SERD SERD->ER Binds to ER Degradation->Proliferation Inhibits

Caption: Estrogen Receptor Signaling and SERD Mechanism of Action.

Experimental_Workflow Experimental Workflow for SERD Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture ER+ Breast Cancer Cell Lines (e.g., MCF-7) Treatment Treat with SERDs (Dose-Response) Cell_Culture->Treatment ER_Degradation_Assay ER Degradation Assay (e.g., Western Blot, In-Cell Western) Treatment->ER_Degradation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Data_Analysis_IV Calculate DC50 & IC50 ER_Degradation_Assay->Data_Analysis_IV Proliferation_Assay->Data_Analysis_IV Xenograft Establish Xenograft Tumors in Immunocompromised Mice Treatment_IV Administer SERDs Xenograft->Treatment_IV Tumor_Measurement Monitor Tumor Volume Treatment_IV->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (ER levels in tumors) Treatment_IV->PD_Analysis Data_Analysis_IVV Assess Antitumor Efficacy Tumor_Measurement->Data_Analysis_IVV

Caption: A typical workflow for preclinical evaluation of SERDs.

Detailed Experimental Protocols

ER Degradation Assay (Western Blot)

  • Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are seeded in appropriate culture dishes and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the SERD or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., GAPDH or β-actin) is also used. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) is determined by plotting the percentage of degradation against the log of the SERD concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: ER+ breast cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the SERD or vehicle control.

  • Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 3-5 days).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration at which cell proliferation is inhibited by 50%) is determined by plotting the percentage of viability against the log of the SERD concentration and fitting the data to a dose-response curve.[18]

Conclusion

The landscape of oral SERDs for the treatment of ER+ breast cancer is rapidly evolving. While this compound did not demonstrate sufficient clinical benefit to warrant further development, it has paved the way for a new generation of oral SERDs with improved pharmacological properties. Camizestrant, imlunestrant, and rintodestrant have all shown potent preclinical activity that has translated into encouraging clinical efficacy, particularly in patients with acquired resistance to other endocrine therapies, including those with ESR1 mutations. The ongoing and completed clinical trials for these next-generation SERDs will further clarify their roles in the treatment paradigm for ER+ advanced breast cancer and offer new hope for patients.

References

Navigating Endocrine Resistance: A Comparative Analysis of Lsz-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to endocrine therapies remains a critical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Lsz-102, a novel, orally bioavailable selective estrogen receptor degrader (SERD), has been developed to address the limitations of current treatments. This guide provides a comparative overview of this compound against other endocrine therapies, focusing on its potential to overcome cross-resistance, supported by available preclinical and clinical data.

Mechanism of Action: A Differentiated Approach

This compound functions as a pure ER antagonist, binding to the estrogen receptor and inducing its degradation. This mechanism prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, or aromatase inhibitors (AIs) that target estrogen production, this compound directly eliminates the ER protein. This complete abrogation of ER signaling is hypothesized to be effective even in the presence of mutations in the ESR1 gene, a common mechanism of acquired resistance to AIs.[1][2]

The only other approved SERD, fulvestrant (B1683766), also induces ER degradation but is limited by its intramuscular route of administration and poor physicochemical properties, which may restrict its efficacy.[3][4] As an oral agent, this compound is designed to achieve higher and more consistent systemic exposure, potentially leading to more effective ER degradation and greater clinical activity, particularly in resistant settings.[1]

Preclinical Efficacy: Head-to-Head Comparison

Direct, quantitative preclinical comparisons of this compound with other endocrine therapies across a range of resistant models are limited in publicly available literature. However, initial studies in endocrine-sensitive models provide a baseline for its activity.

In Vitro Activity in ER+ Breast Cancer Cells (MCF-7)
CompoundERα Transcription IC50 (nM)ERα Degradation (% remaining at 10 µM)
This compound 1.2 10%
Fulvestrant0.318%
4-Hydroxytamoxifen1.0>100%

Data sourced from Tria et al., J Med Chem, 2018.[4]

This in vitro data demonstrates that this compound is a potent inhibitor of ERα transcription and a more effective degrader of the ERα protein compared to fulvestrant in the MCF-7 breast cancer cell line.

Preclinical studies have shown that this compound possesses single-agent activity against models with ESR1 mutations, which are known to confer resistance to aromatase inhibitors.[1]

Clinical Evidence in Pretreated Patients

A phase I clinical trial (NCT02734615) evaluated this compound in heavily pretreated patients with ER+ breast cancer who had progressed on prior endocrine therapies.[1][5] The study included patients who had previously received fulvestrant and/or CDK4/6 inhibitors.[1]

Clinical Activity of this compound in Heavily Pretreated Patients
Treatment ArmObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
This compound Monotherapy1.3%7.8%
This compound + Ribociclib16.9%35.1%
This compound + Alpelisib7.0%20.9%

Data from Jhaveri et al., Clin Cancer Res, 2021.[1]

These findings suggest that this compound, particularly in combination with targeted agents, has clinical activity in a patient population with significant prior exposure and resistance to other endocrine therapies.[1][6] The activity observed irrespective of prior fulvestrant treatment suggests a lack of complete cross-resistance.

Signaling Pathways and Mechanisms of Resistance

Endocrine resistance is a multifactorial process involving alterations in the ER signaling pathway and the activation of escape pathways.

ER_Signaling_and_Resistance cluster_0 Endocrine Sensitive cluster_1 Mechanisms of Resistance cluster_2 Therapeutic Intervention Estrogen Estrogen ER ER Estrogen->ER ERE ERE ER->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Ligand-Independent Proliferation Ligand-Independent Proliferation Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation ESR1 Mutation ESR1 Mutation Constitutively Active ER Constitutively Active ER ESR1 Mutation->Constitutively Active ER Growth Factor Pathways (e.g., PI3K/mTOR) Growth Factor Pathways (e.g., PI3K/mTOR) Growth Factor Pathways (e.g., PI3K/mTOR)->Constitutively Active ER Activate Constitutively Active ER->ERE Aromatase Inhibitors Aromatase Inhibitors Aromatase Inhibitors->Estrogen Block production Tamoxifen (SERM) Tamoxifen (SERM) Tamoxifen (SERM)->ER Competitively binds Fulvestrant (SERD) Fulvestrant (SERD) Fulvestrant (SERD)->ER Degrades This compound (Oral SERD) This compound (Oral SERD) This compound (Oral SERD)->ER Degrades This compound (Oral SERD)->Constitutively Active ER Degrades

Caption: ER signaling in endocrine-sensitive and resistant breast cancer, and points of therapeutic intervention.

This compound's mechanism of directly degrading the ER protein, including mutated forms, provides a strong rationale for its use in overcoming resistance mediated by ESR1 mutations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of compounds on cell proliferation.

Cell_Viability_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan (B1609692) Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for a typical MTT-based cell viability assay.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, or resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, fulvestrant, tamoxifen, or vehicle control for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction of ERα protein levels following treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound, fulvestrant, or vehicle control for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against ERα, followed by an HRP-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, should also be probed.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the percentage of ERα remaining relative to the vehicle control and normalized to the loading control.

Conclusion

This compound represents a promising next-generation endocrine therapy with a mechanism of action tailored to address key drivers of resistance, particularly ESR1 mutations. Its oral bioavailability offers a significant advantage over fulvestrant. While direct preclinical comparisons in various resistant models are not extensively published, the available in vitro data and the clinical activity in heavily pretreated patients suggest that this compound has the potential to be a valuable therapeutic option for patients with ER+ breast cancer that has become resistant to other endocrine therapies. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and position in the evolving landscape of breast cancer treatment.

References

Lsz-102 in PIK3CA-Mutated Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Lsz-102, an investigational oral selective estrogen receptor degrader (SERD), in patients with estrogen receptor-positive (ER+), PIK3CA-mutated breast cancer. The performance of this compound in combination with the PI3Kα inhibitor alpelisib (B612111) is compared with the current standard-of-care, alpelisib plus the SERD fulvestrant (B1683766). This comparison is based on available data from early-phase clinical trials of this compound and the pivotal SOLAR-1 trial for alpelisib plus fulvestrant.

Efficacy in PIK3CA-Mutated ER+ Breast Cancer

The emergence of therapies targeting the PI3K/AKT/mTOR pathway has been a significant advancement in the treatment of ER-positive breast cancer, particularly in tumors harboring activating mutations in the PIK3CA gene. This compound, a novel oral SERD, has shown promise in this setting when combined with a PI3K inhibitor.

This compound in Combination with Alpelisib

Interim results from a Phase 1/1b clinical trial (NCT02734615) have evaluated this compound in combination with alpelisib in heavily pretreated patients with ER+ breast cancer. An exploratory analysis of this combination (Arm C) provided preliminary efficacy data stratified by PIK3CA mutation status.

For patients with PIK3CA-mutant tumors, the combination of this compound and alpelisib demonstrated an objective response rate (ORR) of 6.67% and a clinical benefit rate (CBR) of 20%.[1] The median progression-free survival (PFS) in this subgroup was 3.5 months.[1] In contrast, patients with PIK3CA wild-type tumors had an ORR of 7.14%, a CBR of 14.29%, and a median PFS of 3.4 months.[1] While the sample size is small, incoming data from the trial suggest a relatively enhanced activity of the combination in PIK3CA-mutant patients.[1]

Alpelisib in Combination with Fulvestrant (SOLAR-1 Trial)

The combination of alpelisib and fulvestrant is an approved therapy for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer following progression on or after an endocrine-based regimen. The pivotal Phase 3 SOLAR-1 trial (NCT02437318) established the efficacy of this combination.

In the PIK3CA-mutant cohort of the SOLAR-1 trial, the combination of alpelisib and fulvestrant demonstrated a median PFS of 11.0 months, compared to 5.7 months for fulvestrant plus placebo.[2] The ORR in the PIK3CA-mutant group was 26.6% for the alpelisib combination versus 12.8% for the placebo combination.[2] For patients with measurable disease, the ORRs were 35.7% and 16.2%, respectively.[2] Final overall survival (OS) results from the SOLAR-1 trial showed a median OS of 39.3 months for the alpelisib-fulvestrant arm compared to 31.4 months for the placebo-fulvestrant arm in the PIK3CA-mutated cohort.[3]

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints for this compound plus alpelisib and alpelisib plus fulvestrant in patients with PIK3CA-mutated ER+ breast cancer. It is important to note that this is not a head-to-head comparison and the data are from different clinical trials with distinct patient populations and study designs.

Treatment CombinationClinical TrialPatient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
This compound + Alpelisib NCT02734615 (Phase 1/1b)Heavily pretreated ER+6.67%20%3.5 months
Alpelisib + Fulvestrant SOLAR-1 (Phase 3)ER+, HER2-, progressed on/after AI26.6%Not Reported11.0 months

Experimental Protocols

This compound Phase 1/1b Trial (NCT02734615)
  • Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion study. Arm C evaluated the combination of this compound and alpelisib.

  • Patient Population: Patients with ER+ breast cancer who had progressed after endocrine therapy were enrolled. Prior treatment with fulvestrant or CDK4/6 inhibitors was allowed, but prior therapy with PI3K, mTOR, or AKT inhibitors was not permitted for Arm C.[1]

  • Dosing: In Arm C, patients received this compound at doses ranging from 300 mg to 450 mg and alpelisib at doses from 200 mg to 300 mg.[1]

  • PIK3CA Mutation Analysis: PIK3CA mutation status was determined from circulating tumor DNA (ctDNA) analysis.[1]

  • Tumor Response Evaluation: Tumor response was assessed by the investigator.

SOLAR-1 Phase 3 Trial (NCT02437318)
  • Study Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: The trial enrolled men and postmenopausal women with HR+, HER2- advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.[4]

  • Dosing: Patients received alpelisib (300 mg daily) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then every 28 days).[4]

  • PIK3CA Mutation Analysis: PIK3CA mutation status was determined using a PCR-based assay on tumor tissue.[5][6] An exploratory analysis also assessed mutations in ctDNA.[5]

  • Tumor Response Evaluation: The primary endpoint of PFS was assessed by the investigator according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[4]

Signaling Pathway and Experimental Workflow

ER and PI3K/AKT/mTOR Signaling Crosstalk

The estrogen receptor (ER) and PI3K/AKT/mTOR signaling pathways are key drivers of growth and proliferation in ER+ breast cancer. There is significant crosstalk between these two pathways, which can contribute to endocrine therapy resistance. Activating mutations in PIK3CA lead to constitutive activation of the PI3K pathway, promoting cell survival and proliferation independent of estrogen signaling. The dual inhibition of both ER and PI3K pathways is a rational therapeutic strategy to overcome this resistance mechanism.

ER_PI3K_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates ER Estrogen Receptor (ER) AKT->ER Phosphorylates & Activates (ligand-independent) Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits Estrogen Estrogen Estrogen->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Gene_Transcription->Proliferation_Survival Promotes Lsz102 This compound Lsz102->ER Degrades

ER and PI3K/AKT/mTOR Signaling Crosstalk
Clinical Trial Workflow for Efficacy Evaluation

The following diagram illustrates a generalized workflow for evaluating the efficacy of a targeted therapy in a clinical trial setting, from patient screening to data analysis.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ER+, HER2- Advanced BC) Tumor_Biopsy Tumor Biopsy or ctDNA Collection Patient_Screening->Tumor_Biopsy PIK3CA_Testing PIK3CA Mutation Analysis (PCR/NGS) Tumor_Biopsy->PIK3CA_Testing Stratification Stratification by PIK3CA Status PIK3CA_Testing->Stratification Mutant_Cohort PIK3CA-Mutant Cohort Stratification->Mutant_Cohort WT_Cohort PIK3CA-Wild-Type Cohort Stratification->WT_Cohort Treatment Treatment (e.g., this compound + Alpelisib) Mutant_Cohort->Treatment WT_Cohort->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Regular Intervals Data_Analysis Efficacy Data Analysis (ORR, PFS, etc.) Tumor_Assessment->Data_Analysis

Clinical Trial Efficacy Evaluation Workflow

Conclusion

The combination of the oral SERD this compound with the PI3Kα inhibitor alpelisib shows preliminary clinical activity in heavily pretreated patients with ER+, PIK3CA-mutated breast cancer. While the early-phase data are encouraging, particularly the suggestion of enhanced activity in the mutant cohort, they are not directly comparable to the robust, statistically significant benefit observed with alpelisib plus fulvestrant in the Phase 3 SOLAR-1 trial. Further investigation in larger, randomized trials will be necessary to fully elucidate the efficacy and safety profile of this compound in this patient population and to determine its potential role relative to the current standard of care. The ongoing development of oral SERDs like this compound represents a promising avenue for improving outcomes in ER+ breast cancer, especially in the context of endocrine resistance driven by PIK3CA mutations.

References

Oral SERDs in ER+/HER2- Breast Cancer: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A new class of oral therapies, Selective Estrogen Receptor Degraders (SERDs), is reshaping the treatment landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comparative analysis of key oral SERDs based on meta-analyses and pivotal clinical trial data, designed for researchers, scientists, and drug development professionals.

Comparative Efficacy of Oral SERDs

Oral SERDs have demonstrated a significant progression-free survival (PFS) benefit compared to standard-of-care (SOC) endocrine therapy, particularly in patients with ESR1 mutations. A meta-analysis of four major clinical trials (ACELERA, AMEERA-3, EMERALD, and SERENA-2), encompassing 1,290 patients, showed a pooled hazard ratio (HR) for PFS of 0.75 in favor of oral SERDs. This benefit was most pronounced in patients with ESR1 mutations (HR: 0.58), a key mechanism of resistance to traditional endocrine therapies. The oral SERD regimen is also beneficial after progression on CDK4/6 inhibitors combined with endocrine therapy.

The following tables summarize the efficacy and safety data from the pivotal trials of four prominent oral SERDs: elacestrant, camizestrant, imlunestrant (B12423040), and giredestrant (B1649318).

Table 1: Comparative Efficacy of Oral SERDs in Clinical Trials
Drug (Trial) Patient Population Treatment Arms Median PFS (months) Hazard Ratio (95% CI) Overall Survival (OS)
Elacestrant (EMERALD) ER+/HER2- mBC, prior CDK4/6iElacestrant vs. SOC2.8 vs. 1.9 (Overall)0.70 (0.55-0.88)Trend favoring elacestrant[1]
3.8 vs. 1.9 (ESR1-mutant)0.55 (0.39-0.77)[2]
Camizestrant (SERENA-2) ER+/HER2- advanced BC, postmenopausalCamizestrant (75mg) vs. Fulvestrant (B1683766)7.2 vs. 3.70.58 (0.42-0.82)Data not mature
Camizestrant (150mg) vs. Fulvestrant7.7 vs. 3.70.67 (0.46-0.89)[3]
Imlunestrant (EMBER-3) ER+/HER2- advanced BC, prior AIImlunestrant vs. SOC5.5 vs. 3.8 (ESR1-mutant)0.62 (0.46-0.82)Data not mature[4]
Imlunestrant + Abemaciclib (B560072) vs. Imlunestrant9.4 vs. 5.5 (Overall)0.57 (0.44-0.73)[4]
Giredestrant (acelERA) ER+/HER2- advanced BC, pre-treatedGiredestrant vs. SOC5.6 vs. 5.4 (Overall)0.81 (0.60-1.10)Data not mature[5]
5.3 vs. 7.2 (ESR1-mutant vs. non-mutant)0.60 (0.35-1.03) in ESR1-mutant

*SOC: Standard of Care (Investigator's choice of fulvestrant or an aromatase inhibitor) *AI: Aromatase Inhibitor *PFS: Progression-Free Survival *CI: Confidence Interval

Table 2: Comparative Safety of Oral SERDs (Most Common Adverse Events)
Adverse Event (Any Grade) Elacestrant (EMERALD) Camizestrant (SERENA-2, 75mg) Imlunestrant (EMBER-3) Giredestrant (acelERA) Standard of Care (Pooled)
Nausea35.0%[6]-17%[1]-~19%[6]
Musculoskeletal Pain41%[7]---~39%[7]
Fatigue26%[7]-23%[1]-~27%[7]
Diarrhea--21%[1]-~12%[1]
PhotopsiaNot reported12.2%[8]Not reportedNot reportedNot reported
BradycardiaNot reported5.4%[5]2%[1]-Not reported

Experimental Protocols

The clinical trials for these oral SERDs followed rigorous protocols to ensure patient safety and data integrity. Below are summaries of the key methodologies for the pivotal trials.

EMERALD (Elacestrant)
  • Design: Phase 3, randomized, open-label, active-controlled trial.[9]

  • Inclusion Criteria: Men and postmenopausal women with ER+/HER2- advanced or metastatic breast cancer; progression on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[10]

  • Exclusion Criteria: Symptomatic visceral metastatic disease; history of certain cardiovascular events.[10]

  • Endpoints: Primary endpoints were PFS in the overall population and in patients with ESR1 mutations. Secondary endpoints included overall survival, objective response rate, and duration of response.[11]

SERENA-2 (Camizestrant)
  • Design: Phase 2, randomized, open-label, parallel-group, multicenter trial.[12]

  • Inclusion Criteria: Postmenopausal women with ER+/HER2- advanced breast cancer; disease recurrence or progression on at least one line of endocrine therapy in the advanced setting.[13]

  • Exclusion Criteria: Prior treatment with fulvestrant or other oral SERDs.[14]

  • Endpoints: Primary endpoint was investigator-assessed PFS. Secondary endpoints included objective response rate, clinical benefit rate at 24 weeks, overall survival, and safety.[15]

EMBER-3 (Imlunestrant)
  • Design: Phase 3, randomized, open-label study.

  • Inclusion Criteria: Patients with ER+/HER2- locally advanced or metastatic breast cancer; disease progression on or after an aromatase inhibitor alone or with a CDK4/6 inhibitor.[16]

  • Exclusion Criteria: Prior treatment with chemotherapy (except for neoadjuvant/adjuvant), fulvestrant, or any investigational ER-directed therapy.[16]

  • Endpoints: Primary endpoints were investigator-assessed PFS of imlunestrant vs. SOC in patients with ESR1 mutations and in all patients, and imlunestrant plus abemaciclib vs. imlunestrant in all patients.

acelERA (Giredestrant)
  • Design: Phase 2, randomized, open-label, multicenter study.

  • Inclusion Criteria: Patients with ER+/HER2- advanced breast cancer previously treated with one or two lines of systemic therapy.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Endpoints: The primary endpoint was investigator-assessed PFS. The study did not meet its primary endpoint of improving PFS.[2]

pionERA (Giredestrant)
  • Design: Phase 3, randomized, open-label, multicenter study.[17]

  • Inclusion Criteria: Men and women with ER+/HER2- advanced breast cancer with resistance to prior adjuvant endocrine therapy.[17]

  • Exclusion Criteria: Prior systemic therapy for advanced breast cancer; prior treatment with another SERD.[17]

  • Endpoints: Co-primary endpoints are investigator-assessed PFS in the ESR1-mutant subgroup and in the full analysis set.[18]

Visualizations

Signaling Pathway

Oral SERDs act by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling that promotes tumor growth. The diagram below illustrates this mechanism within the estrogen receptor signaling pathway.

Caption: Mechanism of action of oral SERDs in the estrogen receptor signaling pathway.

Experimental Workflow

The typical workflow for the pivotal clinical trials discussed in this guide is outlined below. This process ensures a systematic evaluation of the efficacy and safety of new oral SERDs.

Clinical_Trial_Workflow Screening Patient Screening Eligibility Inclusion/Exclusion Criteria Met? Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes Ineligible Screen Failure Eligibility->Ineligible No Arm_A Treatment Arm A: Oral SERD Randomization->Arm_A Arm_B Treatment Arm B: Standard of Care Randomization->Arm_B Treatment Treatment Period Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up & Data Collection Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis PFS Primary Endpoint: Progression-Free Survival Analysis->PFS OS Secondary Endpoint: Overall Survival Analysis->OS Safety Safety Assessment Analysis->Safety

Caption: Generalized workflow of a pivotal Phase 3 clinical trial for oral SERDs.

References

Safety Operating Guide

Essential Safety and Handling Guidance for Lsz-102

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: The following information provides critical safety protocols for the handling and disposal of Lsz-102, a potent selective estrogen receptor degrader (SERD). Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

This compound is a potent, orally bioavailable SERD under investigation for the treatment of estrogen receptor-positive breast cancer.[1][2][3][4][5] As a high-potency active pharmaceutical ingredient (HPAPI), this compound requires stringent handling protocols to prevent occupational exposure and ensure a safe laboratory environment. The health and safety of researchers and drug development professionals are paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. This includes primary and secondary engineering controls, supplemented by a comprehensive PPE regimen.

Core PPE Ensemble:

  • Gloves: Double-gloving with nitrile gloves is the recommended minimum. For prolonged handling or in the event of a spill, laminate film gloves (e.g., Silver Shield®/4H®) should be worn as the outer layer. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.[6]

  • Lab Coat: A disposable, solid-front, back-tying lab coat made of a low-linting material such as Tyvek® is required.[3] This should be changed immediately if contaminated.

  • Respiratory Protection: A NIOSH-approved respirator with a P100 filter is required when handling this compound powder outside of a containment device. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high potential for aerosolization.[7]

  • Foot Protection: Fully enclosed, chemical-resistant footwear and disposable shoe covers are mandatory within the designated handling area.

Illustrative Glove Compatibility for Solvents in API Synthesis:

Glove MaterialAcetoneAcetonitrileDichloromethaneIsopropanol
Nitrile PoorGoodPoorExcellent
Latex GoodGoodPoorGood
Butyl Rubber ExcellentExcellentPoorExcellent
Neoprene GoodGoodFairExcellent
Laminate Film ExcellentExcellentExcellentExcellent

Note: This table provides general guidance. Always refer to the manufacturer's specific breakthrough time and permeation rate data for the chemicals in use.

Operational Plan for Handling this compound

Engineering Controls:

All handling of this compound powder must be conducted within a certified containment device, such as a containment ventilated enclosure (CVE), glovebox, or biological safety cabinet (Class II, Type B2). The containment device must be maintained under negative pressure relative to the surrounding laboratory.[6][7]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE, spill kit materials, and waste disposal containers are readily accessible.

    • Verify that the containment device is functioning correctly.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram below.

  • Handling:

    • Perform all manipulations of this compound powder within the containment device.

    • Use dedicated equipment (spatulas, weigh boats, etc.). If not disposable, decontaminate them immediately after use.

    • Avoid generating dust or aerosols.

  • Post-Handling:

    • Decontaminate the work surface within the containment device.

    • Securely seal all containers of this compound.

    • Follow the doffing sequence for PPE as illustrated in the workflow diagram.

  • Doffing PPE: Follow the doffing sequence outlined in the workflow diagram below to prevent cross-contamination.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.

Waste Segregation and Disposal:

  • Solid Waste: All disposable PPE, weigh boats, and other contaminated materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Disposal Method: The primary and recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[1] This ensures the complete destruction of the active compound.[1]

Waste Container Labeling: All waste containers must be labeled with: "Hazardous Pharmaceutical Waste," the name "this compound," and the appropriate hazard symbols.

Experimental Protocols and Visualizations

Logical Relationship for Risk Assessment:

RiskAssessment cluster_assessment Risk Assessment for this compound Handling Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Potency & Form Determine Control Measures Determine Control Measures Assess Exposure Potential->Determine Control Measures Task & Duration Implement & Monitor Implement & Monitor Determine Control Measures->Implement & Monitor Engineering, PPE

Caption: Risk assessment workflow for handling this compound.

Experimental Workflow for PPE Donning and Doffing:

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Lab Coat Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Shoe Covers Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Caption: Standard PPE donning and doffing workflow.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.